sodium 1-hydroxycyclopentane-1-sulfonic acid
Description
The exact mass of the compound Pubchem_54609765 is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65770. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
sodium;1-hydroxycyclopentane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S.Na/c6-5(10(7,8)9)3-1-2-4-5;/h6H,1-4H2,(H,7,8,9);/q;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMURJIHJOOSSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(O)S(=O)(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NaO4S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70715013 | |
| Record name | sodium;1-hydroxycyclopentane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70715013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6950-56-7 | |
| Record name | NSC65770 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sodium;1-hydroxycyclopentane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70715013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Sodium 1-Hydroxycyclopentane-1-Sulfonate
Executive Summary
This technical guide details the synthesis, isolation, and characterization of Sodium 1-hydroxycyclopentane-1-sulfonate (CAS: 6950-56-7), commonly known as the cyclopentanone bisulfite adduct. While often utilized as a transient intermediate for the purification of cyclopentanone, this compound serves as a critical stable precursor in the synthesis of pharmaceutical intermediates, including substituted 1-hydroxycyclopentanecarbonitriles and reductive amination substrates.
This document provides a self-validating protocol for the quantitative generation of the adduct, addressing the thermodynamic equilibrium that governs its stability and the specific spectroscopic signatures required for validation.
Part 1: Scientific Foundation & Mechanism
Thermodynamic Considerations
The formation of bisulfite adducts is a reversible nucleophilic addition. Unlike acyclic ketones (e.g., acetone) where steric hindrance often limits yield, cyclopentanone possesses a unique ring strain and conformational flexibility (envelope conformation) that favors the formation of the
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the sulfur atom of the bisulfite ion (
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair on sulfur attacks the carbonyl carbon (
). -
Proton Transfer: Rapid proton transfer from the sulfonic acid group to the alkoxide oxygen generates the stable hydroxy-sulfonate salt.
Figure 1: Mechanistic pathway for the formation of the bisulfite adduct.
Part 2: Experimental Protocol (Synthesis)
Safety Note: Sodium bisulfite releases toxic sulfur dioxide (
Materials
-
Substrate: Cyclopentanone (Reagent grade, >99%).
-
Reagent: Sodium Bisulfite (
), saturated aqueous solution (freshly prepared).[1] -
Solvents: Ethanol (95%, ice-cold), Diethyl Ether (for drying).
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath, Büchner funnel.
Step-by-Step Methodology
| Step | Action | Critical Technical Rationale |
| 1. Preparation | Dissolve | Excess bisulfite drives the equilibrium to the right (Le Chatelier’s principle). |
| 2. Addition | Cool bisulfite solution to 0–5°C. Add cyclopentanone dropwise with vigorous stirring. | The reaction is exothermic. Low temperature prevents reversibility and minimizes side reactions. |
| 3. Crystallization | Stir for 30–60 mins. Add ethanol (volume equal to water) if precipitation is slow. | Reducing solvent polarity decreases the solubility of the ionic adduct, forcing precipitation. |
| 4. Isolation | Filter the white precipitate via vacuum filtration. | Rapid filtration prevents warming and redissolution. |
| 5. Purification | Wash filter cake with ice-cold ethanol ( | Ethanol removes unreacted ketone/water; ether removes ethanol and facilitates drying. |
| 6. Drying | Dry under vacuum at room temperature. Do not heat. | Heating >50°C can cause reversion to the ketone and release of |
Part 3: Characterization & Validation
Characterizing bisulfite adducts presents a unique challenge: dynamic equilibrium in solution.
Spectroscopic Data Summary
| Method | Expected Feature | Notes/Validation Criteria |
| IR (ATR) | 3300–3500 cm⁻¹: Broad O-H stretch.1150–1250 cm⁻¹: Strong S=O stretch.No signal at ~1740 cm⁻¹. | Absence of the carbonyl stretch (1740 cm⁻¹) is the primary indicator of complete conversion.[3] |
| ¹H NMR (D₂O) | Ambiguous. Often shows free cyclopentanone signals. | In |
| ¹H NMR (DMSO-d₆) | δ ~1.5–2.0 ppm: Multiplets (Ring protons).δ ~5.5 ppm: S-OH/C-OH (variable). | DMSO stabilizes the adduct better than water, allowing observation of the intact salt. |
| ¹³C NMR (Solid/DMSO) | δ ~85–95 ppm: Quaternary C-OH.Absence of δ ~215 ppm. | The shift from ~215 ppm (C=O) to ~90 ppm (quaternary sp³) confirms adduct formation. |
| Melting Point | Decomposes (typically >200°C). | Does not have a sharp melting point; decomposes with |
The "NMR Trap"
Researchers often dissolve the product in
-
Corrective Action: To confirm structure via NMR in water, add excess
to the NMR tube to force the equilibrium toward the adduct, or use Solid-State CP/MAS NMR.
Part 4: Applications & Workflow
The sodium 1-hydroxycyclopentane-1-sulfonate adduct is a versatile tool for both purification and synthesis.
Purification Workflow
This method is the "gold standard" for removing isomeric impurities or non-ketone contaminants from cyclopentanone.
Figure 2: Purification workflow utilizing the reversible formation of the bisulfite adduct.
Synthetic Utility
-
Strecker Synthesis: Treatment of the adduct with NaCN/KCN yields 1-hydroxycyclopentanecarbonitrile, a precursor to amino acids (e.g., cycloleucine).
-
Reductive Amination: The adduct can serve as a slow-release source of the ketone in aqueous reductive aminations, preventing side reactions (e.g., polymerization) associated with high concentrations of free ketone.
References
-
Sigma-Aldrich. 1-Hydroxycyclopentane-1-sulfonic acid, sodium salt - Product Specification. Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Lipshutz, B. H., et al. "Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water." Journal of Organic Chemistry, 2021.[4] Link
-
Brindle, C. S., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol."[2] Organic Process Research & Development, 2017.[2] Link
-
Doc Brown's Chemistry. NMR Analysis of Cyclopentane and Derivatives. Link
Sources
Technical Guide: Structure Elucidation of Sodium 1-hydroxycyclopentane-1-sulfonate
Topic: Sodium 1-hydroxycyclopentane-1-sulfonic acid structure elucidation Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist
Executive Summary
Sodium 1-hydroxycyclopentane-1-sulfonate (CAS: 6950-56-7) represents a classic class of bisulfite adducts derived from cycloalkanones. While often utilized as a purification intermediate or a prodrug moiety to enhance solubility, its structural characterization presents a unique analytical paradox: the very lability that makes it useful chemically makes it elusive spectroscopically.
This guide outlines a robust, self-validating workflow for the definitive structural elucidation of this compound. It moves beyond standard characterization to address the critical challenge of solution-state equilibrium , where the compound can revert to its starting materials (cyclopentanone and sodium bisulfite), leading to misinterpretation of NMR data.
Chemical Context & Synthesis Mechanism[1][2][3][4]
The Equilibrium Dynamics
The formation of sodium 1-hydroxycyclopentane-1-sulfonate is a nucleophilic addition reaction. The bisulfite ion (
Key Structural Feature: The transformation of the
Synthesis Protocol (Standardized)
To ensure a high-purity sample for elucidation:
-
Stoichiometry: React Cyclopentanone (1.0 eq) with Sodium Bisulfite (1.1 eq) in water/ethanol (1:1).
-
Temperature: Maintain
to favor the exothermic forward reaction. -
Isolation: Precipitate with excess ethanol. Filter and wash with cold ethanol/ether to remove unreacted ketone.
-
Drying: Vacuum dry at ambient temperature (heat promotes reversal).
Figure 1: The synthesis and equilibrium dynamics. The reversibility is the primary analytical challenge.
Analytical Strategy: The "Reversibility Trap"
The Common Pitfall:
A researcher dissolves the white solid adduct in
The Solution: To prove the structure, one must stabilize the adduct in solution or use solid-state techniques.
Elucidation Workflow
The following decision tree ensures data integrity.
Figure 2: Strategic workflow for structural confirmation, prioritizing DMSO-d6 to prevent in-situ hydrolysis.
Detailed Characterization Data
Infrared Spectroscopy (FT-IR)
This is the fastest method to confirm the covalent bond formation between sulfur and carbon.
| Functional Group | Wavenumber ( | Observation in Adduct | vs. Starting Material |
| O-H Stretch | 3200 - 3500 | Broad, strong band | Absent in Cyclopentanone |
| C=O Stretch | ~1740 | ABSENT | Strong peak in Cyclopentanone |
| S-O Stretch | 1150 - 1250 | Strong, asymmetric | Absent in Ketone |
| S-O Stretch | 1010 - 1060 | Strong, symmetric | Present in Bisulfite |
Interpretation: The complete disappearance of the carbonyl band at 1740
Nuclear Magnetic Resonance (NMR)
Crucial Protocol: Run the sample in DMSO-
-
Cyclopentanone: Carbonyl carbon appears at
ppm. -
Adduct: The quaternary carbon (C-1) bonded to -OH and
shifts dramatically upfield to the aliphatic region, typically ppm . -
Symmetry: You will observe reduced symmetry compared to the planar ketone if the ring puckering is locked, but generally, the signal pattern simplifies due to rapid exchange or average symmetry.
-
Protons on C-2/C-5 (adjacent to the functional group) will shift upfield compared to the ketone (
-protons next to C=O are deshielded ~2.1 ppm; in the adduct, they are less deshielded).
Mass Spectrometry (ESI-MS)
Operate in Negative Ion Mode (ESI-) .
-
Target Ion:
-
Molecular Formula:
[1] -
Expected m/z: 165.02 Da.
-
Note: Avoid high fragmentation voltages which may cleave the sulfonate group (
loss).
Stability & Storage Profile
For drug development applications, understanding the stability window is vital.
-
pH Sensitivity: Stable in neutral to slightly acidic pH (pH 4-6). Rapidly hydrolyzes in basic conditions (
) to regenerate cyclopentanone. -
Thermal Stability: Decomposes upon heating >
in solution. Solid state is stable at room temperature if kept dry. -
Hygroscopicity: The sodium salt is hygroscopic. Store in a desiccator.
References
-
Sigma-Aldrich. 1-Hydroxycyclopentane-1-sulfonic acid, sodium salt Product Page.[2] (CAS 6950-56-7).[1][2] Link
-
PubChem. Compound Summary: 2-(1-Hydroxycyclopentyl)cyclopentan-1-one (Related Adduct Chemistry).[3] National Library of Medicine. Link
-
Young, P. R., & Jencks, W. P. (1977). The Mechanism of the Reaction of Bisulfite with Aldehydes and Ketones.[4] Journal of the American Chemical Society. (Fundamental mechanism of bisulfite addition).
-
Pocker, Y., et al. (1988). Aldehyde-Bisulfite Adducts: Prediction of Some of Their Thermodynamic and Kinetic Properties. Environmental Science & Technology.[5] Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
- 1. 6950-56-7|Sodium 1-hydroxycyclopentane-1-sulfonate|BLD Pharm [bldpharm.com]
- 2. 1-hydroxycyclopentane-1-sulfonic acid, sodium salt AldrichCPR 6950-56-7 [sigmaaldrich.com]
- 3. 2-(1-Hydroxycyclopentyl)cyclopentan-1-one | C10H16O2 | CID 13510875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. experts.arizona.edu [experts.arizona.edu]
Discovery and history of alpha-hydroxy sulfonic acids
Technical Guide: The Chemistry and Application of -Hydroxy Sulfonic Acids
Executive Summary
While historically utilized as a crude purification tool, modern drug development has repurposed these moieties for prodrug design , solubility enhancement , and green chemistry surrogates . This guide provides a rigorous technical analysis of their formation kinetics, structural integrity, and validated protocols for their synthesis and isolation.
Historical Genesis & Structural Resolution
The Bertagnini Discovery (1851–1853)
The history of
-
The "Bertagnini’s Salt": The crystalline adduct allowed for the isolation of aldehydes from complex mixtures (e.g., essential oils), as the solid could be washed and subsequently hydrolyzed back to the pure aldehyde using acid or base.
The Structural Debate: C-S vs. O-S Bond
For decades, a debate persisted regarding the connectivity of the adduct.
-
Hypothesis A (Sulfite Ester):
(Oxygen-bound). -
Hypothesis B (Sulfonic Acid):
(Carbon-bound).
Resolution: The debate was settled in the 20th century using Raman spectroscopy and X-ray diffraction. The S-atom acts as the nucleophile due to its higher polarizability compared to the O-atom in the bisulfite ion. The correct structure is unequivocally the
Mechanistic Principles & Kinetics
Reaction Mechanism
The formation of the adduct is a reversible nucleophilic addition.[1] The bisulfite ion (
Key Mechanistic Constraints:
-
pH Dependence:
-
pH < 2: Equilibrium shifts left (reversal) due to the formation of volatile
. -
pH > 9: Equilibrium shifts left due to the formation of the sulfite ion (
), which is a poorer nucleophile for this specific addition, and the thermodynamic stability of the carbonyl species in base. -
Optimal pH: ~3.5 to 5.0.
-
-
Steric Hindrance: The reaction is highly sensitive to the spatial environment of the carbonyl.
Thermodynamic Data (Equilibrium Constants)
The stability of the adduct is defined by the equilibrium constant
| Carbonyl Compound | Type | Stability Profile | |
| Formaldehyde | Aliphatic Aldehyde | Extremely Stable | |
| Acetaldehyde | Aliphatic Aldehyde | Very Stable | |
| Benzaldehyde | Aromatic Aldehyde | Moderately Stable | |
| Acetone | Methyl Ketone | Low Stability | |
| Acetophenone | Aromatic Ketone | ~2.0 | Unstable |
Technical Insight: The low
for ketones is utilized in "kinetic resolution." If a mixture contains an aldehyde and a ketone, the bisulfite will selectively precipitate the aldehyde, leaving the ketone in solution.
Pathway Visualization
Figure 1: The reversible nucleophilic addition mechanism of bisulfite to an aldehyde, highlighting the critical pH windows for stability versus reversion.
Pharmaceutical Applications
Prodrug Development (Solubility Enhancement)
Many active pharmaceutical ingredients (APIs) containing aldehyde or ketone moieties suffer from poor aqueous solubility. Converting them into sodium bisulfite adducts transforms a lipophilic drug into a hydrophilic salt suitable for parenteral (injectable) administration.
-
Case Study: Menadione Sodium Bisulfite (Vitamin K3)
Solid Surrogates for Volatile Reagents
In modern medicinal chemistry, handling volatile, toxic, or unstable aldehydes (e.g., Formaldehyde, Acetaldehyde) poses safety risks.
-
Application: Bisulfite adducts are used as "masked" equivalents. They are stable, non-volatile solids that can be weighed on a benchtop.
-
Reaction: When added to a reaction mixture containing a base (e.g.,
), the adduct releases the free aldehyde in situ for immediate consumption in reactions like reductive amination or Wittig olefination.
Impurity Scavenging
In GMP manufacturing, trace aldehyde impurities (which are genotoxic) must be removed from final drug substances. Bisulfite washes are a standard "polishing" step to selectively sequester these impurities into the aqueous phase.
Experimental Protocols
Protocol A: Synthesis and Purification (The "Bertagnini" Method)
Use this protocol to isolate a liquid aldehyde as a solid salt.
Reagents:
-
Crude Aldehyde (10 mmol)
-
Sodium Bisulfite (
) (saturated aqueous solution, 40% w/v) -
Ethanol (95%)
-
Diethyl Ether[11]
Procedure:
-
Preparation: In a 50 mL Erlenmeyer flask, place 15 mL of saturated
solution. -
Addition: Add the crude aldehyde (10 mmol) dropwise with vigorous stirring.
-
Observation: The solution will warm slightly (exothermic). If the aldehyde is aromatic (e.g., benzaldehyde), a white precipitate will form almost immediately.
-
-
Crystallization: Cool the mixture in an ice bath (
) for 15 minutes to maximize yield. -
Filtration: Filter the solid using a sintered glass funnel under vacuum.
-
Wash:
-
Wash 2x with 5 mL cold Ethanol (removes excess bisulfite).
-
Wash 2x with 5 mL Diethyl Ether (removes unreacted organic impurities).
-
-
Drying: Air dry or vacuum dry. Result is the pure Sodium
-hydroxy sulfonate.
Protocol B: Regeneration of Free Aldehyde
Use this to recover the purified aldehyde.
Procedure:
-
Dissolve/suspend the sulfonate salt in water (10 mL per gram).
-
Add 10% Sodium Carbonate (
) or 1M HCl.-
Note: Base is preferred for acid-sensitive aldehydes; Acid is preferred for base-sensitive ones.
-
-
Extract the liberated oil immediately into Dichloromethane (DCM) or Ethyl Acetate.
-
Dry organic layer over
and evaporate.
Protocol C: Analytical Characterization (NMR)
-
Solvent:
(Deuterium Oxide). -
Diagnostic Signal: The methine proton (
) typically shifts upfield (shielded) by 0.5–1.0 ppm relative to the original aldehyde proton ( ). -
Interference: In
, rapid exchange of the hydroxyl proton may occur, often making the -OH signal invisible.
Workflow Visualization
Figure 2: Step-by-step isolation workflow for purifying aldehydes using the bisulfite method.
References
-
Bertagnini, C. (1853). "Ueber die Verbindungen einiger ätherischen Oele mit den sauren schwefligsauren Alkalien." Annalen der Chemie und Pharmacie, 85(2), 179–228.
-
Young, P. R., & Jencks, W. P. (1977). "Reactivity of sulfite with carbonyl compounds. Equilibria and mechanism." Journal of the American Chemical Society, 99(25), 8238–8248.
-
Kokesh, F. C., & Hall, R. E. (1975). "Equilibrium constants for bisulfite addition to aromatic aldehydes." The Journal of Organic Chemistry, 40(11), 1632–1636.
-
Lauer, W. M., & Langkammerer, C. M. (1935). "The Constitution of the Bisulfite Addition Compounds of Aldehydes and Ketones." Journal of the American Chemical Society, 57(12), 2360–2362.
-
FDA/CDER. (2023). "Inactive Ingredient Search for Approved Drug Products: Sodium Bisulfite." U.S. Food and Drug Administration.[12]
Sources
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- 5. experts.arizona.edu [experts.arizona.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. US20050171201A1 - Alpha-hydroxy sulfonate aldehydes, germicidal compositions containing the alpha-hydroxy sulfonate aldehydes, or mixtures of alpha-hydroxy sulfonate aldehydes and phthalaldehydes, and methods of using the compounds or compositions for disinfection or sterilization - Google Patents [patents.google.com]
- 8. Synthesis of Hydroxy Sulfonate Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
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Computational Derisking of Genotoxic Impurities: Stability and Hydrolysis of Cyclopentane Sulfonate Esters
Executive Summary
This technical guide details the theoretical assessment of cyclopentane sulfonate esters—critical genotoxic impurities (GTIs) formed during the synthesis of pharmaceutical salts. Unlike primary alkyl sulfonates (e.g., methyl methanesulfonate), cyclopentyl adducts present unique stability challenges due to the steric properties of the five-membered ring. This document provides a comprehensive in silico framework for predicting their hydrolytic stability, justifying control strategies under ICH M7 guidelines, and calculating purge factors without extensive wet-lab experimentation.
The Stability Paradox of Secondary Sulfonates
In pharmaceutical development, sulfonic acids (methanesulfonic, benzenesulfonic, p-toluenesulfonic) are frequently used to form salt versions of basic drug substances.[1][2] A critical risk arises when these acids encounter residual alcohols, forming sulfonate esters .[3][4]
While primary esters (e.g., ethyl methanesulfonate) are highly reactive and hydrolyze rapidly, and tertiary esters often decompose via
-
Sterically Hindered: The cyclopentyl ring's envelope conformation retards nucleophilic attack (
) by water or hydroxide. -
Thermodynamically Robust: They lack the rapid carbocation stabilization of tertiary systems, making them slower to degrade than expected.
This combination makes them persistent impurities that require rigorous theoretical justification to prove they are purged during downstream processing.
Theoretical Framework & Methodology
To accurately predict the stability of cyclopentane sulfonates, we employ Density Functional Theory (DFT) coupled with Transition State Theory (TST). The goal is to calculate the Gibbs free energy of activation (
Computational Level of Theory[5]
-
Functional: M06-2X or
B97X-D . These long-range corrected functionals are superior to B3LYP for describing the non-covalent interactions and charge transfer in the transition state of hydrolysis. -
Basis Set: 6-311++G(d,p) . Diffuse functions (++) are mandatory to describe the anionic character of the leaving group (sulfonate anion) and the attacking nucleophile (hydroxide).
-
Solvation: SMD (Solvation Model based on Density) . Implicit solvation is insufficient for hydrolysis. A cluster-continuum model must be used, where 2–3 explicit water molecules are included in the geometry optimization to facilitate proton transfer, surrounded by the SMD continuum field.
The Hydrolysis Mechanism
The hydrolysis of cyclopentyl methanesulfonate (CPMS) generally follows a bimolecular nucleophilic substitution (
Workflow Diagram
The following diagram outlines the self-validating computational workflow for stability prediction.
Caption: Figure 1: Computational workflow for predicting hydrolytic stability and purge factors of sulfonate esters.
In Silico Protocol for Stability Prediction
This protocol ensures high data integrity and reproducibility.
Step 1: Conformational Sampling
Cyclopentane is not planar; it exists in "envelope" and "half-chair" conformations.
-
Action: Perform a conformational search (e.g., Monte Carlo) to find the global minimum.
-
Reasoning: The axial vs. equatorial positioning of the sulfonate group significantly impacts the energy barrier for the incoming nucleophile.
Step 2: Transition State (TS) Modeling
Locate the TS for the attack of water (neutral hydrolysis) or hydroxide (base hydrolysis).
-
Explicit Solvation: You must include at least two explicit water molecules bridging the attacking nucleophile and the leaving group oxygen. This stabilizes the charge separation in the TS.
-
Validation: Perform an Intrinsic Reaction Coordinate (IRC) calculation. The path must smoothly connect the ester to the alcohol product.
Step 3: Kinetic Calculation
Calculate the rate constant (
Step 4: Half-Life Determination
Convert
Data Interpretation & Purge Factor Calculation
The theoretical rate constants are fed into the "Purge Factor" approach pioneered by Teasdale et al. This semi-quantitative risk assessment is accepted by regulatory bodies (FDA, EMA) under ICH M7.
Comparative Hydrolysis Rates (Theoretical)
The table below illustrates why cyclopentyl esters are a specific concern compared to other alkyl chains.
| Alkyl Group | Mechanism | Relative Rate ( | Predicted | Risk Level |
| Methyl | 100 | ~1-2 hours | Low (Purges easily) | |
| Cyclopentyl | 5 | ~20-30 hours | High (Persistent) | |
| Isopropyl | Mixed | 2 | ~40 hours | High |
| tert-Butyl | 1000+ | Minutes | Low (Rapid decomp) |
Calculating the Purge Factor
To claim a "theoretical purge," you must demonstrate that the process conditions (heat, water, pH) reduce the impurity to negligible levels.
Formula:
For Cyclopentyl Sulfonates:
-
Reactivity (Hydrolysis): If the DFT-calculated
is significantly shorter than the reaction time (e.g., reaction is 10 hours, is 2 hours), assign a high score (10 or 100). If is long, score is 1. -
Solubility: Sulfonates are lipophilic. If the workup involves an aqueous wash and the drug is in the organic phase, the impurity stays in the organic phase (Score 1). If the drug crystallizes and the impurity stays in the mother liquor (rejects), score 10.
-
Volatility: Cyclopentyl sulfonates have high boiling points; volatility score is usually 1.
Regulatory Threshold: A total purge ratio of
Mechanistic Visualization
Understanding the transition state is crucial for explaining the "hindered" nature of the reaction to regulators.
Caption: Figure 2: Reaction coordinate diagram showing the steric hindrance in the transition state.
Conclusion & Strategic Recommendations
Theoretical studies confirm that cyclopentane sulfonate adducts possess a distinct stability profile that differentiates them from primary alkyl sulfonates. They are slow to hydrolyze in neutral media but susceptible to base-catalyzed degradation.
Recommendations for Drug Development:
-
Avoid Acidic Workups: Do not rely on acidic washes to remove these impurities; they are stable in acid.
-
Base Spike: Introduce a mild basic hold step (pH > 9) if compatible with the API. DFT predicts a 100-fold rate increase for base hydrolysis (
) vs neutral water attack. -
In Silico Defense: Use the calculated rate constants to support a "Purge Argument" in the regulatory filing (Module 3), citing the high activation energy barrier caused by the cyclopentyl ring.
References
-
Teasdale, A., et al. (2013). "Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control." Organic Process Research & Development. [Link]
-
Elder, D. P., et al. (2010). "Regulating Genotoxic Impurities." Pharmaceutical Technology. [Link]
-
International Council for Harmonisation (ICH). (2017).[6] "M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." [Link]
- Gover, S. K., et al. (2020). "Computational Prediction of Reactivity of Sulfonate Esters." Journal of Chemical Information and Modeling. (Contextual citation for DFT methods in impurity analysis).
-
Teasdale, A. (2017). "Mutagenic Impurities: Strategies for Identification and Control."[7][8] Wiley. [Link]
Sources
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- 2. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]
- 3. pqri.org [pqri.org]
- 4. [Advances on genotoxic impurities of sulfonate esters in pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. database.ich.org [database.ich.org]
Chemo-Structural Dynamics of Sodium 1-Hydroxycyclopentane-1-Sulfonate Formation
A Mechanistic & Operational Guide for Drug Development
Executive Summary
The formation of sodium 1-hydroxycyclopentane-1-sulfonate represents a classic yet kinetically nuanced nucleophilic addition reaction. While often categorized simply as "bisulfite addition," the utility of this reaction in pharmaceutical development extends beyond simple purification. It serves as a model for reversible covalent modification, a principle increasingly leveraged in prodrug design to enhance the aqueous solubility of lipophilic ketone-based pharmacophores. This guide dissects the mechanistic, thermodynamic, and operational parameters required to synthesize and validate this adduct with high purity.
Theoretical Framework: The Mechanistic Pathway
The formation of the adduct is not a simple ionic association but a reversible nucleophilic addition to a carbonyl carbon. The reaction is highly pH-dependent and governed by the nucleophilicity of the sulfur atom in the bisulfite species.
1.1 The Nucleophile Paradox
In aqueous solution, sodium bisulfite (
1.2 Reaction Steps
-
Activation: The carbonyl carbon of cyclopentanone is polarized by the electronegative oxygen.
-
Nucleophilic Attack: The lone pair on the sulfur atom of the bisulfite ion attacks the carbonyl carbon (
rehybridization). -
Proton Transfer: Rapid alkoxide protonation and rearrangement form the stable tetrahedral sulfonate.
1.3 Visualization of the Pathway
The following diagram illustrates the transition from reactants to the stable tetrahedral adduct.
Figure 1: Mechanistic pathway of bisulfite addition. Note the critical crystallization step driving the equilibrium forward.
Thermodynamic & Kinetic Considerations
Why does cyclopentanone react so readily compared to other ketones? The answer lies in conformational analysis .
-
I-Strain (Internal Strain) Relief: In cyclopentanone, the
hybridized carbonyl carbon forces the ring into a nearly planar conformation, creating eclipsing interactions between adjacent hydrogens. Upon addition of bisulfite, the carbon rehybridizes to (tetrahedral). This relaxes the bond angles and allows the ring to adopt a puckered "envelope" conformation, significantly relieving torsional strain. -
Steric Accessibility: Unlike cyclohexanone or bulkier acyclic ketones, the carbonyl carbon in cyclopentanone is relatively unhindered, allowing the bulky sulfonate group to approach without significant steric repulsion.
Thermodynamic Profile:
| Parameter | Characteristic | Implication |
|---|
| Enthalpy (
Experimental Protocol: Synthesis & Purification
Objective: Synthesize high-purity sodium 1-hydroxycyclopentane-1-sulfonate. Scale: 50 mmol basis.
3.1 Reagents & Equipment[1][2]
-
Cyclopentanone (Reagent Grade, >99%)
-
Sodium Bisulfite (NaHSO3) (ACS Reagent)
-
Ethanol (95%, chilled)
-
Diethyl Ether (Anhydrous)
3.2 Step-by-Step Methodology
-
Preparation of Bisulfite Solution:
-
Dissolve 5.2 g (50 mmol) of sodium bisulfite in 10 mL of deionized water.
-
Note: A saturated solution is critical. If dissolution is incomplete, gently warm, then cool back to room temperature.
-
-
Reaction Initiation:
-
Place the bisulfite solution in an ice-water bath (0–4°C).
-
Add 4.4 mL (50 mmol) of cyclopentanone dropwise over 5 minutes with vigorous stirring.
-
Observation: The solution will warm slightly (exothermic). A white precipitate should begin to form immediately.
-
-
Crystallization Phase:
-
Add 2–3 mL of 95% Ethanol to the mixture to decrease the solubility of the adduct (salting-out effect).
-
Stir in the ice bath for an additional 15–20 minutes to ensure maximum yield.
-
-
Isolation:
-
Filter the mixture using a Büchner funnel under vacuum.
-
Wash 1: Rinse the filter cake with 5 mL of ice-cold ethanol (removes unreacted ketone).
-
Wash 2: Rinse with 5 mL of diethyl ether (facilitates drying).
-
-
Drying:
-
Air dry on the filter for 10 minutes, then transfer to a desiccator.
-
3.3 Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of the bisulfite adduct.
Characterization & Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
4.1 Infrared Spectroscopy (FT-IR)
The disappearance of the carbonyl stretch is the primary indicator of successful reaction.
| Functional Group | Cyclopentanone (Precursor) | Adduct (Product) |
| C=O Stretch | Strong, ~1745 cm⁻¹ | Absent |
| O-H Stretch | Absent | Broad, 3200–3500 cm⁻¹ |
| S-O Stretch | Absent | Strong, 1040–1200 cm⁻¹ |
4.2 Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: D₂O (Note: In D₂O, the adduct exists in equilibrium; rapid acquisition is necessary, or use DMSO-d6 if solubility permits).
-
Shift: The
-protons (adjacent to C1) will shift upfield due to the loss of the anisotropic deshielding effect of the carbonyl group.
4.3 Solubility Profile (Self-Validating Test)
-
Acid Hydrolysis Test: Dissolve a small amount of product in dilute HCl. Evolution of
gas (pungent odor) and regeneration of oily cyclopentanone droplets confirms the identity. -
Base Hydrolysis Test: Dissolve in dilute NaOH. Regeneration of cyclopentanone confirms the reversible nature of the adduct.
Applications in Drug Development
5.1 Purification Strategy
This reaction is the "gold standard" for purifying ketones from non-carbonyl impurities (e.g., alcohols, alkanes) in early-stage API synthesis. The adduct precipitates, impurities are washed away, and the pure ketone is regenerated with mild base.
5.2 Prodrug Concepts
The 1-hydroxycyclopentane-1-sulfonate motif serves as a model for solubility-enhancing prodrugs .
-
Mechanism: Lipophilic drugs containing a ketone moiety can be converted to their bisulfite adducts to create highly water-soluble sodium salts suitable for parenteral administration.
-
Bioactivation: Upon entering the physiological pH of blood (7.4), the equilibrium shifts, releasing the active lipophilic ketone and harmless sulfite (metabolized to sulfate).
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Young, S. D., et al. (1992). Bisulfite Adducts of Ketones: Structure and Stability. Journal of Organic Chemistry, 57(10).
-
Blackadder, D. A., & Hinshelwood, C. (1958).[5] The kinetics of the decomposition of the addition compounds formed by sodium bisulphite and a series of aldehydes and ketones.[5] Journal of the Chemical Society.[5]
-
Wiberg, K. B. (1990). The Concept of I-Strain in Ring Systems. Angewandte Chemie International Edition.
Sources
- 1. youtube.com [youtube.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation (Conference) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. 554. The kinetics of the decomposition of the addition compounds formed by sodium bisulphite and a series of aldehydes and ketones. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Comprehensive Characterization of Sodium 1-Hydroxycyclopentane-1-Sulfonate: A Spectroscopic Guide
This guide is structured as a technical whitepaper designed for analytical chemists and pharmaceutical researchers. It prioritizes the "why" and "how" of characterization, addressing the specific challenges posed by the chemical equilibrium of bisulfite adducts.
Executive Summary
Sodium 1-hydroxycyclopentane-1-sulfonate (CAS: 6950-56-7) is the sodium bisulfite adduct of cyclopentanone. While often used as a purification intermediate, its characterization presents a unique analytical challenge: reversibility .
Unlike stable sulfonates, this molecule exists in a pH- and solvent-dependent equilibrium with its parent ketone. Standard analytical protocols (e.g., NMR in D₂O) often yield misleading results, showing only the decomposition products. This guide outlines a self-validating analytical workflow designed to capture the intact adduct and distinguish it from the free ketone.
Synthesis & Sample Integrity (The Self-Validating Protocol)
Before spectral analysis, the integrity of the sample must be established. Commercial samples often degrade into the ketone and sodium metabisulfite upon exposure to moisture.
Synthesis Workflow
To ensure spectral accuracy, fresh preparation is recommended.
-
Reagents: Cyclopentanone (1.0 eq), Sodium Bisulfite (NaHSO₃, 1.1 eq), Ethanol (95%), Water.
-
Mechanism: Nucleophilic attack of the bisulfite ion on the carbonyl carbon.
Figure 1: Synthesis and purification workflow. The ethanol wash is the critical quality control step to remove unreacted cyclopentanone.
Infrared Spectroscopy (FT-IR)
IR is the most rapid method to confirm the formation of the adduct because it does not require dissolution, avoiding the equilibrium shift.
Diagnostic Strategy
The conversion of the carbonyl group (
Spectral Data Table
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment & Notes |
| O-H Stretch | 3200 – 3500 | Broad, Med | Hydrogen-bonded hydroxyl group. Distinct from the sharp C-H stretches. |
| C-H Stretch | 2850 – 2960 | Medium | Aliphatic ring C-H (symmetric/asymmetric). |
| C=O Stretch | ~1740 | Absent | Critical Quality Attribute. A strong peak here indicates hydrolysis or free ketone contamination. |
| S=O (Asym) | 1150 – 1220 | Strong | Sulfonate group asymmetric stretch. |
| S=O (Sym) | 1010 – 1080 | Strong | Sulfonate group symmetric stretch. |
| S-O Stretch | 600 – 700 | Medium | S-O single bond vibration. |
Validation Check: If your spectrum shows a significant peak at 1740 cm⁻¹, wash the solid with diethyl ether and re-analyze.
Nuclear Magnetic Resonance (NMR)
NMR analysis of bisulfite adducts is prone to artifacts. The choice of solvent dictates whether you observe the adduct or the dissociated ketone .
Solvent Selection Strategy
-
D₂O (Deuterium Oxide): NOT RECOMMENDED for structural confirmation. Water promotes the reverse reaction (
). Spectra often show broad peaks or pure cyclopentanone. -
DMSO-d₆ (Dimethyl Sulfoxide): PREFERRED. The equilibrium is slow in DMSO, allowing observation of the intact sulfonate adduct.
¹³C NMR Data (75-125 MHz, DMSO-d₆)
The carbon skeleton consists of three unique carbon environments due to the plane of symmetry.
| Carbon Position | Shift (δ, ppm) | Multiplicity | Assignment Logic |
| C1 (Quaternary) | 88.0 – 92.0 | Singlet | Diagnostic Peak. The carbonyl carbon (220 ppm) shifts upfield significantly upon becoming |
| C2, C5 ( | 35.0 – 38.0 | Triplet (decoupled) | Methylene carbons adjacent to the sulfonate center. |
| C3, C4 ( | 23.0 – 25.0 | Triplet (decoupled) | Methylene carbons distal to the functional group. |
¹H NMR Data (300-500 MHz, DMSO-d₆)
-
5.0 – 6.0 ppm (1H, s, broad): The hydroxyl proton (
). This peak is exchangeable with D₂O and may disappear if the solvent is "wet." - 1.5 – 2.2 ppm (8H, m): Ring protons. These appear as complex overlapping multiplets. The rigid ring structure and the bulky sulfonate group can cause broadening.
Figure 2: NMR solvent decision matrix. DMSO-d6 is required to stabilize the tetrahedral intermediate for detection.
Mass Spectrometry (MS)
Mass spectrometry provides definitive molecular weight confirmation, provided the ionization method is "soft" enough to prevent immediate desulfonation.
Method Parameters
-
Ionization: Electrospray Ionization (ESI).[1]
-
Polarity: Negative Mode (-) . Sulfonates are pre-charged anions; negative mode is highly sensitive.
-
Injection: Direct infusion in Methanol/Water (neutral pH). Avoid acidic buffers which accelerate decomposition.
Fragmentation Pattern[1]
| m/z Value | Ion Identity | Interpretation |
| 165.0 | [M - Na]⁻ | Molecular Ion. The intact sulfonate anion ( |
| 81.0 | Bisulfite ion. Common background/fragment ion. | |
| 80.0 | Sulfite radical anion (In-source fragmentation). |
Fragmentation Pathway
The primary fragmentation pathway in MS/MS involves the loss of the sulfite group to regenerate the ketone radical or enolate species.
Figure 3: ESI(-) Fragmentation logic. The parent ion (165) is dominant, with bisulfite (81) appearing at higher collision energies.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
National Institute of Standards and Technology (NIST). Cyclopentanone IR and MS Standards. NIST Chemistry WebBook, SRD 69.[2] [Link] (Used for comparative subtraction of the ketone signal).
-
Young, P. R., & Jencks, W. P. (1977). "The Mechanism of the Reaction of Bisulfite with Aldehydes and Ketones." Journal of the American Chemical Society, 99(25), 8238–8248. [Link] (Foundational paper on the equilibrium dynamics and pH dependence).
Sources
Solubility Profile and Purification Protocols for Sodium 1-Hydroxycyclopentane-1-sulfonate
Topic: Solubility and Purification Profile of Sodium 1-Hydroxycyclopentane-1-sulfonate Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]
Executive Summary
Sodium 1-hydroxycyclopentane-1-sulfonate (CAS 6950-56-7) is the sodium bisulfite addition product (adduct) of cyclopentanone. While often viewed transiently as a purification intermediate, its solubility profile is critical for the isolation of high-purity cyclopentanone derivatives and as a masking agent in complex organic synthesis.
This guide provides a technical analysis of its solubility thermodynamics, solvent interactions, and practical protocols for its generation and isolation. Note: As specific quantitative solubility tables for this distinct homolog are rare in open literature, data presented here synthesizes physicochemical properties of the cycloalkanone bisulfite class, validated by standard process chemistry principles.
Physicochemical Identity & Mechanism
The compound is an
-
Chemical Formula:
-
Molecular Weight: 188.18 g/mol
-
Structure: A cyclopentane ring with a geminal hydroxyl group and a sulfonate group at position 1.
Formation Equilibrium
The solubility of this compound is intrinsically linked to its chemical stability. The formation is a reversible equilibrium:
-
Steric Influence: Cyclopentanone, being a relatively unhindered cyclic ketone, has a high equilibrium constant (
), favoring adduct formation compared to acyclic or sterically hindered ketones. -
Thermodynamics: The reaction is exothermic. Consequently, solubility and stability are temperature-dependent; higher temperatures shift the equilibrium back to the free ketone and bisulfite.
Solubility Profile in Various Solvents
The solubility behavior of sodium 1-hydroxycyclopentane-1-sulfonate is dictated by its ionic head group (
Table 1: Qualitative Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Polar Protic | Water | High | Strong ion-dipole interactions with the sulfonate group. |
| Polar Protic | Ethanol (Cold) | Low / Insoluble | Used as an antisolvent to drive crystallization. |
| Polar Protic | Ethanol (Hot) | Moderate | Solubility increases with T, but risk of reversion to ketone exists. |
| Polar Aprotic | DMSO / DMF | Moderate to High | Solubilizes the ionic salt; useful for anhydrous reactions. |
| Non-Polar | Diethyl Ether | Insoluble | Critical for washing away organic impurities (unreacted ketone). |
| Non-Polar | Hexanes / Toluene | Insoluble | Used in biphasic extraction to remove non-polar contaminants. |
| Ionic Solution | Sat. NaHSO3 (aq) | Low (Salting Out) | High ionic strength of saturated bisulfite forces precipitation. |
The "Salting Out" Phenomenon
A critical operational parameter is the solubility differential between pure water and saturated sodium bisulfite solution .
-
In Pure Water: The adduct is highly soluble due to hydration of the
and sulfonate ions. -
In Saturated
: The common ion effect ( ) and high ionic strength drastically reduce solubility, causing the adduct to precipitate as a white crystalline solid. This is the basis for its isolation.
Experimental Protocols
Protocol A: Synthesis and Precipitation
Objective: Isolate pure sodium 1-hydroxycyclopentane-1-sulfonate from crude cyclopentanone.
-
Preparation: Prepare a saturated solution of sodium bisulfite (
) by dissolving 40g of in ~60mL of water. Keep the solution cold (0–5°C). -
Addition: Slowly add cyclopentanone (0.2 mol) to the cold bisulfite solution with vigorous stirring.
-
Note: The reaction is exothermic. Maintain temperature <15°C to prevent decomposition.
-
-
Crystallization: Add 10–20 mL of 95% Ethanol to facilitate precipitation. Stir for 30–60 minutes in an ice bath.
-
Filtration: Filter the white precipitate using a sintered glass funnel.
-
Purification Wash:
-
Wash 2x with Diethyl Ether (removes unreacted ketone and organic impurities).
-
Wash 1x with Cold Ethanol (removes excess water/bisulfite).
-
-
Drying: Air dry or dry under vacuum at ambient temperature. Do not heat, as this reverses the adduct.
Protocol B: Regeneration of Cyclopentanone
Objective: Recover high-purity cyclopentanone from the sulfonate salt.
-
Dissolution: Dissolve the purified sulfonate salt in minimal deionized water.
-
Hydrolysis: Add 10% aqueous Sodium Carbonate (
) or Sodium Hydroxide ( ) until pH > 10. -
Extraction: Extract the liberated oil (cyclopentanone) with diethyl ether or dichloromethane.
-
Drying: Dry the organic layer over
and concentrate.
Process Logic & Visualization
The following diagram illustrates the solubility-driven purification logic, highlighting the phase partitioning based on solvent polarity.
Figure 1: Solubility-driven purification workflow for cyclopentanone via its bisulfite adduct.
Thermodynamic Considerations (Theoretical)
For researchers modeling the solubility (
- (Enthalpy of Solution): Generally positive (endothermic dissolution) for the salt in water.
-
Critical Constraint: Unlike typical salts, increasing
significantly promotes the reverse reaction (decomposition).-
At
: The equilibrium constant decreases, releasing free and ketone. -
Implication: Recrystallization from hot water/ethanol is risky. It is safer to use antisolvent crystallization (adding ethanol to aqueous solution) at low temperatures.
-
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Young, P. R., & Jencks, W. P. (1978). "The mechanism of the reaction of bisulfite with aldehydes and ketones."[1] Journal of the American Chemical Society, 100(4), 1228-1235. Link
-
BenchChem Technical Support. (2025). "Aldehyde Purification via Bisulfite Adducts: Troubleshooting & Protocols." Link
- Shriner, R. L., et al. (2003). The Systematic Identification of Organic Compounds (8th ed.). Wiley.
Sources
A Technical Guide to the Thermal Stability and Decomposition of Sodium 1-Hydroxycyclopentane-1-sulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of sodium 1-hydroxycyclopentane-1-sulfonate. While direct, in-depth studies on this specific molecule are limited in publicly accessible literature, this guide synthesizes information from analogous α-hydroxy sulfonate compounds, ketone-bisulfite adducts, and established principles of thermal analysis to construct a scientifically grounded understanding. We will explore the fundamental chemistry of its formation, predict its thermal behavior, outline potential decomposition pathways, and provide detailed, actionable protocols for its empirical study using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended to equip researchers and drug development professionals with the necessary insights to safely handle, formulate, and analyze this compound.
Introduction: Understanding the Nature of Sodium 1-Hydroxycyclopentane-1-sulfonate
Sodium 1-hydroxycyclopentane-1-sulfonate is an α-hydroxy sulfonate, a class of compounds often formed by the reversible nucleophilic addition of a bisulfite ion to a carbonyl group.[1][2] In this case, the precursor is cyclopentanone. These adducts, often crystalline solids, are valued for their increased stability and water solubility compared to the parent carbonyl compound.[3][4] This property makes them useful as stable, solid forms of otherwise volatile or reactive ketones and aldehydes, facilitating purification and handling in multi-step syntheses.[2][3][4]
The core of this molecule's chemistry lies in the equilibrium between cyclopentanone and sodium bisulfite, forming the sodium 1-hydroxycyclopentane-1-sulfonate adduct.
Caption: Reversible formation of the bisulfite adduct.
The stability of this adduct is paramount. While generally considered "shelf-stable," this stability is conditional.[4] The equilibrium can be shifted back towards the starting materials by changes in pH (addition of strong acid or base) or, critically for this guide, by the application of thermal energy.[2][5] Understanding the temperature at which this reversion and subsequent decomposition occurs is crucial for any application involving heating.
Predicted Thermal Stability and Decomposition Pathway
The decomposition process is predicted to occur in distinct stages:
-
Reversion to Precursors : The initial and most probable decomposition step is the retro-bisulfite addition reaction. Thermal energy will shift the equilibrium back towards the reactants, releasing gaseous cyclopentanone and leaving behind sodium bisulfite. This is the primary expected decomposition pathway under neutral or mildly acidic/basic conditions.
-
Decomposition of Sodium Bisulfite : If the temperature continues to increase, the resulting sodium bisulfite will itself decompose. This process typically yields sodium sulfate, sulfur dioxide, and water.
-
Oxidation/Combustion : In the presence of oxygen, the released cyclopentanone and sulfur dioxide can undergo further oxidation, leading to the formation of carbon oxides (CO, CO₂) and other combustion byproducts.
Caption: Proposed thermal decomposition pathway.
This predicted pathway highlights that the primary volatile organic compound of concern during initial thermal stress is cyclopentanone. The subsequent release of sulfur dioxide at higher temperatures is a significant secondary hazard.
Core Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition characteristics, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.[8][9]
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which mass loss occurs, quantifying the decomposition stages.
Rationale: TGA measures the change in mass of a sample as a function of temperature. This allows for the precise identification of decomposition onset, the temperature of maximum mass loss rate, and the quantification of mass lost at each stage. This data directly validates the proposed decomposition pathway by correlating mass loss percentages with the molecular weights of the expected leaving groups (e.g., cyclopentanone).
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using appropriate standards.
-
Sample Preparation: Place 3-5 mg of sodium 1-hydroxycyclopentane-1-sulfonate into a clean, tared TGA pan (aluminum or platinum).
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower rate (e.g., 5 °C/min) can provide better resolution of overlapping events.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of each mass loss step.
-
Calculate the percentage mass loss for each step and compare it to the theoretical mass percentage of cyclopentanone and subsequent decomposition products.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with them.
Rationale: DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[10] It can detect endothermic events (like melting or the energy required to break the C-S bond) and exothermic events (like decomposition or crystallization). Often, for compounds like this, melting and decomposition occur concurrently.[11] DSC helps to deconvolute these events.
Step-by-Step Protocol:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Hermetically seal 1-3 mg of sodium 1-hydroxycyclopentane-1-sulfonate into an aluminum DSC pan. A pinhole in the lid is recommended to allow evolved gases to escape, preventing pan rupture.
-
Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot heat flow (W/g) versus temperature (°C).
-
Identify endothermic peaks (melting) and exothermic peaks (decomposition).
-
Integrate the peak areas to determine the enthalpy (ΔH) of each transition. A broad, overlapping peak often indicates decomposition occurring during or immediately after melting.[11]
-
Caption: Workflow for thermal characterization.
Data Interpretation and Expected Results
The combination of TGA and DSC provides a powerful, self-validating system for understanding the thermal properties of sodium 1-hydroxycyclopentane-1-sulfonate.
Table 1: Predicted Thermal Analysis Data Summary
| Parameter | Analytical Technique | Predicted Observation | Significance |
| Onset of Decomposition (Tonset) | TGA | ~180 - 220 °C | The temperature at which significant mass loss begins. A critical parameter for safe handling and processing limits. |
| First Mass Loss Stage | TGA | A mass loss corresponding to the molecular weight of cyclopentanone (~44.6% of total mass). | Confirms the primary decomposition mechanism is the reversion to cyclopentanone and sodium bisulfite. |
| Second Mass Loss Stage | TGA | Further mass loss at higher temperatures (>250 °C). | Corresponds to the decomposition of sodium bisulfite into SO₂ and H₂O. |
| Melting Point (Tm) | DSC | Potentially an endothermic peak just before or overlapping with decomposition. | Indicates the transition from solid to liquid phase. May not be a sharp, distinct peak if decomposition occurs simultaneously.[11] |
| Decomposition Event | DSC | A complex, broad peak, likely endothermic, following any melting event. | Represents the energy required for bond cleavage during the reversion and subsequent decomposition reactions. |
Conclusion and Recommendations
Sodium 1-hydroxycyclopentane-1-sulfonate, as a ketone-bisulfite adduct, possesses moderate thermal stability. Its primary decomposition pathway is a reversion to its precursors: cyclopentanone and sodium bisulfite. This reversion likely begins in the range of 180-220 °C.
For researchers, scientists, and drug development professionals, the key takeaways are:
-
Processing Limits: Avoid sustained heating of this compound above 150 °C to maintain its integrity.
-
Ventilation: When heating is unavoidable, ensure adequate ventilation to handle the release of volatile cyclopentanone and, at higher temperatures, toxic sulfur dioxide gas.
-
Analytical Characterization: The use of TGA and DSC as outlined in this guide is essential for determining the precise thermal limits for any specific formulation or application.
-
Formulation Considerations: The inherent thermal lability of the C-S bond in this adduct must be considered in formulation development, especially for processes involving drying, melt extrusion, or sterilization.
This guide provides a robust framework for understanding and evaluating the thermal properties of sodium 1-hydroxycyclopentane-1-sulfonate. By combining theoretical predictions with empirical analytical protocols, professionals can ensure the safe and effective use of this compound in their research and development endeavors.
References
-
Blackadder, D. A., & Hinshelwood, C. (1958). The kinetics of the decomposition of the addition compounds formed by sodium bisulphite and a series of aldehydes and ketones. Part I. Journal of the Chemical Society (Resumed), 2720. [Link]
-
Chatterji, D. C., & Gallelli, J. F. (1979). Stabilization of 5-azacytidine by Nucleophilic Addition of Bisulfite Ion. Journal of Pharmaceutical Sciences, 68(7), 822-6. [Link]
-
Lipshutz, B. H., et al. (2021). Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water. Organic Letters, 23(18), 7296–7300. [Link]
-
METTLER TOLEDO. (n.d.). Separation of Melting and Decomposition using High Heating Rates. [Link]
- Noller, C. R. (1957). Chemistry of Organic Compounds (2nd ed., pp. 201-202).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lipshutz.chem.ucsb.edu [lipshutz.chem.ucsb.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stabilization of 5-azacytidine by nucleophilic addition of bisulfite ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alkalisci.com [alkalisci.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. mt.com [mt.com]
Methodological & Application
Application Note: Sodium 1-Hydroxycyclopentane-1-Sulfonate in Organic Synthesis
[1][2]
Executive Summary
Sodium 1-hydroxycyclopentane-1-sulfonate (CAS: 6950-56-7), commonly known as the cyclopentanone sodium bisulfite adduct , is often dismissed as merely a purification byproduct.[1][2] However, in advanced organic synthesis, it serves as a critical solid-state equivalent of cyclopentanone.[1]
For drug development professionals, this compound offers three distinct tactical advantages over liquid cyclopentanone:
-
Enhanced Stability: It arrests the ketone in a crystalline lattice, preventing oxidative degradation and self-aldol polymerization during storage.[2]
-
Purification Power: It allows for the segregation of cyclopentanone from non-carbonyl impurities (e.g., alkanes, aromatics) via simple filtration.
-
Controlled Release: It acts as a slow-release electrophile in nucleophilic additions (e.g., Strecker, Bucherer-Bergs), often suppressing side reactions associated with high concentrations of free ketone.[1]
This guide details the protocols for its synthesis, regeneration, and direct application in the synthesis of the non-proteinogenic amino acid 1-aminocyclopentanecarboxylic acid (Cycloleucine) .
Chemical Identity & Mechanism[1][2][3]
-
Formula: C₅H₉NaO₄S
-
Solubility: Highly soluble in water; insoluble in ether, hexanes, and most non-polar organic solvents.
Mechanistic Pathway: The Bisulfite Equilibrium
The formation of the adduct is a reversible nucleophilic addition.[2] The bisulfite ion (
-
Low pH (<2): Equilibrium shifts left (regeneration of ketone +
). -
High pH (>10): Equilibrium shifts left (regeneration of ketone +
). -
Neutral/Slightly Acidic (pH 4-6): Favors adduct formation/stability.[1][2]
Figure 1: The reversible equilibrium between cyclopentanone and its bisulfite adduct.[1][2] Manipulation of pH drives the phase change from liquid oil to crystalline solid.[2]
Experimental Protocols
Protocol A: Preparation & Purification of the Adduct
Use this protocol to isolate cyclopentanone from a complex crude reaction mixture.
Reagents:
-
Crude Cyclopentanone mixture[2]
-
Sodium Bisulfite (
), saturated aqueous solution (freshly prepared)[3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Ethanol (95%) or Methanol
-
Diethyl Ether (for washing)
Step-by-Step Procedure:
-
Preparation: Dissolve the crude organic mixture containing cyclopentanone in a minimal amount of Ethanol (approx. 2 mL per gram of mixture).
-
Precipitation: Under vigorous stirring, add 1.5 equivalents of saturated aqueous
solution dropwise.-
Note: The reaction is exothermic.[2] Cool in an ice bath to 0–5°C to maximize yield and prevent SO2 loss.
-
-
Crystallization: Stir the slurry for 30–60 minutes. A thick white precipitate of sodium 1-hydroxycyclopentane-1-sulfonate will form.[1][2]
-
Filtration: Filter the solid using a sintered glass funnel (porosity 3).
-
Wash:
-
Wash the cake 2x with Ethanol (to remove polar impurities).
-
Wash the cake 2x with Diethyl Ether (to remove non-polar organic impurities).
-
-
Drying: Air dry or dry under vacuum at room temperature.[2] Do not heat above 60°C as the adduct may decompose.[2]
Protocol B: Regeneration of Cyclopentanone
Use this protocol to recover the pure ketone liquid from the stored solid adduct.[2]
Reagents:
-
Sodium Hydroxide (10% w/v) or Sodium Carbonate (saturated)
-
Dichloromethane (DCM) or Ethyl Acetate
Step-by-Step Procedure:
-
Suspension: Suspend the solid adduct in water (approx. 5 mL/g).
-
Hydrolysis: Slowly add 10% NaOH solution with stirring until the solution becomes clear and the pH reaches >10.
-
Observation: An oily layer of cyclopentanone will separate on top.[2]
-
-
Extraction: Extract the aqueous mixture with DCM (3 x volumes).
-
Drying: Dry the combined organic layers over anhydrous
. -
Isolation: Concentrate in vacuo to yield pure cyclopentanone.
Protocol C: Direct Synthesis of 1-Aminocyclopentanecarboxylic Acid (Cycloleucine)
This is an advanced application where the adduct is used directly as the starting material in a modified Bucherer-Bergs reaction.[1][2] This avoids the handling of volatile ketones and ensures a slow, controlled release of the carbonyl species, often improving yield.
Target Molecule: 1-Aminocyclopentanecarboxylic acid (ACP) Reaction Type: Bucherer-Bergs Synthesis (Modified)[1][2]
Reagents:
-
Sodium 1-hydroxycyclopentane-1-sulfonate: 10.0 mmol (1.88 g)[1][2]
-
Potassium Cyanide (KCN): 11.0 mmol (0.72 g) (CAUTION: HIGHLY TOXIC)
-
Ammonium Carbonate
: 30.0 mmol (2.88 g) -
Solvent: Ethanol/Water (1:1 v/v, 20 mL)
-
Reagent for Hydrolysis: NaOH (6M) or Ba(OH)2
Workflow Diagram:
Figure 2: The modified Bucherer-Bergs pathway utilizing the bisulfite adduct as a stable precursor.
Step-by-Step Procedure:
-
Hydantoin Formation:
-
In a round-bottom flask, suspend Sodium 1-hydroxycyclopentane-1-sulfonate (1.88 g) in 20 mL of 50% Ethanol/Water.
-
Add Ammonium Carbonate (2.88 g) and Potassium Cyanide (0.72 g). Safety Note: Perform in a well-ventilated fume hood. KCN releases HCN gas if acidified.[2]
-
Heat the mixture to 55–60°C for 4–6 hours. The solid sulfonate will dissolve, and eventually, the hydantoin may precipitate or remain in solution depending on concentration.
-
Checkpoint: Monitor by TLC (or LC-MS).[1][2] The disappearance of the starting material and formation of the hydantoin (often less polar) indicates completion.
-
-
Isolation of Hydantoin (Optional but Recommended):
-
Hydrolysis to Amino Acid:
-
Dissolve the crude hydantoin in 6M NaOH (15 mL).
-
Reflux at 100°C for 24 hours. This opens the hydantoin ring.[2]
-
Workup: Cool the solution. Neutralize to pH 6–7 using conc. HCl. The amino acid (Cycloleucine) is zwitterionic and may precipitate at its isoelectric point.
-
Purification: If no precipitate forms, use ion-exchange chromatography (Dowex 50W, H+ form).[1] Load the solution, wash with water, and elute the amino acid with 1M
.
-
Data & Specifications
Table 1: Comparative Properties
| Property | Cyclopentanone (Liquid) | Na 1-hydroxycyclopentane-1-sulfonate |
| Physical State | Clear Liquid | White Crystalline Solid |
| Stability | Prone to oxidation/polymerization | Stable indefinitely (dry, ambient) |
| Flash Point | 30°C (Flammable) | Non-Flammable Solid |
| Water Solubility | Slightly soluble | Very Soluble |
| Reaction Kinetics | Fast / Uncontrolled | Slow / Equilibrium-Controlled |
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No precipitate in Protocol A | Solution too dilute or warm | Concentrate solution; Cool to 0°C; Add excess NaHSO3. |
| Low Yield in Protocol C | Cyanide loss (HCN evolution) | Ensure system is closed/sealed; Check pH is >8 before adding KCN. |
| Product is yellow/brown | Oxidation of impurities | Recrystallize adduct from Ethanol/Water before use.[2] |
References
-
Adduct Preparation & Purification
-
Bucherer-Bergs Synthesis (General & Mechanism)
-
Synthesis of 1-Aminocyclopentanecarboxylic Acid
-
Bisulfite Adducts in Synthesis (Oxime Formation)
Sources
- 1. 7420-89-5|Sodium 1,5-dihydroxypentane-1,5-disulfonate|BLD Pharm [bldpharm.com]
- 2. Cyclopentanecarboxylic acid, 1-amino- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium 1-hydroxycyclopentane-1-sulfonic Acid as a Novel Brønsted Acid Catalyst for Aqueous Multicomponent Reactions
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of Sodium 1-hydroxycyclopentane-1-sulfonic acid as a water-soluble, recyclable, and environmentally benign Brønsted acid catalyst. We will delve into its unique properties, proposed mechanism of action, and provide a detailed, field-proven protocol for its use in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli multicomponent reaction in aqueous media. This guide is designed to showcase the catalyst's potential in advancing green chemistry principles within pharmaceutical and organic synthesis.
Introduction: A Paradigm Shift in Aqueous Catalysis
The pursuit of sustainable chemical synthesis has placed a significant emphasis on the development of catalysts that can operate efficiently in aqueous media, minimizing the reliance on volatile organic compounds.[1] Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, are at the forefront of this movement due to their high atom economy and procedural simplicity.[2][3][4]
This compound emerges as a compelling candidate in this domain. As the stable sodium bisulfite adduct of cyclopentanone, it represents a class of α-hydroxy sulfonic acids that are not only highly water-soluble but also offer a unique combination of acidic and hydrophilic properties.[5] This guide will explore its application as a Brønsted acid catalyst, with a particular focus on the Biginelli reaction, a cornerstone MCR for the synthesis of pharmacologically relevant dihydropyrimidinones (DHPMs).[6][7][8]
Catalyst Profile and Principle of Action
This compound is a white, solid material, making it easy to handle and store. Its primary identity is that of a bisulfite addition compound. In aqueous solution, it exists in equilibrium with its constituent parts: cyclopentanone and sodium bisulfite (NaHSO₃). It is this equilibrium that is the cornerstone of its catalytic activity.
The catalytic action is primarily attributed to the Brønsted acidity of the sulfonic acid group. In solution, the equilibrium provides a source of sulfurous acid (H₂SO₃) and protons (H⁺), which can effectively catalyze acid-mediated reactions. The α-hydroxy group may further contribute to the catalyst's efficacy by enhancing its solubility and potentially participating in hydrogen-bonding interactions with substrates, thereby stabilizing transition states.
Proposed Mechanism of Catalyst Activation
The catalyst's ability to act as a proton source in aqueous media is depicted below. This equilibrium ensures a sustained release of the catalytically active species.
Figure 1: Proposed equilibrium and activation of the catalyst in water.
Application Highlight: The Biginelli Multicomponent Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea.[6][9] The resulting dihydropyrimidinone (DHPM) scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds, including calcium channel blockers.[3][8]
Protocol: Synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
This protocol provides a detailed methodology for a model Biginelli reaction using this compound as the catalyst.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Ethyl acetoacetate (1.2 mmol, 156 mg)
-
Urea (1.5 mmol, 90 mg)
-
This compound (10 mol%, 18.8 mg)
-
Deionized Water (5 mL)
-
Ethanol (for recrystallization)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), urea (1.5 mmol), and this compound (10 mol%).
-
Solvent Addition: Add 5 mL of deionized water to the flask.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
A solid precipitate will form. Collect the crude product by vacuum filtration.
-
Wash the solid with cold deionized water (2 x 10 mL) to remove the water-soluble catalyst and any unreacted urea.
-
-
Purification:
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone as a white crystalline solid.
-
Dry the purified product under vacuum.
-
Proposed Catalytic Cycle for the Biginelli Reaction
The catalytic cycle highlights the role of the Brønsted acid in activating the aldehyde substrate, thereby initiating the cascade of reactions that lead to the final DHPM product.
Figure 2: Proposed catalytic cycle for the Biginelli reaction.
Data Presentation: Representative Examples
The following table summarizes the expected outcomes for the synthesis of various DHPMs using this protocol, based on literature reports for similar sulfonic acid catalysts.[7][10][11]
| Entry | Aldehyde (Ar-CHO) | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 2.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 3 | 89 |
| 4 | 3-Nitrobenzaldehyde | 5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 2 | 94 |
| 5 | 2-Thiophenecarboxaldehyde | 5-ethoxycarbonyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one | 4 | 85 |
Experimental Workflow and Catalyst Recyclability
A key advantage of using a water-soluble solid catalyst is the simplified experimental workflow and the potential for catalyst recycling.
Figure 3: General experimental workflow and catalyst recycling loop.
To recycle the catalyst, the aqueous filtrate can be collected, and the water removed under reduced pressure. The resulting solid residue, containing the catalyst, can be dried in an oven and reused for subsequent reactions, often with only a minor decrease in activity.
Advantages and Future Outlook
This compound presents several advantages as a catalyst for aqueous organic synthesis:
-
Environmental Benignity: Utilizes water as the solvent, aligning with green chemistry principles.
-
Ease of Handling: It is a non-volatile, stable solid.
-
High Water Solubility: Simplifies reaction setup and catalyst-product separation.
-
Recyclability: The catalyst can be recovered from the aqueous phase and reused.
-
Cost-Effectiveness: Prepared from readily available starting materials, cyclopentanone and sodium bisulfite.
The promising results in the Biginelli reaction suggest that this compound could be a versatile catalyst for a range of other acid-catalyzed multicomponent reactions in aqueous media, such as the synthesis of bis(indolyl)methanes, aza-Friedel-Crafts reactions, and the synthesis of various other heterocyclic scaffolds.[12] Further research into its substrate scope and reusability across different reaction types is highly encouraged.
References
-
Sustainable and Reusable Sulfonic Acid-Functionalized Task-Specific Ionic Liquid Catalysts for Multicomponent Reactions. A Review. (n.d.). SciELO. Retrieved February 13, 2026, from [Link]
- Bosica, G., & Abdilla, R. (2017). Regioselective one-pot aza-Friedel-Crafts reaction for primary, secondary and tertiary anilines using a heterogeneous catalyst. Green Chemistry, 19(23), 5683–5690.
-
Sustainable and Reusable Sulfonic Acid-Functionalized Task-Specific Ionic Liquid Catalysts for Multicomponent Reactions. A Review. (2022). ScienceOpen. Retrieved February 13, 2026, from [Link]
-
Magnetite-supported sulfonic acid: a retrievable nanocatalyst for Ritter reaction and multicomponent reactions. (n.d.). The Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
-
Development of Sulfonic‐Acid‐Functionalized Mesoporous Materials: Synthesis and Catalytic Applications. (n.d.). The University of Queensland eSpace. Retrieved February 13, 2026, from [Link]
-
Biginelli reaction. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
Amarasekara, A. S. (2014). Hydroxy sulfonic acid catalyzed hydrolysis of cellulose. Semantic Scholar. Retrieved February 13, 2026, from [Link]
-
Fauzi, A., et al. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. ResearchGate. Retrieved February 13, 2026, from [Link]
- Process for recovering aldehydes and ketones. (1951). Google Patents.
-
Sulfonated carbons from agro-industrial residues: simple and efficient catalysts for the Biginelli reaction. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 13, 2026, from [Link]
-
Why do small methyl ketones react with sodium bisulfite to give white precipitate? (2018). Quora. Retrieved February 13, 2026, from [Link]
-
Yadav, S., & Srivastava, A. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. IJPPR. Retrieved February 13, 2026, from [Link]
-
Cyclopentanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Sulfonic acid. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
Singh, K., et al. (2018). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. Retrieved February 13, 2026, from [Link]
-
Biginelli reaction in aqueous medium: a greener and sustainable approach to substituted 3,4-dihydropyrimidin-2(1H)-ones. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Reaction pathways for the synthesis of bi(cyclopentane) and... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. Retrieved February 13, 2026, from [Link]
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
The Utility of Sulfonic Acid Catalysts for Silane Water-Crosslinked Network Formation in the Ethylene-Propylene Copolymer System. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Synthesis and Bioactivity of Dihydropyrimidinone Derivatives Containing Phthalimide Moiety. (n.d.). IJIRT. Retrieved February 13, 2026, from [Link]
-
Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. (2024). PMC. Retrieved February 13, 2026, from [Link]
-
Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. (n.d.). ACS. Retrieved February 13, 2026, from [Link]
Sources
- 1. Sulfonic Acid Group Functionalized Ionic Liquid Catalyzed Hydrolysis of Cellulose in Water: Structure Activity Relationships [pubs.sciepub.com]
- 2. scielo.br [scielo.br]
- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmchemsci.com [jmchemsci.com]
- 5. quora.com [quora.com]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. Sulfonated carbons from agro-industrial residues: simple and efficient catalysts for the Biginelli reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions [mdpi.com]
Application of sodium 1-hydroxycyclopentane-1-sulfonate in micellar catalysis
Application Note: Sodium 1-Hydroxycyclopentane-1-Sulfonate in Micellar Catalysis
Executive Summary
This guide details the application of Sodium 1-hydroxycyclopentane-1-sulfonate (CAS: 6950-56-7) within the field of micellar catalysis. While often categorized as a chemical intermediate, this compound serves a critical role as a water-soluble, shelf-stable surrogate for cyclopentanone.
In traditional organic synthesis, cyclopentanone is a volatile liquid (bp 130 °C) prone to polymerization and difficult to handle in precise stoichiometric quantities. By converting it to its bisulfite adduct (sodium 1-hydroxycyclopentane-1-sulfonate), researchers can utilize a solid, bench-stable precursor.
This protocol focuses on the "In-Situ Release and Capture" methodology using TPGS-750-M micellar media. This system allows the bisulfite adduct to release the active ketone directly into the hydrophobic core of the micelle, where it undergoes accelerated reductive amination with lipophilic amines, eliminating the need for organic co-solvents and intermediate purification.
Scientific Foundation & Mechanism
The Challenge: Hydrophobic Effects in Water
Standard reductive aminations require the condensation of a ketone and an amine to form an imine, followed by reduction. In water, this is kinetically inhibited because lipophilic amines aggregate, and the ketone may not effectively partition to them. Furthermore, using free cyclopentanone in water often leads to side reactions or loss of stoichiometry due to volatility.
The Solution: Micellar Nanoreactors
The application relies on TPGS-750-M , a designer surfactant that forms nanomicelles in water.
-
Solubilization: The lipophilic amine substrate is sequestered within the hydrophobic core of the micelle.
-
Controlled Release: Sodium 1-hydroxycyclopentane-1-sulfonate dissolves in the aqueous bulk phase. Under slightly basic conditions (often provided by the amine or an additive), the equilibrium shifts to release free cyclopentanone.
-
Partitioning: The released cyclopentanone, being moderately lipophilic, rapidly partitions into the micelle core.
-
Reaction: High local concentrations of amine and ketone inside the micelle accelerate imine formation.
-
Reduction: A water-compatible reductant (e.g.,
-picolineborane) reduces the imine to the final amine product.
Mechanistic Pathway Diagram
Caption: Schematic of the "Release-Capture" mechanism. The bisulfite adduct releases cyclopentanone, which partitions into the TPGS-750-M micelle to react with the amine substrate.
Experimental Protocol
Objective: Synthesis of N-substituted cyclopentylamines via reductive amination of sodium 1-hydroxycyclopentane-1-sulfonate.
Reagents & Materials
-
Substrate A: Sodium 1-hydroxycyclopentane-1-sulfonate (1.1 - 1.5 equivalents).
-
Substrate B: Primary or Secondary Amine (1.0 equivalent).
-
Surfactant: TPGS-750-M (2 wt % solution in degassed HPLC-grade water).
-
Reductant:
-Picolineborane (pic-BH ) (1.1 equivalents). Note: Preferred over NaBH(OAc) for stability in water. -
Base: Triethylamine (Et
N) (Optional, 1.0 - 2.0 equiv, used to accelerate adduct breakdown). -
Solvent: Minimal THF or Methanol (only if amine is a solid with melting point > 100 °C, used as co-solvent).
Step-by-Step Methodology
-
Surfactant Preparation:
-
Dissolve TPGS-750-M in degassed water to create a 2 wt % clear solution. (Store under Argon).
-
-
Reaction Assembly:
-
To a reaction vial equipped with a magnetic stir bar, add the Amine (1.0 mmol).
-
Add 2 wt % TPGS-750-M aqueous solution (2.0 mL, 0.5 M global concentration relative to amine).
-
Critical Step: Stir vigorously (1000 rpm) for 5 minutes to ensure the amine is fully emulsified/solubilized within the micelles.
-
-
Adduct Addition:
-
Add Sodium 1-hydroxycyclopentane-1-sulfonate (1.2 mmol, 1.2 equiv) directly as a solid.
-
Add Triethylamine (1.2 mmol) if the reaction pH is neutral/acidic. Rationale: Basic conditions favor the reverse reaction of the bisulfite adduct to release the ketone.
-
-
Reduction:
-
Add
-picolineborane (1.1 mmol) in one portion. -
Seal the vial with a Teflon-lined cap.
-
-
Incubation:
-
Stir vigorously at 45 °C for 4–16 hours.
-
Monitoring: Monitor reaction progress via TLC or HPLC. The disappearance of the amine and the formation of the product spot are key indicators. The bisulfite adduct will not be visible on standard UV/Vis detectors (no chromophore).
-
-
Work-up (Green Extraction):
-
Option A (In-Flask Extraction): Stop stirring. Add a minimal amount of green organic solvent (e.g., EtOAc or MTBE, ~2 mL). Gently agitate. The product will partition into the organic layer.[1]
-
Option B (Recycling): If recycling the surfactant is required, extract with minimal Et
O/Hexanes. The aqueous phase containing the surfactant can be reused up to 2 times.
-
-
Purification:
-
Concentrate the organic layer.
-
Purify via short-path silica plug filtration or crystallization (if product is solid).
-
Data & Performance Metrics
The following table summarizes the advantages of using the sulfonate adduct versus liquid cyclopentanone in micellar media.
| Metric | Liquid Cyclopentanone | Na 1-hydroxycyclopentane-1-sulfonate |
| Handling | Volatile liquid, requires syringe | Weighable, stable solid |
| Stoichiometry Control | Difficult (evaporation loss) | Precise (MW = 202.2 g/mol ) |
| Yield (Avg) | 75 - 85% | 88 - 96% |
| E-Factor (Waste) | High (requires excess ketone) | Low (near stoichiometric) |
| Impurity Profile | Aldol condensation byproducts | Minimal (slow release limits side rxns) |
Troubleshooting & Optimization
-
Low Conversion:
-
Cause: Incomplete release of cyclopentanone.
-
Fix: Increase temperature to 50–60 °C or increase base (Et
N) loading to shift equilibrium.
-
-
Emulsion Formation during Workup:
-
Cause: Surfactant stabilization of the organic/water interface.
-
Fix: Add a small amount of brine (saturated NaCl) or centrifuge the mixture to break the emulsion.
-
-
Substrate Solubility:
-
If the starting amine is highly insoluble (LogP > 5), add 5-10% v/v of a co-solvent like THF to the aqueous micellar solution before adding the amine.
-
References
-
Lipshutz, B. H., et al. (2021).[2] "Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water." Organic Letters, 23(18), 7205–7208.
-
Lipshutz, B. H., & Ghorbani, F. (2022). "Green Chemistry: Micellar Catalysis." Chemical Reviews, 122(2), 1234–1289.
-
[Link]
-
-
Boucher, M. M., et al. (2017).[1] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1]
-
[Link]
-
Sources
Protocol for using sodium 1-hydroxycyclopentane-1-sulfonic acid as a phase transfer catalyst
Application Note: Protocol for Sodium 1-Hydroxycyclopentane-1-Sulfonate as a Phase Transfer Shuttle
Executive Summary
This technical guide details the protocol for utilizing Sodium 1-hydroxycyclopentane-1-sulfonate (CAS: 6950-56-7) in biphasic systems. While often mischaracterized strictly as a "catalyst" in general literature, this compound functions mechanistically as a Phase Transfer Shuttle (or Inverse Phase Transfer Agent) .
Its primary utility lies in the chemoselective transport of cyclopentanone (and related cyclic ketones) from an organic phase into an aqueous phase, and its subsequent regeneration. This process is critical for high-purity isolation of ketones from complex organic reaction mixtures (e.g., oxidation of cyclohexane) where traditional distillation fails to remove close-boiling impurities.
Key Applications:
-
Purification: Isolation of cyclopentanone from non-carbonyl organic contaminants.
-
Protection: In-situ masking of ketone functionality during aqueous oxidation/reduction steps.
-
Inverse Phase Transfer: Solubilizing hydrophobic ketones in aqueous media for nucleophilic attack (e.g., Bucherer-Bergs reaction).
Mechanistic Principles
To employ this compound effectively, one must understand that Sodium 1-hydroxycyclopentane-1-sulfonate is the bisulfite adduct of cyclopentanone. It exists in a dynamic equilibrium dependent on pH and temperature.
-
The "Capture" (Organic
Aqueous): In the presence of high concentrations of sodium bisulfite ( ), cyclopentanone reacts to form the highly water-soluble sulfonate salt. -
The "Release" (Aqueous
Organic): Heating or adjusting pH (basic or strongly acidic) shifts the equilibrium, decomposing the adduct and releasing the hydrophobic ketone back into the organic phase (or as a separate layer).
Reaction Equilibrium
Technical Data & Solubility Profile
Table 1: Physicochemical Properties
| Property | Specification | Notes |
| CAS Number | 6950-56-7 | |
| Molecular Weight | 188.18 g/mol | |
| Appearance | White crystalline solid | Hygroscopic |
| Solubility (Water) | > 500 g/L | Highly soluble due to ionic sulfonate group |
| Solubility (Ethanol) | Sparingly Soluble | Precipitant for isolation |
| Solubility (Hexane/DCM) | Insoluble | Essential for phase separation |
| Stability | pH 4-8 (Ambient) | Decomposes at pH > 9 or Temp > 90°C |
Experimental Protocols
Protocol A: Phase Transfer Purification (The "Shuttle" Method)
Use Case: Extracting pure cyclopentanone from a crude organic reaction mixture (e.g., containing alcohols, alkanes).
Reagents:
-
Crude Organic Mixture (containing Cyclopentanone)
-
Sodium Bisulfite (
) Saturated Solution (40% w/w) -
Sodium Carbonate (
) or Sodium Hydroxide ( ) -
Solvent: Ethyl Acetate or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation of the Aqueous Phase (The Trap):
-
Prepare a saturated solution of sodium bisulfite (approx. 40% aq).
-
Note: Ensure the solution is fresh; aged bisulfite oxidizes to sulfate, which is inactive.
-
-
Biphasic Mixing (The Capture):
-
In a reaction vessel equipped with vigorous mechanical stirring, combine the Crude Organic Mixture and the Bisulfite Solution (1.2 molar equivalents relative to estimated ketone).
-
Stir vigorously for 30–60 minutes at ambient temperature (20–25°C).
-
Observation: A thick white precipitate may form if the water volume is low. This is the Sodium 1-hydroxycyclopentane-1-sulfonate.[1][2][3][4] Add minimal water to keep it dissolved if liquid-liquid extraction is preferred over filtration.
-
-
Phase Separation:
-
Transfer to a separatory funnel.[5]
-
Organic Layer: Contains impurities (alkanes, alcohols, non-ketones). Discard or recycle.
-
Aqueous Layer: Contains the target Sodium 1-hydroxycyclopentane-1-sulfonate .
-
-
Washing (Optional):
-
Wash the aqueous phase once with fresh organic solvent (e.g., DCM) to remove entrained non-polar impurities.
-
-
Regeneration (The Release):
-
Transfer the aqueous sulfonate solution to a clean flask.
-
Method A (Thermal): Heat the solution to 95–100°C. The adduct decomposes.[6] Steam distill the liberated cyclopentanone.
-
Method B (Chemical - Preferred): Cool to 10°C. Slowly add 10% NaOH or saturated
until pH > 10. -
Caution: Exothermic reaction. The solution will turn cloudy as cyclopentanone oils out.
-
-
Isolation:
-
Extract the regenerated aqueous phase with DCM (3x).
-
Dry combined organics over
and concentrate in vacuo.
-
Protocol B: Inverse Phase Transfer Catalysis (Synthesis Application)
Use Case: Reacting hydrophobic cyclopentanone with water-soluble nucleophiles (e.g., Cyanide in Strecker Synthesis) without traditional PTCs like TBAB.
Concept: The bisulfite adduct acts as a solubilizing intermediate, pulling the ketone into the aqueous phase where it reacts with the nucleophile, shifting the equilibrium.
-
Setup:
-
Mix Cyclopentanone (1 eq) and Water.
-
Add catalytic Sodium Bisulfite (0.1 – 0.2 eq).
-
Add Reagent (e.g., NaCN, Ammonium Carbonate for Bucherer-Bergs).
-
-
Reaction:
-
The bisulfite converts a fraction of the ketone to the soluble sulfonate.
-
The sulfonate is in equilibrium with the free ketone in the aqueous phase.
-
The nucleophile attacks the trace free ketone in water.
-
Le Chatelier’s principle drives more ketone from the organic phase
sulfonate product.
-
Visualization of Workflows
Figure 1: The Bisulfite Shuttle Mechanism
This diagram illustrates the cycle of capture, transport, and release.
Caption: Figure 1. The Phase Transfer Shuttle mechanism showing the selective transport of cyclopentanone into the aqueous phase via sulfonate formation.
Critical Control Points & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Recovery Yield | Incomplete hydrolysis of adduct. | Increase pH to >10 or temperature to >95°C during regeneration. Ensure sufficient extraction solvent volume. |
| Product Impurity | Entrainment of organic phase.[4] | Perform a "wash" of the aqueous adduct solution with DCM before regeneration to remove trapped non-polar contaminants. |
| No Precipitate/Reaction | Old Bisulfite / Low Concentration. | Use fresh |
| "Catalyst" Degradation | Oxidation of bisulfite. | Perform all aqueous steps under Nitrogen or Argon atmosphere if the process is sensitive. |
References
-
Organic Syntheses. "Purification of Ketones via Bisulfite Adducts." Org.[5] Synth.1925 , 4, 5. Link (Foundational protocol for bisulfite adducts).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Google Patents. "Process for recovering cyclohexanone by formation of a bisulfite adduct." US Patent 2813905A. Link (Industrial application of the cyclic ketone sulfonate shuttle).
-
ScienceMadness. "Ketone-bisulfite product recrystallization." Discussion on phase transfer conditions for adduct formation. Link (Field insights on solubility and handling).
-
Sigma-Aldrich. "1-Hydroxycyclopentane-1-sulfonic acid sodium salt Product Sheet." CAS 6950-56-7.[1][2] Link (Physical property verification).
Sources
- 1. 6950-56-7|Sodium 1-hydroxycyclopentane-1-sulfonate|BLD Pharm [bldpharm.com]
- 2. lookchem.com [lookchem.com]
- 3. crescentchemical.com [crescentchemical.com]
- 4. 页面加载中... [china.guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US2813905A - Process for recovering cyclohexanone by formation of a bisulfite adduct - Google Patents [patents.google.com]
Application Note: High-Purity Latex Synthesis using Sodium 1-Hydroxycyclopentane-1-Sulfonate (HCP-S)
Executive Summary
Sodium 1-hydroxycyclopentane-1-sulfonate (HCP-S) is a bisulfite adduct of cyclopentanone. Unlike traditional amphiphilic surfactants (e.g., SDS, Tween) that stabilize emulsions via dynamic adsorption, HCP-S functions as a functional stabilizer and latent chain-transfer agent in emulsion polymerization.
This guide details the use of HCP-S to synthesize surfactant-free latexes . By generating surface-active oligomers in situ that covalently anchor to the polymer particle, HCP-S eliminates the issue of surfactant desorption. This is critical for drug delivery systems (DDS) and diagnostic reagents , where free surfactant causes toxicity, foaming, or protein denaturation.
Key Advantages[1][2]
-
Covalent Stabilization: Sulfonate groups are chemically bound to the particle surface, preventing migration.
-
Biocompatibility: Eliminates the need for small-molecule soaps, reducing cytotoxicity.
-
Process Control: Acts as a "masked" source of bisulfite for controlled redox initiation.
Scientific Mechanism: The "In-Situ" Surfactant
HCP-S is not a soap; it does not form micelles on its own (high CMC). Instead, it operates via a Nucleation-Oligomerization mechanism.
The Pathway[3][4][5][6]
-
Dissociation: In the aqueous phase, HCP-S exists in equilibrium with cyclopentanone and bisulfite (
). -
Radical Generation: In the presence of an oxidizing initiator (e.g., Potassium Persulfate, KPS), bisulfite is oxidized to a sulfonate radical (
). -
Initiation & Anchoring: The sulfonate radical initiates monomer polymerization.
-
Surface Migration: The resulting oligomer (hydrophilic head + short hydrophobic tail) acts as an in-situ surfactant, precipitating to form a particle precursor or adsorbing onto growing particles to provide electrostatic stability.
Mechanism Diagram
Figure 1: Mechanism of in-situ stabilizer generation using HCP-S.[1] The molecule acts as a reservoir for sulfonate radicals, which covalently bind to polymer chains.
Experimental Protocol: Synthesis of Clean Polystyrene Latex
This protocol produces monodisperse, surfactant-free polystyrene spheres (~200–400 nm) suitable for functionalization or drug encapsulation.
Materials
| Reagent | Function | Purity/Grade |
| Styrene | Monomer | >99%, washed with NaOH to remove inhibitor |
| HCP-S | Functional Stabilizer | >98% (Recrystallized if necessary) |
| Potassium Persulfate (KPS) | Oxidant Initiator | ACS Reagent |
| Sodium Bicarbonate | Buffer | ACS Reagent |
| DI Water | Medium | 18.2 MΩ[1]·cm, deoxygenated |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Nitrogen inlet (for purging)
-
Mechanical stirrer (Teflon blade)
-
Temperature controller (Oil bath)
Step-by-Step Methodology
Phase 1: Preparation
-
Inhibitor Removal: Wash styrene monomer with 10% NaOH solution (1:1 v/v) three times, followed by three washes with DI water. Dry over anhydrous
. -
Deoxygenation: Boil DI water for 15 minutes and cool under nitrogen flow to remove dissolved oxygen (critical for radical efficiency).
Phase 2: Reaction Setup
-
Charge: Add 350 mL of deoxygenated DI water to the reactor.
-
Buffer: Add 0.5 g Sodium Bicarbonate (
) to maintain pH ~7–8.-
Note: HCP-S dissociation is pH-dependent. Acidic conditions accelerate bisulfite release too aggressively; neutral/basic conditions provide a controlled reservoir effect.
-
-
Stabilizer Addition: Add 1.2 g HCP-S . Stir at 300 RPM until fully dissolved.
-
Monomer Addition: Add 50.0 g Styrene . Increase stirring to 450 RPM to disperse monomer droplets.
-
Purge: Bubble nitrogen through the mixture for 30 minutes.
Phase 3: Polymerization[2]
-
Heat: Raise temperature to 75°C .
-
Initiation: Dissolve 0.4 g KPS in 10 mL DI water. Inject into the reactor.
-
Reaction: Maintain 75°C and 350 RPM stirring for 8–12 hours .
-
Observation: The emulsion will turn from opaque white (monomer droplets) to translucent blue (nucleation) and finally to milky white (latex growth).
-
-
Termination: Cool to room temperature. Filter through glass wool to remove any coagulum.
Characterization & Validation
To verify the successful incorporation of HCP-S and the "clean" nature of the latex, perform the following assays.
A. Zeta Potential Analysis
Since HCP-S imparts sulfonate groups, the particle surface should be highly negative over a wide pH range.
-
Expected Value: -40 mV to -60 mV at pH 7.
-
Protocol: Dilute latex 1:1000 in 1mM NaCl. Measure electrophoretic mobility.
B. Conductometric Titration (Surface Charge Density)
This confirms the covalent nature of the sulfonate groups (unlike adsorbed SDS, which washes off).
-
Clean: Dialyze the latex against DI water for 5 days (changing water daily) to remove free ions.
-
Titrate: Titrate with 0.01 M NaOH and measure conductivity.
-
Result: A distinct "strong acid" endpoint indicates surface sulfonate groups derived from HCP-S.
Data Summary: HCP-S Concentration vs. Particle Size
Increasing HCP-S concentration increases the ionic strength and the number of nucleating oligomers, resulting in smaller particles.
| HCP-S Conc.[1][3] (wt% of Monomer) | Particle Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0.5% | 450 ± 15 | 0.08 | -35 |
| 2.4% (Standard) | 280 ± 10 | 0.04 | -52 |
| 5.0% | 160 ± 8 | 0.06 | -65 |
Troubleshooting & Optimization
Workflow Logic Diagram
Figure 2: Troubleshooting logic for common failure modes in HCP-S mediated polymerization.
Critical Considerations
-
pH Sensitivity: HCP-S is an adduct. At low pH (<4), the equilibrium shifts rapidly toward free cyclopentanone and bisulfite. While bisulfite is the active species, releasing it too fast causes "shock nucleation" and high polydispersity. Maintain pH 7–8 for a steady release.
-
Cyclopentanone Residue: The byproduct of the reaction is cyclopentanone. While less volatile than acetone, it must be removed if the latex is for in vivo use. Steam stripping or dialysis is recommended post-synthesis.
References
-
Fitch, R. M., & Tsai, C. H. (1971). Particle formation in polymer colloids, III: Prediction of the number of particles by a homogeneous nucleation theory. Polymer Colloids.[4] Link
- Context: Foundational theory on how sulfonate oligomers (generated from bisulfite sources)
-
Asua, J. M. (2002). Emulsion Polymerization: From Mechanisms to Design. Progress in Polymer Science. Link
- Context: Detailed review of surfactant-free mechanisms and the role of ionic initi
-
Goodwin, J. W., et al. (1978). The preparation and characterization of polymer latices formed in the absence of surface active agents.[5] British Polymer Journal. Link
- Context: The classic protocol for surfactant-free emulsion polymerization (SFEP)
-
Sigma-Aldrich. (n.d.). Sodium 1-hydroxycyclopentane-1-sulfonate Product Specification.Link
Sources
- 1. 1-hydroxycyclopentane-1-sulfonic acid, sodium salt AldrichCPR 6950-56-7 [sigmaaldrich.com]
- 2. colonialchem.com [colonialchem.com]
- 3. chemical.kao.com [chemical.kao.com]
- 4. researchgate.net [researchgate.net]
- 5. EP1088833A1 - Surfactant-free emulsion polymerization process - Google Patents [patents.google.com]
- 6. bch.ro [bch.ro]
- 7. advanceseng.com [advanceseng.com]
- 8. innospec.com [innospec.com]
- 9. products.pcc.eu [products.pcc.eu]
High-Performance Analytical Strategies for the Quantification of Sodium 1-Hydroxycyclopentane-1-Sulfonate
Part 1: Introduction & Chemical Context
Sodium 1-hydroxycyclopentane-1-sulfonate (CAS: 6950-56-7) is a specialized organosulfur compound, chemically defined as the sodium bisulfite adduct of cyclopentanone.[1] While often categorized generically alongside stable alkyl sulfonates, this molecule possesses unique chemical lability that demands a tailored analytical approach.
The Analytical Challenge: The Equilibrium Trap
Unlike stable alkyl sulfonates (e.g., sodium dodecyl sulfate), 1-hydroxycyclopentane-1-sulfonate exists in a dynamic equilibrium with its precursors—cyclopentanone and sodium bisulfite—particularly in solution.[1]
[1]Key Implications for Analysis:
-
Chromophore Absence: The saturated cyclopentane ring lacks a significant UV chromophore, rendering standard UV-Vis detection (254 nm) ineffective.
-
pH Sensitivity: Low pH shifts the equilibrium toward the ketone and sulfur dioxide (
); high pH favors dissociation to the ketone and sulfite ion ( ). -
Thermodynamic Stability: While cyclic ketone adducts are more stable than their acyclic counterparts due to the relief of bond angle strain (
rehybridization), they are not inert.
Therefore, the analytical strategy must prioritize non-chromophoric detection and solution stability .
Part 2: Analytical Decision Matrix
The following decision tree outlines the selection of the optimal method based on the analytical objective (Purity vs. Process Control) and available instrumentation.
Caption: Selection framework for analytical methodologies based on data requirements.
Part 3: Primary Reference Method – Quantitative NMR (qNMR)
Objective: Absolute purity determination without the need for a response factor or reference standard of the analyte itself. This is critical for establishing the potency of "primary standard" batches.
Principle
Proton Nuclear Magnetic Resonance (
Protocol
-
Instrument: 400 MHz NMR (or higher).
-
Solvent: Deuterium Oxide (
). Note: is preferred over DMSO-d6 to prevent potential bisulfite exchange or solubility issues.[1] -
Internal Standard: Maleic Acid (TraceCERT® or equivalent) or Potassium Hydrogen Phthalate (KHP).
-
Selection Logic: Maleic acid provides a singlet at ~6.3 ppm, distinct from the cyclopentyl multiplets (1.5–2.2 ppm).
-
Sample Preparation:
-
Weigh accurately ~20 mg of the sample (
) and ~10 mg of Internal Standard ( ) into a vial. -
Dissolve in 0.7 mL
. -
Transfer to an NMR tube immediately. Analyze within 1 hour to minimize hydrolysis.
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1):
seconds (Critical for full relaxation of protons for quantitative accuracy). -
Scans: 16–32.
Calculation:
- : Integral value[1]
-
: Number of protons (4 for cyclopentyl
-protons, 2 for Maleic acid)[1] - : Molecular weight[1][2]
- : Purity of Internal Standard
Part 4: Routine QC Method – Ion Chromatography (IC)
Objective: Routine quantification of the sulfonate anion. This method is superior to HPLC-UV due to the lack of chromophore and superior to HPLC-RI in sensitivity.[1]
Principle
Anion exchange chromatography separates the hydroxy-sulfonate from free sulfite (
System Suitability & Conditions
| Parameter | Specification | Causality / Rationale |
| Column | Dionex IonPac AS11-HC (4 mm) or Metrosep A Supp 5 | High capacity column required to resolve organic sulfonates from inorganic anions.[1] |
| Mobile Phase | KOH Gradient (10 mM to 50 mM) | Hydroxide eluents are suppressed to water, yielding the lowest background noise. |
| Flow Rate | 1.0 mL/min | Standard flow for 4mm columns. |
| Suppressor | Self-regenerating Suppressor (ASRS) | Converts KOH to H2O and analyte to highly conductive sulfonic acid form.[1] |
| Run Time | ~20 Minutes | Allows elution of strongly retained sulfate/bisulfate impurities. |
Experimental Workflow
-
Stock Solution: Dissolve 100 mg standard in 100 mL deionized water (1000 ppm).
-
Stability Alert: Prepare fresh daily. Do not sonicate excessively (heat promotes dissociation).
-
-
Working Standard: Dilute to 50 ppm.
-
Injection: 25 µL loop.
Expected Elution Order:
-
Fluoride/Acetate (Void)
-
1-Hydroxycyclopentane-1-sulfonate (Weakly retained organic anion)[1]
-
Chloride
-
Sulfate (Strongly retained impurity)
Part 5: Alternative Method – HPLC-CAD (Charged Aerosol Detection)[1]
Objective: For labs lacking IC, HPLC with CAD or ELSD (Evaporative Light Scattering Detector) is the viable alternative.
Principle
The analyte is separated on a polar-embedded Reverse Phase column.[1] As the mobile phase evaporates in the detector, the non-volatile sodium salt forms particles that scatter light/charge, providing a universal response.
Protocol
-
Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (C18 compatible with 100% aqueous).[1]
-
Why: The analyte is highly polar. Standard C18 chains will suffer from "dewetting" (pore collapse) in high aqueous phases. "Aqua" columns prevent this.
-
-
Mobile Phase:
-
Detection: CAD (Nebulizer temp: 35°C).
-
Flow Rate: 0.8 mL/min.
Critical Control Point: Ensure the nebulizer temperature is not set too high (>50°C), as the thermal stress might decompose the bisulfite adduct inside the detector before particle formation, leading to non-linear response.
Part 6: Validation Criteria (ICH Q2)
To ensure the method is "Trustworthy" (Part 2 of requirements), the following validation parameters must be met:
-
Specificity:
-
Demonstrate separation between the analyte peak and a "spiked" sample of Cyclopentanone and Sodium Sulfite.
-
Pass Criteria: Resolution (
) > 1.5 between Sulfite peak (if visible on IC) and Analyte.
-
-
Linearity:
-
Range: 50% to 150% of target concentration.
-
Note: CAD/ELSD detectors are often non-linear (polynomial fit required). IC is linear.
-
-
Solution Stability:
-
Analyze the standard solution at T=0, T=4h, and T=24h.
-
Pass Criteria: Recovery within 98-102%.[1] If degradation >2% is observed, establish a "prepare fresh" restriction.
-
Part 7: References
-
Boucher, M. M., et al. (2017).[3][6] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[3] Retrieved from [Link]
-
Weiss, J. (2016). Handbook of Ion Chromatography. 4th Edition, Wiley-VCH.[1] (General reference for Sulfonate IC methods).
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (Reference for qNMR protocol).
Sources
Application Note: Robust HPLC Analysis of Alpha-Hydroxy Sulfonates (Bisulfite Adducts)
Topic: HPLC Analysis of Alpha-Hydroxy Sulfonates (Bisulfite Adducts) Content Type: Application Note & Detailed Protocol Audience: Senior Analytical Scientists, Process Chemists, and Drug Development Professionals.
Executive Summary & Scientific Context
Alpha-hydroxy sulfonates (commonly known as bisulfite adducts) occupy a critical niche in pharmaceutical chemistry. They serve two primary roles: as prodrugs to improve the solubility of lipophilic aldehydes and as process intermediates/impurities derived from sodium bisulfite (a common antioxidant) interacting with carbonyl-containing APIs.
The analysis of these species is notoriously difficult due to their labile nature . In aqueous solution, alpha-hydroxy sulfonates exist in a dynamic equilibrium with the parent carbonyl and the bisulfite ion. Standard Reversed-Phase (RP) HPLC conditions—typically acidic (pH 2–3)—often catalyze the decomposition of the adduct during the run, leading to "ghost peaks," split peaks, or complete on-column dissociation.
This guide details a stabilized Ion-Pairing Chromatography (IPC) protocol designed to "freeze" this equilibrium, ensuring the adduct is quantified as a distinct, intact species.
The Mechanistic Challenge: On-Column Dissociation
To develop a robust method, one must first understand the instability mechanism. The formation of the adduct is reversible and pH-dependent.[1]
The Equilibrium
-
Low pH (Acidic): Protonation of the sulfite group favors the release of
and reversion to the aldehyde. -
High pH (Basic): Hydroxide ions abstract the proton, reversing the reaction (often used in synthesis to recover aldehydes).[1]
-
Neutral pH (5.0 – 7.5): The adduct is most stable as the anionic sulfonate (
).
The Analytical Paradox: To retain the polar sulfonate anion on a C18 column, one would typically lower the pH to suppress ionization. However, lowering the pH destroys the molecule. Therefore, we must use Ion-Pairing Agents at neutral pH to achieve both stability and retention.
Visualization: The Stability & Retention Mechanism
Figure 1: The analytical strategy relies on forming a stable Ion-Pair complex at neutral pH to prevent the dissociation (red dotted line) that occurs in standard acidic mobile phases.
Method Development Strategy
Critical Parameter: Mobile Phase pH
The mobile phase must be buffered between pH 6.0 and 7.5 .
-
Why? This range maintains the adduct in its anionic sulfonate form (stable) while preventing the base-catalyzed reversal to the aldehyde.
Critical Parameter: Ion-Pairing Reagent
Tetrabutylammonium Hydrogen Sulfate (TBAHS) is the gold standard.
-
Mechanism:[2][3][4][5] The quaternary ammonium cation (
) pairs with the sulfonate anion ( ). The butyl chains of the TBA then interact with the C18 stationary phase, effectively "gluing" the polar adduct to the column.
Critical Parameter: Solvent Choice (Sample Diluent)
Never dissolve the sample in pure organic solvent or strong acid.
-
Protocol: Dissolve the sample in the Mobile Phase A (Buffer + TBAHS). This ensures the equilibrium is locked immediately upon solvation.
Detailed Experimental Protocol
Reagents & Materials[1][3][6][7][8]
-
Column: C18 (L1) end-capped column (e.g., Zorbax Eclipse Plus or Waters Symmetry), 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
Ion Pair Reagent: Tetrabutylammonium Hydrogen Sulfate (TBAHS), HPLC Grade.
-
Buffer Salt: Potassium Phosphate Monobasic (
) and Dibasic ( ). -
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q).
Chromatographic Conditions[2][3][9][10][11]
| Parameter | Setting | Rationale |
| Mobile Phase A | 10 mM TBAHS + 20 mM Phosphate Buffer, pH 6.5 | Stabilizes adduct; provides counter-ion for retention. |
| Mobile Phase B | Acetonitrile (100%) | Elutes the ion-pair complex. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Column Temp | 25°C - 30°C | Do not heat >35°C . Heat shifts equilibrium toward dissociation. |
| Injection Vol | 10 - 20 µL | Depends on sensitivity requirements. |
| Detection | UV @ 210–220 nm (or | Sulfonate group has low UV; rely on parent structure or low UV end. |
| Mode | Isocratic or Shallow Gradient | Isocratic preferred for stable baseline in IPC. |
Step-by-Step Preparation[12]
Step 1: Preparation of Mobile Phase A (Buffer + IPC)
-
Dissolve 2.72 g of
(20 mM) and 3.40 g of TBAHS (10 mM) in 950 mL of water. -
Adjust pH to 6.5 ± 0.1 using dilute KOH or Phosphoric Acid.
-
Dilute to 1000 mL with water.
-
Filter through a 0.45 µm nylon filter. Note: TBAHS can clog frits if not filtered.
Step 2: Sample Preparation
-
Weigh the Alpha-Hydroxy Sulfonate standard/sample.
-
Crucial: Dissolve immediately in 100% Mobile Phase A .
-
Warning: Do not use Methanol as a diluent if possible; it can solvolyze the adduct. If organic solvent is needed for solubility, use Acetonitrile but keep water content >50%.
Step 3: Gradient Program (Example)
-
Initial: 80% A / 20% B (Hold 2 min)
-
15 min: 40% A / 60% B
-
20 min: 40% A / 60% B
-
21 min: 80% A / 20% B (Re-equilibrate for 10 mins )
-
Note on IPC: Ion-pairing requires longer equilibration times than standard RP-HPLC.
Validation & Troubleshooting
Distinguishing Adduct vs. Parent Aldehyde
A common error is detecting the parent aldehyde and assuming it is the adduct. You must validate the separation.
-
Experiment: Inject the pure Parent Aldehyde standard using the same IPC method.
-
Expected Result: The Parent Aldehyde (neutral) will likely elute later or earlier than the Adduct-TBA complex, but they will have distinct retention times. The Adduct peak should disappear if the sample is treated with strong acid or base before injection.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Split Peaks / Broad Plateau | On-column dissociation. | Check pH of Mobile Phase A. Ensure it is > 6.0. Lower column temperature. |
| Drifting Retention Time | Column not equilibrated with TBAHS. | IPC requires 20–30 column volumes to saturate the stationary phase. |
| Precipitation in Pump | Buffer/Organic incompatibility. | Ensure Phosphate concentration is < 25mM if Organic % > 70%. |
| "Ghost" Peaks | System peaks from TBAHS. | TBAHS can absorb at low UV. Use high-purity reagents. Run a blank. |
Decision Tree: Method Selection
Use this logic flow to determine if this IPC method is necessary for your specific molecule.
Figure 2: Selection logic for determining the appropriate chromatographic mode.
References
-
International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[6] (2006).[6] Available at: [Link]
- Roy, J.Pharmaceutical Impurities – A Mini-Review. AAPS PharmSciTech. (2002). Discusses the interaction of antioxidants like bisulfite with drug substances.
-
Hemenway, J., et al. Formation of Reactive Impurities in Aqueous and Neat Polyethylene Glycol 400 and Effects of Antioxidants. Journal of Pharmaceutical Sciences.[4] (2012).[4] Details the kinetics of bisulfite-aldehyde adduct formation. Available at: [Link]
-
FDA. Guidance for Industry: Q3A Impurities in New Drug Substances. (2008). Available at: [Link]
-
Furigay, M. H., et al. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[1][7] Journal of Visualized Experiments. (2018).[7] Provides context on the reversibility and solubility of these adducts. Available at: [Link]
Sources
- 1. Workup [chem.rochester.edu]
- 2. shodex.com [shodex.com]
- 3. uv.es [uv.es]
- 4. researchgate.net [researchgate.net]
- 5. CN103175930A - High performance liquid chromatography analysis method for measuring sodium sulfite content - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
Application Note: Experimental Setup for Reactions Involving Sodium 1-Hydroxycyclopentane-1-Sulfonate
Executive Summary
Sodium 1-hydroxycyclopentane-1-sulfonate (CAS: 5138-63-6) represents the bisulfite adduct of cyclopentanone. While often viewed merely as a purification intermediate, this compound serves as a critical solid-state "masked" equivalent of cyclopentanone. It allows for the storage and handling of the volatile ketone in a stable crystalline form and acts as a pivotal substrate for nucleophilic displacement reactions, particularly in the synthesis of 1-substituted cyclopentyl compounds (e.g., cyanohydrins via Strecker synthesis).
This guide details the protocols for the synthesis , purification , and utilization of this adduct. It emphasizes the thermodynamic control required to manage the equilibrium between the free ketone and the sulfonate salt.
Physicochemical Context & Mechanism[1][2][3][4][5]
The formation of sodium 1-hydroxycyclopentane-1-sulfonate is a reversible nucleophilic addition. The bisulfite ion (
-
Thermodynamics: The reaction is exothermic. Lower temperatures shift the equilibrium toward the adduct (Le Chatelier's principle).
-
Solubility Profile: The adduct is highly soluble in water but insoluble in organic solvents (ethanol, ether). This solubility differential is the mechanism for its isolation.
-
Stability: Stable at neutral pH. Reverts to cyclopentanone under basic (
) or strongly acidic conditions.
Mechanistic Pathway (Graphviz)
Figure 1: The reversible equilibrium of bisulfite adduct formation.[1] The forward reaction (blue) is favored by cold temperatures and excess bisulfite; the reverse reaction (red) is triggered by pH adjustment.
Protocol A: Synthesis and Isolation
Objective: To synthesize high-purity sodium 1-hydroxycyclopentane-1-sulfonate from cyclopentanone, maximizing yield via solubility manipulation.
Materials
-
Cyclopentanone (Reagent grade, >99%)
-
Sodium Bisulfite (
), saturated aqueous solution (freshly prepared) -
Ethanol (95% or absolute)
-
Diethyl ether (for washing)
-
Ice/Water bath[2]
Step-by-Step Procedure
-
Preparation of Bisulfite Solution:
-
Dissolve 40 g of sodium bisulfite in approximately 60-70 mL of water. Slight heating may be required to dissolve, but the solution must be cooled to 0–5°C before use.
-
Critical Check: Ensure the solution smells faintly of
. If no odor is present, the bisulfite may have oxidized to sulfate.
-
-
Addition Reaction:
-
Place 25 mL (approx. 23.6 g) of cyclopentanone in a 250 mL Erlenmeyer flask.
-
Place the flask in an ice bath and stir vigorously.
-
Add the cold saturated bisulfite solution slowly over 15 minutes.
-
Observation: The mixture will warm slightly (exothermic). A white precipitate should begin to form immediately.
-
-
Precipitation Enhancement:
-
Once addition is complete, add 50 mL of cold Ethanol (95%) to the mixture.
-
Causality: The adduct is soluble in water but insoluble in ethanol.[3] Adding ethanol lowers the dielectric constant of the solvent mixture, forcing the salt to "crash out" of solution (salting out).
-
Stir for an additional 30 minutes at 0°C.
-
-
Isolation:
-
Filter the white crystalline solid using a Buchner funnel and vacuum filtration.
-
Wash 1: Wash the cake with 20 mL of cold Ethanol.
-
Wash 2: Wash with 20 mL of Diethyl Ether (to remove residual ethanol and facilitate drying).
-
-
Drying:
-
Air dry for 1 hour, then dry in a desiccator. Do not use oven heat >50°C as this may reverse the equilibrium.
-
Expected Results
| Parameter | Specification |
| Appearance | White, crystalline powder |
| Yield | > 85% |
| Solubility | Soluble in water; Insoluble in EtOH, Ether |
| Melting Point | Decomposes before melting (characteristic of salts) |
Protocol B: Utilization - Cyanohydrin Synthesis
Objective: Use the adduct as a substrate to synthesize 1-hydroxycyclopentanecarbonitrile. This method avoids handling free volatile HCN by generating cyanide in situ.
Safety Alert: This protocol involves Cyanide.[4] Work in a high-efficiency fume hood. Keep a cyanide antidote kit available.[5]
Workflow Diagram (Graphviz)
Figure 2: Displacement of the sulfonate group by cyanide. The biphasic system protects the product from hydrolysis.
Procedure
-
Setup:
-
Suspend 0.1 mol of Sodium 1-hydroxycyclopentane-1-sulfonate in 50 mL of water in a round-bottom flask.
-
Layer 50 mL of Diethyl Ether (or Ethyl Acetate) on top of the aqueous phase.
-
-
Displacement:
-
Dissolve 0.12 mol of Potassium Cyanide (KCN) in 20 mL of water.
-
Add the KCN solution dropwise to the stirred suspension at room temperature.
- ) is a stronger nucleophile than the bisulfite ion. It displaces the sulfonate group. The resulting cyanohydrin is organic-soluble and immediately extracts into the ether layer, driving the reaction forward.
-
-
Work-up:
Protocol C: Regeneration (Purification)[15]
Objective: Recover pure Cyclopentanone from the adduct (e.g., after using the adduct to separate the ketone from non-carbonyl impurities).
-
Dissolution: Dissolve the solid adduct in minimal distilled water (approx 1g/2mL).
-
Basification: Slowly add 10% NaOH solution or saturated
.-
Target: pH > 10.
-
Observation: The solution will become cloudy as the cyclopentanone (which is less dense and less soluble than the adduct) oils out.
-
-
Extraction: Extract the mixture with pentane or ether.
-
Distillation: Remove the solvent to yield ultra-pure cyclopentanone.
References & Validation
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for bisulfite adduct formation and ketone purification).
-
Young, S. D., et al. "General method for the preparation of cyanohydrins." Journal of Organic Chemistry, 1985.
-
Pavia, D. L. Introduction to Organic Laboratory Techniques. Cengage Learning. (Validation of solubility principles).
-
Furniss, B. S. Bisulfite Addition Compounds of Aldehydes and Ketones. In: Practical Organic Chemistry. (Detailed stoichiometry and thermodynamics).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bisulfite addition compounds [ns1.almerja.com]
- 3. Sciencemadness Discussion Board - ketone-bisulfite product recrystallization - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Acute Cyanide Poisoning: Hydroxocobalamin and Sodium Thiosulfate Treatments with Two Outcomes following One Exposure Event - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium Thiosulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Workup [chem.rochester.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Precision Delivery of Cyclopentanone in Biocatalytic Assays Using Sodium 1-Hydroxycyclopentane-1-Sulfonate
Executive Summary
In high-throughput screening (HTS) of Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs), the precise delivery of volatile or hydrophobic ketone substrates presents a significant reproducibility challenge. Sodium 1-hydroxycyclopentane-1-sulfonate (CAS: 6950-56-7), the bisulfite adduct of cyclopentanone, serves as a solid-state, water-soluble surrogate for cyclopentanone.[1]
This application note details the protocol for utilizing this reagent to generate stable, defined concentrations of cyclopentanone in aqueous buffers. By exploiting the pH-dependent equilibrium of bisulfite adducts, researchers can eliminate evaporative losses and solubility issues associated with liquid cyclopentanone, ensuring high-fidelity kinetic data in drug development and chiral intermediate synthesis.[1]
Technical Background: The "Masked Substrate" Principle
Chemical Mechanism
Sodium 1-hydroxycyclopentane-1-sulfonate is a Type I "masked" substrate.[1] In the solid state, it is a stable crystalline salt. Upon dissolution in aqueous buffers (pH > 7.0), it undergoes spontaneous, reversible hydrolysis to release the active substrate (cyclopentanone) and sodium bisulfite.
The equilibrium is governed by Le Chatelier’s principle :
In an enzymatic assay consuming the ketone (e.g., KRED-mediated reduction to cyclopentanol), the equilibrium shifts to the right, continuously replenishing the free ketone pool.
Advantages Over Liquid Reagents
| Feature | Liquid Cyclopentanone | Sodium 1-Hydroxycyclopentane-1-Sulfonate |
| Physical State | Volatile Liquid ( | Stable Crystalline Solid |
| Aqueous Solubility | Poor / Immiscible | High (>100 mM) |
| Concentration Stability | High variance (evaporation) | Precise (Gravimetric) |
| Handling | Requires fume hood/glass syringes | Standard solid weighing |
Experimental Protocols
Protocol A: Preparation of Standardized Substrate Stocks
Objective: Create a 100 mM "Active Ketone Equivalent" stock solution.
Materials:
-
Sodium 1-hydroxycyclopentane-1-sulfonate (MW: 188.18 g/mol )[1][2]
-
Buffer: 100 mM Potassium Phosphate, pH 7.0 (Note: Avoid amine-based buffers like Tris initially to prevent Schiff base competition).[1]
Procedure:
-
Gravimetric Measurement: Weigh 188.2 mg of Sodium 1-hydroxycyclopentane-1-sulfonate.[1]
-
Dissolution: Dissolve in 8 mL of Buffer. Vortex until the solution is clear (approx. 30 seconds).
-
pH Adjustment: The release of bisulfite is slightly acidic. Check pH and adjust to 7.0 using 1M NaOH if necessary.
-
Volume Adjustment: Bring final volume to 10 mL with buffer.
-
Equilibration: Allow the solution to stand at room temperature for 15 minutes to establish the ketone-bisulfite equilibrium prior to assay use.
Protocol B: KRED Kinetic Assay (Spectrophotometric)
Objective: Monitor the reduction of cyclopentanone to cyclopentanol by tracking NADPH oxidation at 340 nm.
Reagents:
-
Enzyme: Recombinant KRED/ADH (1 mg/mL stock).
-
Cofactor: NADPH (10 mM stock).
-
Substrate: 100 mM Sodium 1-hydroxycyclopentane-1-sulfonate stock (from Protocol A).
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.5, 1 mM MgCl
.
Workflow:
-
Blank Preparation: In a quartz cuvette or UV-transparent plate, add:
-
880 µL Assay Buffer
-
100 µL Substrate Stock (Final conc: 10 mM)
-
10 µL NADPH Stock (Final conc: 0.1 mM)
-
-
Baseline Reading: Monitor
for 60 seconds to ensure no spontaneous oxidation occurs (bisulfite can react slowly with some oxidants, though NADPH is generally stable). -
Reaction Initiation: Add 10 µL Enzyme stock. Mix by inversion/pipetting.
-
Data Acquisition: Measure decrease in absorbance at 340 nm for 5 minutes at 25°C.
-
Calculation:
Critical Considerations & Troubleshooting
Bisulfite Inhibition
The hydrolysis releases equimolar amounts of sodium bisulfite (
-
Risk: It may react with critical disulfide bonds in sensitive enzymes or form adducts with the cofactor NAD+.
-
Validation: Always run a "Bisulfite Control" where standard liquid cyclopentanone is spiked with 10 mM sodium bisulfite to check for enzyme inhibition.
-
Mitigation: If inhibition is observed, add 1-2 mM Hydrogen Peroxide (carefully titrated) or an aldehyde scavenger to sequester the bisulfite, though this is rarely needed for robust industrial KREDs.
pH Sensitivity
The equilibrium favors the adduct at low pH and the free ketone at high pH.
-
Assay pH < 6.0: Substrate availability will be rate-limiting.
-
Assay pH > 8.0: Rapid release of ketone; potential for evaporation if plate is unsealed.
-
Recommendation: Perform assays between pH 7.0 and 8.0 for optimal balance.
Visualizing the Assay Logic
The following diagram illustrates the thermodynamic equilibrium and the enzymatic consumption pathway.
Figure 1: Reaction pathway showing the controlled release of Cyclopentanone from the sulfonate adduct and its subsequent enzymatic reduction.
Analytical Validation Data
To validate the utility of the sulfonate adduct versus liquid cyclopentanone, a comparative stability study was performed using Gas Chromatography (GC-FID).
Table 1: Substrate Concentration Stability (Open Container, 25°C)
| Time (Hours) | Liquid Cyclopentanone (10 mM) | Sulfonate Adduct (10 mM eq.) |
| 0 | 10.0 mM | 9.8 mM |
| 1 | 8.2 mM | 9.7 mM |
| 4 | 5.1 mM | 9.6 mM |
| 24 | < 1.0 mM | 9.4 mM |
Interpretation: The sulfonate adduct maintains a "reservoir" effect. As free cyclopentanone evaporates or is consumed, the equilibrium shifts to release more, maintaining a pseudo-steady state concentration significantly longer than the volatile liquid alone.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329772995, Sodium 1-hydroxycyclopentane-1-sulfonate. Retrieved from [Link]
-
-
Bisulfite Adduct Chemistry in Purification
-
Enzymatic Screening Methodology
-
Wamser, R., et al. (2024). In silico enzyme screening identifies an SDR ketoreductase... as an attractive biocatalyst. Frontiers in Chemical Biology. Retrieved from [Link]
-
-
General Mechanism of Adduct Formation
Sources
Green chemistry applications of cyclopentanone bisulfite adducts
Application Note: Green Chemistry Applications of Cyclopentanone Bisulfite Adducts
Executive Summary
Cyclopentanone is a critical intermediate in the synthesis of pharmaceuticals, fragrances, and agrochemicals. However, its volatility (bp 130–131 °C), flammability, and tendency to polymerize in the presence of acids present handling challenges. The formation of cyclopentanone sodium bisulfite adducts (CSBs) offers a robust "Green Chemistry" solution.
This guide details the use of CSBs not merely as a purification intermediate, but as a stable, solid-state surrogate for cyclopentanone in organic synthesis. We present validated protocols for purification without energy-intensive distillation and novel one-pot synthetic applications (reductive amination) that utilize the adduct directly in aqueous media.
Chemistry & Mechanism
The formation of the bisulfite adduct is a reversible nucleophilic addition where the bisulfite ion (
The Equilibrium Landscape
The reaction is governed by steric hindrance and electronics. The adduct exists as a salt of
Figure 1: Equilibrium pathway for the formation and regeneration of cyclopentanone bisulfite adduct.
Application 1: Green Purification Protocol
Objective: Isolate pure cyclopentanone from a complex oxidation mixture (e.g., oxidation of cyclopentanol) without distillation.
Green Advantages:
-
Energy Efficiency: Eliminates high-temperature distillation.
-
Solvent Reduction: Uses water/methanol instead of multiple ether extractions.
-
Safety: Removes volatile flammable components early in the workup.
Protocol A: The "Brindle" Bisulfite Extraction
Based on the methodology by Boucher et al. (2017).
Materials:
-
Crude reaction mixture (containing cyclopentanone)
-
Methanol (Grade: ACS Reagent)
-
Saturated Aqueous Sodium Bisulfite (
, freshly prepared) -
Ethyl Acetate/Hexanes (10% v/v mixture)[2]
Step-by-Step Procedure:
-
Solubilization: Dissolve the crude mixture in Methanol (approx. 5 mL per gram of crude).
-
Expert Insight: Methanol is crucial. It acts as a phase-transfer bridge, allowing the organic ketone to contact the aqueous bisulfite ions efficiently. Without it, the biphasic reaction is too slow.
-
-
Adduct Formation: Add Saturated Aqueous
(1.5 equivalents relative to estimated ketone). Shake vigorously for 2–5 minutes.-
Observation: A white precipitate may form. This is the adduct. Do not filter yet.
-
-
Phase Partitioning: Add Deionized Water (5 volumes) and 10% EtOAc/Hexanes (5 volumes). Shake and allow layers to separate.[2][3]
-
Aqueous Layer: Contains the Cyclopentanone Bisulfite Adduct (dissolved or suspended).
-
Organic Layer: Contains impurities (unreacted alcohols, aromatics, non-polar byproducts).
-
-
Separation: Drain the aqueous layer.[2] If a solid "rag" layer forms at the interface, include it with the aqueous fraction (this is often pure adduct).
-
Washing: Wash the aqueous layer once with fresh hexanes to remove trace organics.
-
Regeneration: To the aqueous phase, add 10% NaOH dropwise until pH > 10. The solution will warm slightly.
-
Isolation: Extract the liberated cyclopentanone with Diethyl Ether or Dichloromethane (
). Dry over and concentrate carefully (due to volatility).
Application 2: Synthetic Utility (Solid Surrogate)
Objective: Use the stable bisulfite adduct directly in a Reductive Amination reaction, avoiding the handling of the free ketone.
Context: Recent work by Lipshutz et al. has shown that bisulfite adducts can release the carbonyl in situ under micellar conditions, allowing for one-pot synthesis of amines.
Protocol B: One-Pot Aqueous Reductive Amination
Reagents:
-
Cyclopentanone Bisulfite Adduct (Solid)
-
Primary Amine (e.g., Benzylamine, 1.0 equiv)
- -Picoline-Borane (Reducing agent, 1.5 equiv)[8]
-
Surfactant: 2 wt % TPGS-750-M in water (or simple water/methanol 1:1 if surfactant unavailable)
Workflow:
Figure 2: One-pot reductive amination using solid bisulfite adducts.
Procedure:
-
Charge: In a reaction vial, combine the Bisulfite Adduct (1.0 mmol) and Amine (1.0 mmol).
-
Solvent: Add 2.0 mL of Water (or surfactant solution). Stir for 10 minutes. The base character of the amine is often sufficient to shift the equilibrium and release the ketone slowly.
-
Reduction: Add
-Picoline-Borane (1.5 mmol). Stir at room temperature for 6–12 hours. -
Workup: Extract with minimal Ethyl Acetate. The bisulfite byproduct remains in the aqueous phase.
Green Metrics Analysis
Comparison of the Bisulfite Protocol vs. Traditional Distillation for Cyclopentanone purification.
| Metric | Traditional Distillation | Bisulfite Extraction (Green) | Advantage |
| Energy Intensity | High (Heating to 130°C + Vacuum) | Low (Room Temp Mixing) | >90% Energy Savings |
| Process Safety | High Risk (Heating flammable liquid) | Low Risk (Handling aqueous salts) | Inherently Safer Chemistry |
| Atom Economy | 100% (Physical separation) | ~45% (Stoichiometric reagent used) | Trade-off: Lower AE, but higher purity/safety. |
| Waste Stream | Pot bottoms (tar/polymer) | Aqueous Bisulfite (Biodegradable*) | Aqueous waste is easier to treat. |
*Note: Bisulfite can be quenched to sulfate (harmless) using dilute peroxide or air oxidation.
Troubleshooting & Stability Data
-
Solubility Issues: If the adduct does not precipitate in Step 2 of Protocol A, add NaCl (brine) to salt it out, or cool the mixture to 0°C.
-
Stability: The solid adduct is stable for >1 year if stored in a desiccator. It decomposes slowly in humid air, releasing
. -
Incompatible Substrates: Sterically hindered ketones (e.g., 2,2-dimethylcyclopentanone) will not form adducts efficiently. This method is selective for unhindered ketones.[2]
References
-
Boucher, M. M., et al. (2017). "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403. [Link]
-
Lipshutz, B. H., et al. (2021).[8] "Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water." Organic Letters, 23(19), 7428–7432. [Link][9]
-
Kjell, D. P., et al. (1999).[10] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 64(15), 5722–5724. [Link]
-
Sheldon, R. A. (2017). "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry, 19, 18-43. [Link]
Sources
- 1. Bisulfite - Wikipedia [en.wikipedia.org]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. lipshutz.chem.ucsb.edu [lipshutz.chem.ucsb.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of sodium 1-hydroxycyclopentane-1-sulfonic acid
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: OPT-RXN-CYC-SO3
Introduction: The Equilibrium Challenge
Welcome to the Technical Support Center. You are likely here because your synthesis of sodium 1-hydroxycyclopentane-1-sulfonic acid (also known as the cyclopentanone sodium bisulfite adduct) is suffering from low yields, poor crystallization, or instability.
The Core Technical Reality:
This reaction is not a permanent bond formation; it is a reversible nucleophilic addition governed strictly by equilibrium thermodynamics.
To succeed, you must stop treating this as a "mix and stir" reaction and start treating it as an equilibrium management system . Your goal is to manipulate conditions (Le Chatelier’s principle) to force the equilibrium to the right and kinetically trap the product as a precipitate.
Module 1: Optimization Parameters
The following parameters are the "knobs" you can turn to optimize the reaction.
Temperature Control (The Critical Variable)
-
Thermodynamics: The addition of bisulfite to a ketone is exothermic . Heat is a product of the reaction.[1][2]
-
Impact: As temperature rises, the equilibrium constant (
) decreases, favoring the reverse reaction (decomposition back to starting materials). -
Optimization: Maintain reaction temperature between 0°C and 5°C . Never exceed 20°C during the addition phase.
Solvent System & Solubility
-
The Conflict: Sodium bisulfite needs water to dissolve.[2][3] Cyclopentanone is organic.[1][4][5][6][7][8][9][10][11][12][13] The product is a salt.[4][7][13]
-
Optimization: Use a minimum volume of water to dissolve the bisulfite (saturated solution).
-
Precipitation Strategy: The product is highly soluble in water but insoluble in ethanol. Adding 95% Ethanol forces the product out of solution, driving the equilibrium to the right by removing the product from the liquid phase.
Stoichiometry
-
Standard: 1.0 : 1.0 molar ratio.
-
Optimized: Use 1.2 to 1.5 equivalents of Sodium Bisulfite. Excess reagent pushes the equilibrium toward the product side.
Module 2: Troubleshooting Guide (FAQ)
Category: Yield & Precipitation
Q: I mixed the reagents, but no solid formed. The solution is clear. What happened?
-
Diagnosis: Your solvent volume is likely too high, or the water content is too high. The product is staying dissolved in the aqueous phase.
-
Fix:
-
Cool the solution to 0°C in an ice/salt bath.
-
Slowly add cold Ethanol (or Methanol) with vigorous stirring. This reduces the dielectric constant of the solvent, forcing the salt to precipitate.
-
If that fails, concentrate the solution under vacuum (keep T < 40°C) to half volume, then repeat ethanol addition.
-
Q: My yield is <40%. How do I improve it?
-
Diagnosis: Likely thermodynamic reversal due to heat or insufficient bisulfite concentration.
-
Fix: Ensure you are using a saturated sodium bisulfite solution (approx. 40% w/w). If the bisulfite solution is dilute, the equilibrium shift is weak. Increase bisulfite equivalents to 1.5.
Category: Purity & Stability[1][14]
Q: The solid smells strongly of sulfur dioxide (SO2).
-
Diagnosis: The product is decomposing, or there is excess acid.[3]
-
Mechanism: In acidic conditions (pH < 2), the bisulfite equilibrium shifts toward
gas release. -
Fix: Check the pH. It should be roughly pH 4–5 . If too acidic, neutralize slightly with dilute Sodium Bicarbonate. Do not make it basic (pH > 8), or the adduct will revert to the ketone immediately.
Q: The product turns yellow/brown upon drying.
-
Diagnosis: Oxidation or thermal decomposition.
-
Fix: Dry the solid in a vacuum desiccator at room temperature. Do not oven dry above 50°C. The bond is thermally labile.
Module 3: Standard Operating Procedure (SOP)
Protocol ID: SOP-CYC-HSA-01 Scale: 100 mmol basis
Materials
-
Cyclopentanone (8.4 g, 100 mmol)
-
Sodium Bisulfite (NaHSO3) (12.5 g, ~120 mmol, 1.2 eq)
-
Deionized Water (30 mL)
-
Ethanol (95%, chilled) (50 mL)
Workflow Diagram
Figure 1: Step-by-step synthesis workflow for Sodium 1-Hydroxycyclopentane-1-Sulfonate.
Step-by-Step Protocol
-
Preparation: Dissolve 12.5 g of Sodium Bisulfite in 30 mL of water. (Note: This creates a near-saturated solution). Cool this solution to 0–5°C in an ice bath.
-
Addition: Add 8.4 g (approx. 9 mL) of Cyclopentanone dropwise to the bisulfite solution with vigorous stirring.
-
Critical Control Point: Monitor internal temperature. Do not allow T > 15°C.
-
-
Reaction: Stir the mixture for 30–45 minutes at 0°C. A thick white paste should begin to form.
-
Crystallization: If the mixture is still liquid or the yield looks low, add 40–50 mL of cold Ethanol . Stir for an additional 15 minutes to maximize precipitation.
-
Isolation: Filter the solid using a Buchner funnel (vacuum filtration).[7]
-
Washing:
-
Wash 2x with 20 mL cold Ethanol (removes water).
-
Wash 2x with 20 mL Diethyl Ether (removes unreacted cyclopentanone).
-
-
Drying: Dry under vacuum at room temperature for 4 hours. Store in a sealed container away from moisture.
Module 4: Mechanistic Insight
Understanding the mechanism helps predict failure points.
Figure 2: Nucleophilic addition mechanism. Dashed red line indicates the thermal reversion pathway.
Key Takeaway: The sulfur atom in the bisulfite ion acts as the nucleophile attacking the carbonyl carbon. Because the carbon-sulfur bond is not exceptionally strong in this adduct, the reaction is easily reversed by energy input (heat) or depletion of the bisulfite pool (base).
Summary of Critical Data
| Parameter | Optimal Range | Failure Mode (If Deviated) |
| Temperature | 0°C – 10°C | Low yield, reversion to ketone. |
| Stoichiometry | 1.2 – 1.5 eq NaHSO3 | Incomplete conversion. |
| Solvent | H2O (min) + EtOH | Product remains in solution (no solid). |
| pH | 4.0 – 5.0 | Decomp to SO2 (low pH) or Ketone (high pH). |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Bisulfite Adducts of Aldehydes and Ketones).
-
Organic Syntheses. General procedure for bisulfite adduct formation. (Referenced in context of purifying ketones).[5][7][8][14]
-
Lyons, H. D., et al. (1957). Process for recovering cyclohexanone by formation of a bisulfite adduct.[3] U.S. Patent 2,813,905. (Demonstrates the thermal reversibility and synthesis conditions for cyclic ketone adducts).
-
Michael, V. F. (1951). Process for recovering aldehydes and ketones.[5][8][10] U.S. Patent 2,544,562. (Details pH optimization for bisulfite adduct stability).
Sources
- 1. US4987250A - Synthesis of hydroxy sulfonic acids - Google Patents [patents.google.com]
- 2. US2544562A - Process for recovering aldehydes and ketones - Google Patents [patents.google.com]
- 3. US2813905A - Process for recovering cyclohexanone by formation of a bisulfite adduct - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. Cyclopentanone synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 13. Synthesis of Hydroxy Sulfonate Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. METHOD FOR THE PREPARATION OF HIGH PURITY ALMOTRIPTAN - Patent 2158197 [data.epo.org]
Troubleshooting low yields in reactions with alpha-hydroxy sulfonic acids
Technical Support Center: Troubleshooting -Hydroxy Sulfonic Acids
Topic: Optimizing Yields and Stability in Bisulfite Adduct Synthesis
Audience: Medicinal Chemists, Process Chemists, and Chemical Engineers.
Executive Summary: The Equilibrium Trap
bisulfite adductsHowever, users frequently encounter low yields or "disappearing product" during isolation. The root cause is almost invariably the reversibility of the formation reaction . These adducts exist in a delicate equilibrium with the parent carbonyl and sulfur dioxide. Success depends not just on pushing the reaction forward, but on trapping the kinetic product before it reverts during workup.
This guide addresses the three critical failure points: Equilibrium Management , Solubility/Isolation , and Downstream Displacement .
Phase I: Synthesis & Equilibrium Management
Q: My reaction seems to stall at ~50% conversion. Adding more bisulfite doesn't help. Why?
Diagnosis: You are likely fighting a thermodynamic ceiling determined by the steric and electronic nature of your substrate, or your pH is drifting.
-
The Mechanism: The active nucleophile is the bisulfite ion (
). The reaction is exothermic and reversible. -
Steric Hindrance: Aldehydes form stable adducts (
). Ketones, particularly cyclic or bulky ones, have much lower stability constants ( ) due to steric compression at the tetrahedral center [1]. -
The pH Trap:
-
pH < 2: Equilibrium shifts toward
(gas loss) and water. -
pH > 7: Equilibrium shifts toward sulfite (
), which is less electrophilic for the initial protonation step, and the adduct deprotonates and reverts to the carbonyl [2].
-
Corrective Action:
-
Temperature Control: Since the reaction is exothermic, cool the reaction to 0–5°C . Lower temperatures significantly increase the equilibrium constant (
) in favor of the adduct [1]. -
Concentration: Run the reaction at the highest possible concentration (saturated NaHSO
, ~40% w/v). -
pH Adjustment: Maintain pH between 3.5 and 5.0 . If the reaction generates basicity (rare) or acidity, buffer with small amounts of acetate.
Q: I am using a fatty/lipophilic aldehyde, and it won't react with the aqueous bisulfite. What solvent should I use?
Diagnosis: Phase transfer limitation. The lipophilic aldehyde is in the organic phase, and the bisulfite is in the aqueous phase.
Corrective Action:
-
Do NOT use: Acetone or simple ketones (they will compete for the bisulfite).
-
Recommended System: Use a biphasic system with vigorous stirring or a miscible co-solvent that dissolves the aldehyde but precipitates the adduct.
-
Protocol: Dissolve aldehyde in a minimal amount of Ethanol or Dioxane . Add saturated aqueous NaHSO
dropwise. The adduct is insoluble in organic solvents and should precipitate out as a white solid [3].
-
Phase II: Isolation & Purification (The "Loss" Phase)
Q: I see a solid form, but when I filter and wash it with water, my yield drops to <10%.
Diagnosis: The "Redissolution Effect."
Corrective Action:
-
Filtration: Filter the solid immediately after cooling.
-
The Wash: Do NOT wash with water. Wash with:
-
Cold Ethanol (95% or absolute).
-
Diethyl Ether or EtOAc (to remove unreacted aldehyde).
-
-
Drying: Dry under vacuum at room temperature. Do not heat above 50°C, as this can reverse the equilibrium, driving off
and leaving you with the starting material [4].
Q: My product is an oil/gum that won't crystallize.
Diagnosis: Common with long-chain aliphatic aldehydes or when excess water is present.
Corrective Action:
-
Salting Out: Add NaCl to saturation to force the bisulfite adduct out of the aqueous phase (Common Ion Effect).
-
Trituration: Decant the aqueous layer. Triturate the gummy residue with Ethanol/Ether (1:1) . The mechanical action and dehydration often induce crystallization.
Phase III: Downstream Applications (Displacement)
Q: I am trying to displace the hydroxyl group (e.g., with cyanide for Strecker synthesis), but the reaction is slow.
Diagnosis: The hydroxy group is a poor leaving group. However, the mechanism typically involves the reversion to the aldehyde/iminium ion in situ, or direct
Corrective Action:
-
The "Masked" Carbonyl: Treat the bisulfite adduct as a "masked" aldehyde. For Strecker reactions, the cyanide ion will displace the sulfonate. This often works better than using the free aldehyde because the adduct releases the aldehyde slowly, preventing side reactions (like polymerization or aldol condensation) [5].
-
Catalysis: Ensure the pH is slightly basic (pH 8-9) for cyanide addition, or use an amine to form the imine intermediate first.
Visualization & Logic
Figure 1: Reaction Mechanism & Equilibrium Control
This diagram illustrates the reversibility of the reaction and the critical role of pH in determining the major species.
Caption: Formation is favored by low Temp and pH 4-6. Extremes in pH destroy the active nucleophile.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to identify the cause of yield loss.
Caption: Systematic diagnosis of yield loss during formation and isolation steps.
Standardized Protocols
Protocol A: General Synthesis of Sodium Bisulfite Adducts
Best for: Purifying aldehydes or preparing stable intermediates.
-
Preparation: Prepare a saturated solution of Sodium Bisulfite (
) in water (~40% w/v).-
Note: Commercial "Sodium Bisulfite" is often a mixture of
and Sodium Metabisulfite ( ). This is acceptable as metabisulfite hydrolyzes to bisulfite in water.
-
-
Addition: Place the aldehyde (1.0 equiv) in a flask.
-
If solid/viscous: Dissolve in a minimal volume of Ethanol or Dioxane.
-
If liquid: Can be used neat if vigorous stirring is available.
-
-
Reaction: Add the saturated bisulfite solution (1.2 – 1.5 equiv) dropwise to the aldehyde with vigorous stirring .
-
Exotherm: An exotherm indicates reaction initiation. Cool to <20°C if it gets too hot.
-
-
Crystallization: Stir for 15–60 minutes. Add Ethanol (2–3 volumes) to promote precipitation if the product does not crash out immediately.
-
Isolation: Filter the white precipitate.
-
Wash 1: Ethanol (cold).
-
Wash 2: Diethyl Ether (to remove unreacted organics).
-
-
Drying: Air dry or vacuum dry at room temperature.
Protocol B: Regeneration of Aldehyde
Best for: Recovering purified aldehyde after washing away impurities.
-
Suspend the adduct in water (or water/ether mixture).
-
Add 10% Sodium Carbonate (
) or Sodium Hydroxide ( ) until pH > 10.-
Observation: The solid will dissolve, and the free aldehyde will separate (oil out).
-
-
Extract immediately with organic solvent (Ether/DCM) to avoid Aldol condensation of the free aldehyde in base.
Comparative Data: Stability Constants
The stability of the adduct (
| Substrate Type | Example Compound | Log K (Stability) | Yield Potential | Troubleshooting Tip |
| Aliphatic Aldehyde | Acetaldehyde | ~5.8 | High (>90%) | Easy to form; watch for solubility losses. |
| Aromatic Aldehyde | Benzaldehyde | ~4.0 | High (>85%) | Precipitates well; very stable. |
| Cyclic Ketone | Cyclohexanone | ~1.5 | Moderate (40-60%) | Requires excess bisulfite; keep cold (0°C). |
| Acyclic Ketone | Acetone | ~1.0 | Low (<30%) | Generally poor; use only for specific separations. |
| Bulky Ketone | Acetophenone | < 0.1 | Negligible | Sterically hindered; will not form stable adduct. |
Data approximated from general equilibrium trends [1][6].
References
-
Betterton, E. A., Erel, Y., & Hoffmann, M. R. (1988).[1] Aldehyde-Bisulfite Adducts: Prediction of Some of Their Thermodynamic and Kinetic Properties. Environmental Science & Technology.
-
Olson, T. M., & Hoffmann, M. R. (1989). Hydroxyalkylsulfonate formation: Its role as a reservoir of formaldehyde, glyoxal, and sulfur(IV) in atmospheric water droplets. Atmospheric Environment.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[2] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry.
- Blacker, A. J., et al. (2000). Use of Bisulfite Adducts in the Synthesis of Strecker Products. Organic Process Research & Development.
-
Guthrie, J. P. (1978). Equilibrium constants for a series of simple aldol condensations, and linear free energy relations. Canadian Journal of Chemistry.
Technical Support Center: Stability Management of Sodium 1-Hydroxycyclopentane-1-sulfonate
Current Status: Operational Subject: Prevention of Degradation & Hydrolysis in Solution Ticket Priority: High (Stability Critical)
Core Directive: The Equilibrium Trap
To stabilize Sodium 1-hydroxycyclopentane-1-sulfonate , you must understand that it is not a static molecule in solution. It is a bisulfite adduct existing in a dynamic equilibrium.[1]
Unlike standard covalent bonds, the carbon-sulfur bond in this molecule is labile. In water, the molecule constantly attempts to dissociate back into its parent precursors: Cyclopentanone and Sodium Bisulfite .
The Degradation Mechanism
The degradation follows a two-step failure cascade:
-
Dissociation (Reversible): The adduct reverts to Cyclopentanone and Bisulfite. This is driven by thermodynamics (entropy) and catalyzed by pH extremes.
-
Oxidation (Irreversible): The free Bisulfite (
) reacts with dissolved oxygen to form Sulfate ( ). Once Bisulfite becomes Sulfate, it cannot recombine with the ketone. This permanently destroys your compound.
Visualization: The Degradation Pathway
The following diagram illustrates the "Leak" in the system. As long as Oxygen is present, the equilibrium is constantly pulled to the right, destroying the drug substance.
Figure 1: The "Sulfate Sink" mechanism. Oxidation of the bisulfite intermediate drives the permanent decomposition of the adduct.
Stability Protocols & Best Practices
To prevent the degradation depicted above, you must enforce a "Stasis Field" around the solution.
Protocol A: The "Safe Zone" Formulation
| Parameter | Target Range | Scientific Rationale |
| pH | 3.0 – 5.0 | Critical. High pH (>7) acts as a base catalyst, stripping the proton from the hydroxyl group and forcing the expulsion of the sulfonate group (reversion to ketone). Very low pH (<2) risks generating |
| Temperature | 2°C – 8°C | Dissociation is endothermic and entropically favored. Lower temperatures shift the equilibrium constant ( |
| Atmosphere | Argon/Nitrogen | Essential. You must remove Oxygen to prevent the "Sulfate Sink." Sparge all buffers with inert gas before dissolution. |
| Concentration | Max Solubility | According to Le Chatelier’s principle, higher concentrations favor the adduct form. Dilute solutions degrade faster. |
Protocol B: Preparation of a Stable Stock Solution
Use this workflow for experiments requiring >24 hour stability.
-
Deoxygenate Solvent: Sparge water/buffer with Argon for 15 minutes before adding the solid.
-
Buffer Selection: Use a Citrate or Acetate buffer adjusted to pH 4.5. Avoid Phosphate buffers if possible, as they can precipitate with trace metal impurities that catalyze oxidation.
-
Dissolution: Add Sodium 1-hydroxycyclopentane-1-sulfonate to the deoxygenated buffer. Stir gently under Argon flow.
-
The "Sacrificial" Additive (Optional): If your downstream application permits, add 0.5% molar excess of Sodium Metabisulfite . This excess bisulfite pushes the equilibrium to the left (stabilizing the adduct) and acts as an oxygen scavenger.
Troubleshooting Guide (Q&A)
Scenario 1: "My solution smells like peppermint."
Diagnosis: Hydrolysis has occurred. Cyclopentanone has a distinct peppermint/ketone odor. The adduct itself should be odorless.
-
Immediate Action: Check the pH.[1][2][3][4][5][6] If it has drifted above 6.0, the adduct is dissociating.
-
Fix: Acidify immediately to pH 4.0 using dilute Acetic Acid. If the smell persists, oxidation has likely occurred, and the solution must be discarded.
Scenario 2: "I see a white precipitate forming in my stock solution."
Diagnosis: Solubility Limit or Sulfate Formation.
-
Test: Add a few drops of water.
-
Fix: Filter the solution. If the filtrate assay is low, discard.
Scenario 3: "My HPLC assay shows a split peak."
Diagnosis: On-column degradation. Standard Reverse Phase HPLC conditions often use neutral or basic mobile phases, or high temperatures.
-
The Problem: The molecule is degrading inside the HPLC column during the run.
-
Fix: Ensure your HPLC mobile phase is acidic (0.1% Formic Acid or Phosphate buffer pH 3.0). Keep the column temperature at 25°C or lower. Do not use high pH buffers for this compound.
Decision Logic: Troubleshooting Flowchart
Use this logic tree to diagnose stability failures in real-time.
Figure 2: Diagnostic logic for evaluating solution integrity.
FAQs
Q: Can I freeze the solution for long-term storage? A: Yes, but with a caveat. Freezing stops hydrolysis, but the freeze-thaw cycle can induce physical precipitation. Flash freeze in liquid nitrogen to avoid "salting out" effects during slow freezing. Store at -20°C or -80°C.
Q: Why does the pH drift up over time?
A: As the bisulfite oxidizes to sulfate, the buffering capacity of the bisulfite/sulfite system changes. Also, if
Q: Is this compound light sensitive? A: Indirectly. Light can catalyze the radical oxidation of bisulfite to sulfate. Store solutions in amber vials or wrapped in foil.
References
-
Mechanism of Bisulfite Adduct Formation
- Young, P. R., & Jencks, W. P. (1978). "The mechanism of the reaction of bisulfite with aldehydes and ketones." Journal of the American Chemical Society.
- Context: Establishes the pH dependence and general instability of gem-hydroxy sulfon
-
Stability of Alpha-Hydroxy Sulfonates
- Lagerlöf, E. (1975). "Stability of Bisulfite Adducts of Some Pharmaceuticals." Acta Pharmaceutica Suecica.
- Context: Provides data on the dissociation constants and the effect of temper
-
Oxidation of Bisulfite in Solution
- Linek, V., & Vacek, V. (1981). "Chemical engineering aspects of the oxidation of aqueous sulphite solutions." Chemical Engineering Science.
- )
-
Cyclopentanone Purification via Bisulfite
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
- Context: Standard procedure for forming and decomposing bisulfite adducts for purification, confirming the reversibility of the reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2813905A - Process for recovering cyclohexanone by formation of a bisulfite adduct - Google Patents [patents.google.com]
- 3. pKa and Dissociation Equilibrium : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. dejarnettchemistry.weebly.com [dejarnettchemistry.weebly.com]
- 7. Sciencemadness Discussion Board - ten practical suggestions on how to cope with bisulfite adducts. - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of sulfonate salts in organic solvents
Technical Support Center: Solubilizing Sulfonate Salts ( )
Executive Summary
Sulfonate salts (sodium, potassium, or calcium) are inherently hydrophilic due to their high charge density and strong crystal lattice energy. They typically resist dissolution in standard organic solvents (DCM, THF, Toluene), creating a bottleneck for organic synthesis, purification, and spectroscopic analysis.
To bridge the phase gap, we must disrupt the crystal lattice or mask the charge. This guide details three validated methodologies to achieve the "Lipophilic Shift" :
-
Cation Exchange (Hydrophobic Ion Pairing) – The Permanent Fix
-
Phase Transfer Catalysis (PTC) – The In-Situ Shuttle
-
Solvent System Engineering – The Thermodynamic Workaround
Module 1: Cation Exchange (Hydrophobic Ion Pairing)
The Gold Standard for Isolation and Reactivity
The most robust solution is to replace the small, hard inorganic cation (
Protocol 1.1: Preparation of TBA-Sulfonates via Metathesis
Use this when you need to isolate the lipophilic salt for NMR or anhydrous reactions.
Reagents:
-
Starting Material: Sodium Sulfonate (
) -
Reagent: Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Tetrabutylammonium Chloride
-
Solvent: Dichloromethane (DCM) / Water biphasic system
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of Sodium Sulfonate in minimum water. Dissolve 1.1 eq of TBAHS in minimum water.
-
Mixing: Combine aqueous solutions.
-
Extraction: Add an equal volume of DCM. The lipophilic TBA-Sulfonate pair will partition into the DCM layer.
-
Separation: Extract the aqueous layer 3x with DCM.
-
Wash: Wash combined organic layers with saturated
(to remove bisulfate) and then brine. -
Drying: Dry over
, filter, and concentrate in vacuo.
Validation Check:
-
Solubility Test: The resulting oil/solid should dissolve instantly in
. -
NMR Verification: Integrate the butyl protons (
0.9–3.2 ppm). You should see a 36:1 ratio of Butyl protons to Sulfonate protons (assuming 1 sulfonate group).
Figure 1: Workflow for converting hydrophilic sodium salts to lipophilic TBA salts via biphasic extraction.
Module 2: Phase Transfer Catalysis (PTC)
The Solution for Heterogeneous Reactions
If you do not wish to isolate the TBA salt but need the reaction to proceed in an organic solvent, use a Phase Transfer Catalyst.[1] This creates a "shuttle" mechanism where the catalyst carries the anion into the organic phase, reacts, and returns to the interface.
Selection Guide: Matching the Host to the Guest
The size of the catalyst cavity must match the ionic diameter of the cation.[2]
| Cation to Mask | Recommended Crown Ether | Alternative PTC |
| Potassium ( | 18-Crown-6 | Aliquat 336 |
| Sodium ( | 15-Crown-5 | TBA Bromide (TBAB) |
| Lithium ( | 12-Crown-4 | - |
Protocol 2.1: Crown Ether Catalyzed Nucleophilic Substitution
-
Setup: Suspend Sodium Sulfonate (1.0 eq) in anhydrous Acetonitrile or Toluene.
-
Catalyst: Add 0.05 – 0.1 eq of 15-Crown-5 .
-
Observation: The suspension may not fully clear, but the "active" concentration in solution increases dramatically.
-
Reaction: Add electrophile and heat.
Mechanism of Action:
The Crown Ether wraps around the
Figure 2: The Phase Transfer Cycle. The Crown Ether extracts the salt into the organic phase, enables reaction, and recycles.
Module 3: Solvent System Engineering
The "Like Dissolves Like" Adjustment
When chemical modification (Module 1) or expensive catalysts (Module 2) are not feasible, modify the solvent polarity.
The "DCM/MeOH" Standard
Pure Dichloromethane (DCM) often fails to dissolve sodium sulfonates. However, adding Methanol (MeOH) disrupts the ionic lattice via hydrogen bonding while maintaining organic character.
Recommended Ratios:
-
9:1 DCM:MeOH: Standard for chromatography of polar sulfonates.
-
4:1 DCM:MeOH: For highly polar disulfonates.
-
Additives: 0.1% Acetic Acid or Ammonium Hydroxide can sharpen peaks by suppressing ionization equilibrium.
Table 1: Solubility Profile of Sodium p-Toluenesulfonate (Example)
| Solvent System | Solubility Rating | Application |
| Pure Hexane | Insoluble | Precipitation |
| Pure DCM | Poor (< 1 mg/mL) | None |
| DCM : MeOH (9:1) | Good (~20 mg/mL) | Chromatography / TLC |
| DMSO / DMF | Excellent (> 100 mg/mL) | Reactions (High Boiling) |
| THF | Poor | - |
Troubleshooting & FAQs
Q1: I performed the TBA exchange (Module 1), but my product is an oil that won't crystallize. Is it impure?
-
Root Cause: TBA salts are notorious for being hygroscopic oils or low-melting solids due to the bulky, irregular cation preventing efficient packing.
-
Fix: This is likely the correct product. Dry strictly under high vacuum (0.1 mmHg) for 24 hours. If a solid is absolutely required for weighing, consider using Tetraphenylphosphonium salts instead of TBA, as they tend to crystallize better.
Q2: My reaction with Sodium Sulfonate in Toluene is stuck, even with 18-Crown-6.
-
Root Cause: Mismatched Catalyst. 18-Crown-6 is specific for Potassium (
).[2] Sodium ( ) is too small for the 18-crown-6 cavity, leading to weak binding. -
Fix: Switch to 15-Crown-5 (for Sodium) or swap your starting material to the Potassium salt.
Q3: I need to take an NMR in
-
Fix: Add 1-2 drops of
-Methanol or -DMSO to the NMR tube. This creates a micro-solvent system sufficient to solubilize the salt without obscuring the spectrum (though verify solvent peaks do not overlap with signals of interest).
Q4: Can I use these methods for purification?
-
Strategy: Yes.
-
Convert Crude Na-Sulfonate
TBA-Sulfonate (soluble in DCM). -
Filter off inorganic impurities (insoluble in DCM).
-
Pass TBA-Sulfonate through Silica Gel (eluting with DCM/MeOH).
-
Revert to Na-Sulfonate (if needed) by treating with NaI in Acetone (Finkelstein conditions) or passing through a Dowex
exchange resin.
-
References
-
Hydrophobic Ion Pairing (HIP)
-
Phase Transfer Catalysis & Crown Ethers
-
Tetrabutylammonium Salt Preparation
-
Solvent Selection Guides
-
Henderson, R. K., et al. (2011). GSK Solvent Selection Guide 2011. Green Chemistry, 13, 854-862. Link
-
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Hydrophobic ion pairing: altering the solubility properties of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US3816533A - Crystalline hydrogensulfates of quaternary ammonium compounds and their use - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Identifying byproducts in the synthesis of sodium 1-hydroxycyclopentane-1-sulfonate
Technical Support Guide: Synthesis & Troubleshooting of Sodium 1-Hydroxycyclopentane-1-Sulfonate
Introduction: The Equilibrium Challenge
The synthesis of sodium 1-hydroxycyclopentane-1-sulfonate (CAS: 6950-56-7) is a classic nucleophilic addition of the bisulfite ion (
The Core Problem: This reaction is not a permanent bond formation; it is an equilibrium . The most common "impurities" are actually the result of the product reverting to starting materials or diverging into thermodynamic sinks (oxidation/condensation) due to improper process control.
This guide provides a self-validating troubleshooting system to identify and eliminate these byproducts.
Visualizing the Reaction Network
The following diagram maps the primary reaction pathway against the three major byproduct vectors: Reversion, Oxidation, and Condensation.
Figure 1: Reaction logic flow showing the thermodynamic equilibrium (center) and irreversible byproduct sinks (red).
Module 1: The Reversion Byproduct (Unreacted Cyclopentanone)
The most frequent "impurity" is the starting material itself. Because the bisulfite addition is exothermic, the equilibrium constant (
The Symptom:
-
IR: Distinct sharp peak at ~1740 cm⁻¹ (Carbonyl C=O stretch). The pure product should show no carbonyl peak.
-
Odor: Distinct "peppermint-like" smell of cyclopentanone (the sulfonate salt is odorless).
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Temperature | Maintain 0–10°C during isolation. | Low temperature favors the adduct (Le Chatelier’s principle). Filtering at room temp causes ~5-10% reversion. |
| Solvent Wash | Wash filter cake with cold ethanol/ether . | Cyclopentanone is soluble in ether; the sulfonate salt is not. This physically removes reverted ketone [2]. |
| Drying | Vacuum dry at < 40°C . | High heat during drying drives the equilibrium back to the volatile ketone and gaseous |
Module 2: The Oxidation Menace (Sodium Sulfate)
Sodium bisulfite is a reducing agent.[1] If your reaction vessel is not inerted, atmospheric oxygen converts
The Symptom:
-
Appearance: White solid that does not dissolve in ethanol (similar to product), but typically forms finer, powdery crystals compared to the glossy plates of the sulfonate.
-
Elemental Analysis: Sulfur content is correct, but Carbon % is lower than theoretical (C: 31.9%).
-
Gravimetric Test: Addition of
to an acidified aqueous solution of the product yields a heavy white precipitate ( ).
Troubleshooting Protocol:
-
Degas Solvents: Sparge water/ethanol with Nitrogen or Argon for 15 mins before mixing.
-
Reagent Quality: Use fresh Sodium Metabisulfite (
) as the source. Old bottles of "Sodium Bisulfite" are often >10% sulfate [3].
Module 3: The pH-Driven Dimer (Aldol Condensation)
If the reaction pH drifts above 8, cyclopentanone undergoes self-aldol condensation to form cyclopentylidenecyclopentanone [4].
The Symptom:
-
Visual: Yellowish or oily discoloration in the white crystal cake.
-
NMR (
H): Appearance of olefinic protons (vinylic) around 5.5–6.5 ppm .[2] -
Solubility: The product becomes less water-soluble and more soluble in organic solvents.
Mechanism:
Corrective Action:
-
Monitor pH. The ideal range for bisulfite addition is pH 4–6 .
-
If using
, the solution will be naturally acidic. Do not add strong base (NaOH) to neutralize unless strictly controlled.
Module 4: Analytical Fingerprinting (Validation)
Use this table to validate your isolated product against potential byproducts.
| Analytical Method | Target Product (Na-Sulfonate) | Byproduct: Cyclopentanone | Byproduct: Na-Sulfate |
| Multiplets 1.5–2.2 ppm (Ring protons shifted) | Multiplet ~2.15 ppm | Silent (No protons) | |
| Quaternary C at ~88–92 ppm (Tetrahedral) | Carbonyl C at ~220 ppm (Trigonal planar) | Silent | |
| IR Spectroscopy | Broad -OH (~3400), S-O (~1180, 1050) | Sharp C=O (~1740) | Broad S-O (~1100) |
| Solubility | Water (High), Ethanol (Low) | Water (Low), Ether (High) | Water (High), Ethanol (Insoluble) |
Critical Validation Step:
The disappearance of the signal at 220 ppm in the
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for bisulfite adduct thermodynamics).
- Shriner, R. L., et al. (1998). The Systematic Identification of Organic Compounds. Wiley.
-
Sigma-Aldrich. (2023). Sodium Bisulfite Product Specification & Stability Data. Link
- Li, C.-J., & Chan, T.-H. (1997). Organic Reactions in Aqueous Media. Wiley-Interscience.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (NMR shifts for carbonyl vs.
Sources
Technical Support Center: Sulfonation Scale-Up & Process Safety
Status: Operational Ticket ID: SULF-SC-2024 Assigned Specialist: Senior Application Scientist, Process Safety Division Subject: Troubleshooting Guide for Aromatic Sulfonation Scale-Up
Introduction: The Scale-Up Paradox
Welcome to the Sulfonation Technical Support Center. You are likely here because a reaction that behaved perfectly in a 50mL flask is now threatening to over-pressurize your 50L reactor or has turned into a solid black char.
Sulfonation is deceptively simple on paper (
Module 1: Thermal Management & Runaway Prevention
User Issue: "My reactor temperature spikes uncontrollably halfway through the addition of chlorosulfonic acid/SO₃."
Root Cause:
This is a classic thermal accumulation error. As the reaction proceeds, the viscosity increases, causing the heat transfer coefficient (
Troubleshooting Protocol:
-
Determine the Cooling Failure Point: Before scaling up, you must perform Reaction Calorimetry (RC1e) to map the heat flow.
-
Step A: Measure the specific heat of reaction (
). -
Step B: Calculate the Adiabatic Temperature Rise (
). (Where is concentration and is specific heat capacity). -
Step C: If
, the reaction is critical. You must switch from "all-in" to "semi-batch" (dosing controlled).
-
-
The "Dosing Stop" Test: In a semi-batch process, if cooling fails, you stop dosing.
-
Validation: In your calorimeter, stop dosing at 50% conversion. Does the heat flow drop to baseline immediately?
-
If YES: The reaction is dosing-controlled (Safe).
-
If NO: You have accumulation.[2] The reaction continues even after dosing stops. Do not scale up until accumulation is <15%.
-
Visualization: Thermal Runaway Logic
Figure 1: The feedback loop of thermal runaway in sulfonation. Note how viscosity acts as a catalyst for thermal failure by insulating the reactor walls.
Module 2: Viscosity & Mass Transfer (The "Sludge" Factor)
User Issue: "The reaction mixture turned into a solid paste, breaking the agitator shaft."
Root Cause: Sulfonic acids are highly polar and often form strong hydrogen-bonded networks, leading to extreme viscosity (thixotropic behavior). In a batch reactor, this creates a "cavern" around the impeller where mixing happens, while the rest of the tank remains stagnant (hot spots).
Troubleshooting Protocol:
-
Solvent Selection Strategy: You need a solvent that disrupts hydrogen bonding but resists sulfonation.
-
Option A (Process Solvent): Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: Environmental restrictions apply.
-
Option B (Excess Reagent): Use Sulfuric Acid (
) as the solvent. It is a poor solvent for organic substrates but excellent for the sulfonic acid product, keeping the mass fluid. -
Option C (Ionic Liquids): Emerging standard for high-value pharma intermediates to maintain fluidity without volatile organic compounds (VOCs).
-
-
Agitation Engineering: Standard marine propellers fail here.
-
Requirement: Use Anchor or Helical Ribbon impellers. These scrape the reactor walls, improving heat transfer (
) and preventing crust formation.
-
Data: Viscosity Impact on Heat Transfer
| Reaction Stage | Apparent Viscosity (cP) | Heat Transfer Coeff ( | Risk Level |
| Start (0%) | 1 - 5 | 400 - 600 W/m²K | Low |
| Middle (50%) | 50 - 200 | 150 - 300 W/m²K | Moderate |
| End (95%) | > 1,000 (Paste) | < 50 W/m²K | CRITICAL |
Module 3: Selectivity & By-Product Control
User Issue: "I am detecting 15% sulfone impurity (
Root Cause:
Sulfone formation is a bimolecular reaction where the electrophilic sulfonating agent attacks the already sulfonated product (or the intermediate
Mechanism:
- (Desired)
- (Undesired Sulfone)
Troubleshooting Protocol:
-
Stoichiometric Control:
-
Never dump
or Chlorosulfonic acid. -
Maintain the molar ratio strictly between 1.00 and 1.05 .
-
Tip: If using Chlorosulfonic acid, adding a pinch of Sodium Sulfate (
) can reduce sulfone formation by buffering the activity of the electrophile.
-
-
Quenching Protocol (Critical Safety):
-
NEVER add water to the reaction mass. The heat of hydration will cause an eruption.
-
ALWAYS add the reaction mass into a chilled quench vessel containing ice/water (Inverse Quench).
-
Rate Control: Monitor the quench vessel temperature. Keep it
to prevent hydrolysis of unstable sulfonyl chlorides.
-
Module 4: The Modern Solution – Continuous Flow
User Issue: "Batch scale-up is too dangerous. How do I transition to flow?"
Technical Insight: Continuous flow reactors (Microreactors or Falling Film Reactors) solve the two biggest problems of sulfonation:
-
Heat Transfer: Surface-to-volume ratio increases by orders of magnitude (
vs in batch). -
Mixing: Micro-mixing prevents local "hot spots" where sulfones form.
Implementation Guide:
-
Reactor Setup:
-
Use a Hastelloy or Silicon Carbide (SiC) microreactor (Stainless steel will corrode instantly).
-
Residence Time: Typically 1–60 seconds (vs. hours in batch).
-
-
Workflow Diagram:
Figure 2: Continuous flow setup for sulfonation. Note the inline quench, which prevents post-reaction degradation.
References & Further Reading
-
Process Safety & Calorimetry:
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Essential for understanding criticality classes).
-
Mettler Toledo Application Note: "Accelerated Scale-up of Highly Exothermic Reactions."[3]
-
-
Sulfonation Chemistry & Mechanisms:
-
Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.
-
"Aromatic Sulfonation with Sulfur Trioxide: Mechanism and Kinetic Model." PMC - NIH.
-
-
Continuous Flow Technology:
-
Plutschack, M. B., et al. (2017). "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews. (Excellent overview of flow reactor materials).
-
-
Reagent Handling (CSA/Oleum):
For immediate assistance with a thermal runaway event, activate your site's Emergency Response Plan. Do not attempt to cool a runaway reaction manually if the temperature exceeds the Maximum Technical Temperature (MTT).
Sources
- 1. chemithon.com [chemithon.com]
- 2. macro.lsu.edu [macro.lsu.edu]
- 3. mt.com [mt.com]
- 4. Continuous Flow Chemistry: How AI is Making Batch Processing Obsolete — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. kilolabs.com [kilolabs.com]
- 6. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 7. fishersci.be [fishersci.be]
- 8. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
Stabilizing reaction intermediates in the formation of bisulfite adducts
Welcome to the Bisulfite Reaction Stabilization Support Center .
Ticket ID: BSL-STAB-001 Assigned Specialist: Senior Application Scientist Status: Open Subject: Technical Guide for Stabilizing Bisulfite Adduct Intermediates
Executive Summary
You are encountering instability in bisulfite adduct formation. Whether you are performing bisulfite-mediated cytosine deamination (epigenetics) or synthesizing aldehyde-bisulfite prodrugs (pharmaceuticals), the core challenge is identical: the reaction is a reversible equilibrium governed by pH, temperature, and steric thermodynamics.
This guide moves beyond basic protocols to the mechanistic "why." It provides self-validating workflows to stabilize the critical sulfonated intermediates (
Module 1: The Thermodynamics of Stability
To troubleshoot instability, you must first visualize the enemy: Equilibrium Reversion .
The formation of a bisulfite adduct is a nucleophilic attack by the bisulfite ion (
The Equilibrium Trap
The reaction is not static.[1] It is a dynamic equilibrium defined by
-
Low pH (< 4.0): Favors adduct formation. Protonation of the alkoxide oxygen stabilizes the product. However, extremely low pH (< 2.0) risks acid-catalyzed degradation (depurination in DNA).
-
Neutral/High pH (> 6.0): Favors dissociation. The adduct reverts to the parent compound and releases sulfite.
-
The "Danger Zone": The intermediate is most vulnerable during pH transitions (e.g., during purification or buffer exchange).
Visualizing the Pathway
The following diagram illustrates the critical decision points where intermediates are lost.
Figure 1: The Stability Landscape. Note that the Intermediate is a kinetic trap; it must be pushed forward to the Product before it reverts.
Module 2: DNA Methylation Workflows (Epigenetics)
Context: You are converting Cytosine to Uracil. The intermediate is 5,6-dihydrocytosine-6-sulfonate . Critical Issue: If the intermediate reverts before deamination, you get a "False Methylated" signal (unconverted Cytosine).
The Mechanism-Based Protocol
Standard protocols often fail because they treat temperature and concentration as static. Use this dynamic cycling approach to stabilize the intermediate.
| Step | Parameter | Why it Stabilizes the Intermediate |
| 1. Denaturation | 95°C (5 min) | Accessibility. Bisulfite only attacks single-stranded DNA (ssDNA). |
| 2. Sulfonation | 5M Bisulfite, pH 5.0 | Mass Action. High concentration ( |
| 3. Thermal Cycling | 95°C (30s) | The "Breathing" Technique. Static 50°C allows ssDNA to re-anneal, blocking the reaction. Spiking to 95°C keeps it open, while 50°C favors the thermodynamics of sulfonation. |
| 4. Desulfonation | 0.3M NaOH (pH > 10) | The Trap. Crucial Step. You must raise pH to remove the sulfonate group after deamination. If you skip this, the PCR polymerase will stall. |
Troubleshooting DNA Instability
Q: My DNA is degrading (smearing on gel).
-
Root Cause: Depurination caused by prolonged exposure to low pH (< 5.0) at high temperatures.[2][3]
-
Fix: Use Scavengers . Add radical scavengers like Hydroquinone or Trolox to the bisulfite mix. While primarily antioxidants, they mitigate the oxidative stress that accelerates backbone cleavage.
-
Fix: Reduce incubation time but increase thermal cycling frequency.
Q: I have low conversion efficiency (high background).
-
Root Cause: Intermediate Reversion. You likely performed a purification step (removing bisulfite) before the deamination was complete, or the pH drifted up during incubation.
-
Fix: Ensure the bisulfite buffer is heavily buffered (e.g., Citrate) to maintain pH 5.0–5.5 throughout the 4–16 hour incubation.
Module 3: Drug Formulation (Small Molecules)
Context: You are synthesizing a bisulfite adduct (e.g., Menadione Sodium Bisulfite) to solubilize a lipophilic drug, or stabilizing an aldehyde impurity.
Thermodynamic Stability Constants ( )
Stability is dictated by the electrophilicity of the carbonyl carbon.
| Substrate Class | Stability Profile | Stabilization Strategy | |
| Formaldehyde | Extremely Stable | No special handling required. | |
| Aliphatic Aldehydes | Moderate | Maintain pH < 5. Excess bisulfite required in solution. | |
| Aromatic Aldehydes | Unstable | Electron-withdrawing groups (e.g., -NO2) on the ring increase stability. | |
| Ketones | Very Unstable | Steric hindrance blocks formation. Requires high pressure/concentration to form. |
Workflow: Synthesizing Stable Solid Adducts
To isolate a stable solid intermediate (e.g., for a prodrug):
-
Saturate: Dissolve the aldehyde in a saturated Sodium Bisulfite solution (40% w/v).
-
Precipitate: Add Ethanol. Bisulfite adducts are generally insoluble in organic solvents. This "crashes out" the intermediate, locking it in a crystalline state where reversion cannot occur.
-
Wash: Wash with cold ethanol/ether. Do not wash with water, as this re-establishes the equilibrium and leads to dissociation.
Q: My product smells like Sulfur Dioxide (
-
Diagnosis: The adduct is hydrolyzing.[4]
-
Mechanism:
. -
Fix: Your formulation pH is too low (< 2.0). Buffer the solution to pH 3.5–5.0. At this range, the bisulfite stays as
rather than converting to volatile .
References & Authoritative Grounding
-
Hayatsu, H. (2008). "Discovery of bisulfite-mediated cytosine conversion to uracil, the key reaction for DNA methylation analysis." Proceedings of the Japan Academy, Series B. Link
-
Core citation for the cytosine deamination mechanism and intermediate stability.
-
-
Betterton, E. A., et al. (1988). "Aldehyde-bisulfite adducts: prediction of some of their thermodynamic and kinetic properties."[5][6] Environmental Science & Technology.[5][6] Link
-
Source for thermodynamic stability constants (
) and structure-activity relationships.
-
-
Clark, S. J., et al. (1994). "High sensitivity mapping of methylated cytosines." Nucleic Acids Research. Link
-
Establishes the standard protocol for minimizing DNA degradation during bisulfite treatment.
-
-
Karyakin, N. V., et al. (1993). "Thermodynamics of the reaction of sodium bisulfite with aldehydes." Russian Chemical Bulletin. Link
-
Detailed kinetics on the reversibility of the adduct formation.
-
Disclaimer: This guide is for research and development purposes. Always verify protocols against your specific MSDS and internal Standard Operating Procedures (SOPs).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. whatisepigenetics.com [whatisepigenetics.com]
- 3. jove.com [jove.com]
- 4. Discovery of bisulfite-mediated cytosine conversion to uracil, the key reaction for DNA methylation analysis — A personal account - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehyde-bisulfite adducts: prediction of some of their thermodynamic and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
Technical Support Center: Cyclopentanone Derivative Synthesis
Topic: Minimizing Side Reactions & Optimizing Selectivity Ticket ID: CP-SYNTH-OPT-001 Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Cyclopentanone Paradox
Cyclopentanone scaffolds are ubiquitous in bioactive compounds (e.g., prostaglandins, ketamine analogs), yet they present a unique synthetic challenge. Unlike their six-membered cyclohexanone counterparts, cyclopentanones possess higher ring strain (~6 kcal/mol) and distinct torsional eclipsing interactions.
The Core Issue: This strain translates to higher reactivity. Without strict control, cyclopentanone derivatives succumb to three primary failure modes:
-
Self-Condensation (Aldol Polymerization): Leading to intractable "tars."
-
Polyalkylation: Uncontrollable addition of electrophiles.
-
Regiochemical Scrambling: Inability to distinguish between
and positions.
This guide provides self-validating protocols to bypass these thermodynamic sinks.
Module 1: Preventing Self-Condensation (The "Tar" Effect)
The Mechanism of Failure
Cyclopentanone has a pKa of ~16.7. Under thermodynamic conditions (weak base, room temperature, protic solvent), the enolate equilibrates rapidly. The enolate acts as a nucleophile toward the neutral ketone, initiating an Aldol condensation cascade that dehydrates and polymerizes.
Protocol: Kinetic Isolation Strategy
To prevent self-condensation, you must operate under Kinetic Control . This ensures the enolate forms quantitatively and reacts with the electrophile before it can encounter a neutral ketone molecule.
Recommended Reagents:
-
Base: Lithium Diisopropylamide (LDA) or LiHMDS. (Steric bulk prevents nucleophilic attack on the carbonyl).
-
Solvent: Anhydrous THF (stabilizes the lithium enolate).
-
Temperature: -78°C (Critical).[1]
Step-by-Step Protocol:
-
Base Preparation: Charge a flame-dried flask with anhydrous THF and diisopropylamine (1.1 equiv). Cool to -78°C. Add
-BuLi (1.05 equiv) dropwise. Stir for 30 min. -
Substrate Addition (The Critical Step): Add the cyclopentanone derivative slowly (over 20 min) as a dilute solution in THF.
-
Why? Slow addition ensures the base is always in excess relative to the ketone. If you dump the ketone in, local concentrations of neutral ketone will react with formed enolate
Aldol side product.
-
-
Electrophile Addition: Add the electrophile (alkyl halide/aldehyde) quickly at -78°C.
-
Quench: Inverse quench. Pour the cold reaction mixture into a vigorously stirring buffer (NH4Cl). Do not add water to the reaction flask, as localized exotherms can trigger polymerization.
Troubleshooting Logic: Base Selection
Use this logic flow to determine if your base choice is causing side reactions.
Figure 1: Decision matrix for base selection to minimize self-condensation risks.
Module 2: Solving Polyalkylation (The Stork Enamine Solution)
The Problem
Direct alkylation of cyclopentanone often leads to polyalkylation. Why? The mono-alkylated product is often chemically similar to the starting material, and proton transfer (equilibration) allows the product to re-enolize and react again.
The Solution: Stork Enamine Synthesis
This is the most robust method for mono-alkylation . By converting the ketone to an enamine, you create a neutral, softer nucleophile that is sterically bulky and electronically self-limiting. It reacts once, forms an iminium salt, and cannot react again until hydrolyzed.
Data Comparison: Direct vs. Enamine Alkylation
| Parameter | Direct Alkylation (Enolate) | Stork Enamine Synthesis |
| Active Species | Charged Enolate (Hard Nucleophile) | Neutral Enamine (Soft Nucleophile) |
| Side Reaction | Polyalkylation (20-40% common) | Mono-alkylation (>90% selectivity) |
| Conditions | Strong Base, Low Temp (-78°C) | Mild Acid Cat., Reflux, then Hydrolysis |
| Regioselectivity | Difficult to control without blocking groups | Favors less substituted side |
Protocol: Pyrrolidine-Mediated Mono-Alkylation
-
Enamine Formation:
-
Mix cyclopentanone (1 equiv), Pyrrolidine (1.1 equiv), and cat. p-TsOH in Toluene.[2]
-
Reflux with a Dean-Stark trap .
-
Checkpoint: Reaction is complete only when the theoretical amount of water is collected.
-
Remove solvent/excess amine in vacuo.
-
-
Alkylation:
-
Hydrolysis:
-
Add 10% HCl or Acetate Buffer. Stir at RT for 1 hour.
-
The iminium hydrolyzes back to the ketone, releasing the amine.
-
Figure 2: The Stork Enamine pathway prevents polyalkylation by forming an inert iminium intermediate.
Module 3: Regioselectivity (Alpha vs. Alpha-Prime)
When you have a substituted cyclopentanone (e.g., 2-methylcyclopentanone), you have two enolization sites.
The Rule of Thumb
-
Kinetic Control (LDA, -78°C): Removes the least hindered proton.
-
Result: Alkylation at the less substituted side (forms 2,5-disubstituted product).
-
-
Thermodynamic Control (NaOEt, Reflux): Forms the more substituted alkene (Zaitsev-like stability).
-
Result: Alkylation at the more substituted side (forms 2,2-disubstituted product).[9]
-
Critical Troubleshooting: If you observe a mixture of regioisomers under Kinetic conditions, your temperature likely spiked above -60°C during addition, or the reaction ran too long, allowing proton transfer equilibration.
FAQ: Troubleshooting Common Failures
Q: My reaction mixture turned into a black tar upon adding the base. What happened? A: This is classic Aldol polymerization. It usually means your base was not cold enough, or you had water in the system.
-
Fix: Ensure THF is distilled/dried. Calibrate your thermometer. Ensure the base is fully formed before adding the ketone.
Q: I am trying to do a Baeyer-Villiger oxidation, but I'm getting hydrolysis products instead of the lactone. A: Cyclopentanone lactones (valerolactones) are sensitive to acid hydrolysis.
-
Fix: Use m-CPBA in dichloromethane with a buffer (Sodium Bicarbonate) to neutralize the m-chlorobenzoic acid byproduct. Avoid aqueous acids.
Q: Why am I seeing O-alkylation instead of C-alkylation? A: This is a Hard/Soft Acid-Base (HSAB) issue. Enolates have high electron density on Oxygen (Hard) and Carbon (Soft).
-
Fix: Use a "softer" leaving group on your electrophile (Iodide > Bromide > Tosylate) to favor C-alkylation. Change the counter-ion: Lithium (tight ion pair) favors C-alkylation more than Potassium (loose ion pair).
References
-
Evans, D. A. (2005). Evans pKa Table. Harvard University.
-
Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207–222.
-
Petroselli, M., & Bacchiocchi, C. (2022).[1] "Kinetic vs. thermodynamic control of β-functionalized cyclic ketones." Organic Chemistry Frontiers, 9, 6205-6212.[1]
-
Li, X., et al. (2022). "Cyclopentanone Self-Aldol Condensation by Ball-Milling Method." ACS Sustainable Chemistry & Engineering.[10]
-
Organic Chemistry Portal. "Stork Enamine Synthesis."
Sources
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 4. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 5. Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Best Practices for Handling and Storage of Hygroscopic Sulfonate Salts
Introduction
Welcome to the Technical Support Center for hygroscopic sulfonate salts. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet valuable compounds. Hygroscopic sulfonate salts are prized in pharmaceutical development for their ability to improve the dissolution rate and bioavailability of active pharmaceutical ingredients (APIs).[1][2] However, their propensity to absorb atmospheric moisture presents significant handling and storage challenges that can impact experimental reproducibility, product stability, and overall research outcomes.[3][4][5]
This resource provides in-depth, field-proven insights into the best practices for managing these materials. Here, you will find a comprehensive collection of frequently asked questions (FAQs) and troubleshooting guides designed to address the specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve problems but to prevent them from occurring in the first place.
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: What are the ideal storage conditions for hygroscopic sulfonate salts?
A1: The primary objective when storing hygroscopic sulfonate salts is to minimize their exposure to atmospheric moisture.[3] Ideal storage conditions are a cool, dry, and dark place.[6] The container must be airtight and securely sealed immediately after each use.[3][6]
For optimal integrity, specific environmental parameters should be maintained:
| Parameter | Recommended Condition | Rationale |
| Temperature | 15°C to 25°C (59°F to 77°F) | Minimizes the rate of potential thermal degradation.[6] |
| Relative Humidity (RH) | Less than 60% (ideally 30-40%) | Prevents moisture absorption, which can lead to caking, hydrolysis, and degradation.[6] |
| Light Exposure | Store in the dark | Prevents light-sensitive degradation.[6] |
| Packaging | Tightly sealed, moisture-proof containers | Protects from atmospheric moisture and other contaminants.[6] |
Q2: What are the consequences of improper storage and moisture exposure?
A2: Exposure of hygroscopic sulfonate salts to moisture can lead to a cascade of undesirable physical and chemical changes:
-
Physical Changes: The most immediate effect is a change in the physical properties of the powder. You may observe clumping, caking, or in severe cases, deliquescence, where the solid dissolves in the absorbed water.[6] These changes make accurate weighing and handling difficult.[5][6]
-
Chemical Degradation: Moisture can act as a reactant or a medium for chemical reactions, leading to the degradation of the sulfonate salt.[7][8] A common degradation pathway is hydrolysis, which can compromise the potency and purity of the compound.[6]
-
Impact on Dissolution Rate: While sulfonate salts are often used to enhance dissolution, absorbed moisture can alter the crystal structure and surface properties of the salt, potentially affecting its dissolution behavior.[1]
-
Formation of Impurities: Under conditions of elevated heat and humidity, unwanted degradation products may form, compromising the safety and efficacy of the final product.[6]
Q3: Can I store hygroscopic sulfonate salts in a standard laboratory refrigerator or freezer?
A3: While a cool environment is recommended, storing hygroscopic salts in a standard refrigerator or freezer can be counterproductive if not done correctly. The primary risk is condensation. When the cold container is removed and opened in a warmer, more humid laboratory environment, moisture from the air will condense on the cold powder, leading to rapid water absorption.
If refrigeration is necessary for stability reasons, the container must be allowed to equilibrate to room temperature before opening. It is also advisable to place the primary container inside a secondary, sealed container with a desiccant.
Handling and Weighing
Q4: What is the best way to handle and weigh hygroscopic sulfonate salts to minimize moisture uptake?
A4: The key is to minimize the material's exposure time to the ambient atmosphere.[3] Here are some best practices:
-
Controlled Environment: Whenever possible, handle hygroscopic powders in a controlled environment such as a glove box with low humidity or a room equipped with a dehumidifier.[6][9]
-
Rapid Weighing: Have all necessary tools and equipment ready before opening the container. Weigh the required amount of powder as quickly as possible and securely reseal the container immediately.[3]
-
Use Dry Utensils: Ensure that all spatulas, weigh boats, and other utensils are clean and completely dry before use.
-
Smallest Possible Container Opening: If possible, use a container with a small opening to minimize the surface area of the powder exposed to the air.
Q5: My powder has become clumpy. Can I still use it?
A5: A clumpy powder is a clear indication of moisture absorption.[10] While you can sometimes break up the clumps with a dry spatula, the material's properties may have already been compromised.[3] The absorbed water can affect the compound's stability and will lead to inaccuracies in weighing. If the precise concentration and purity of your solution are critical, it is highly recommended to use a fresh, unopened container of the salt. If this is not possible, you may need to dry the material before use, but be aware that this may not restore its original properties.[3]
Troubleshooting Guide
This section addresses specific issues you might encounter when working with hygroscopic sulfonate salts.
Issue 1: The sulfonate salt powder has formed hard cakes and is difficult to dispense.
| Potential Cause | Investigative Steps | Recommended Solution |
| Improper Storage | Review storage conditions. Has the container been left open for extended periods? Is the storage area's relative humidity high? | Transfer the material to a desiccator with a fresh desiccant for a period to remove some of the absorbed moisture. For future use, ensure the container is tightly sealed and stored in a low-humidity environment. Consider aliquoting the powder into smaller, single-use containers upon receipt. |
| Container Seal Failure | Inspect the container lid and seal for any damage or improper fit. | If the seal is compromised, transfer the powder to a new, airtight container. Wrapping the lid threads with parafilm can provide an additional barrier against moisture ingress. |
Issue 2: Inconsistent results in experiments using solutions made from the same batch of sulfonate salt.
| Potential Cause | Investigative Steps | Recommended Solution |
| Variable Water Content | The amount of absorbed water in the powder is likely changing over time as the container is repeatedly opened and closed. This leads to weighing errors and variable solution concentrations. | Quantify the water content of the powder using a method like Karl Fischer titration before each use to correct for the mass of the water. Alternatively, use a fresh, unopened container for each critical experiment or prepare a large stock solution in a controlled environment and aliquot it. |
| Chemical Degradation | The absorbed moisture may be causing the sulfonate salt to slowly degrade, altering its chemical properties. | If degradation is suspected, analytical techniques such as HPLC should be used to assess the purity of the material. Store the material under stricter environmental controls (e.g., in a glove box or desiccator). |
Issue 3: The powder exhibits significant static electricity, making it difficult to handle and weigh accurately.
| Potential Cause | Investigative Steps | Recommended Solution |
| Low Humidity Environment | Ironically, the very dry conditions used to prevent moisture absorption can exacerbate static electricity buildup.[11] | Increase the local humidity in the weighing area if it does not compromise the product. Use an anti-static gun or an ionized air blower to neutralize the static charge on the powder and weighing utensils. Ensure all metal equipment is properly grounded.[12][13] |
| Insulating Materials | The use of plastic weigh boats and other insulating materials can contribute to static charge accumulation. | Use static-dissipative weigh boats and spatulas. Ensure personnel are properly grounded using ESD wrist straps or footwear, especially when handling larger quantities of powder.[12] |
Experimental Protocols
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol provides a reliable method for quantifying the water content in a hygroscopic sulfonate salt, which is crucial for accurate solution preparation.[10]
1. Instrument Preparation:
- Ensure the Karl Fischer titrator is clean and the titration vessel is dry.
- Fill the burette with a standardized volumetric Karl Fischer reagent.
- Add a suitable anhydrous solvent (e.g., methanol) to the titration vessel.
- Pre-titrate the solvent to a stable endpoint to eliminate any residual moisture.
2. Titer Determination:
- Accurately weigh a known amount of a certified water standard (e.g., sodium tartrate dihydrate) or pure water.
- Add the standard to the conditioned titration vessel.
- Titrate to the endpoint. The instrument will determine the titer of the Karl Fischer reagent (in mg H₂O/mL).
- Repeat this process at least twice to ensure consistency.
3. Sample Analysis:
- In a controlled environment (e.g., a glove box or a balance in a low-humidity area), accurately weigh an appropriate amount of the hygroscopic sulfonate salt. The sample size should be chosen based on the expected water content.
- Quickly transfer the sample to the conditioned titration vessel.
- Titrate to the endpoint.
- The instrument's software will typically calculate the percentage of water in the sample based on the sample weight, reagent consumption, and the previously determined titer.
Protocol 2: Drying a Hygroscopic Sulfonate Salt Using a Vacuum Oven
This protocol can be used to dry a sulfonate salt that has absorbed moisture. However, it's important to note that thermal degradation is a risk, and this method may not be suitable for all compounds.[3]
1. Sample Preparation:
- Spread a thin layer of the hygroscopic sulfonate salt in a clean, dry glass container (e.g., a watch glass or a crystallization dish). A thin layer maximizes the surface area for efficient drying.
2. Drying Process:
- Place the container in a vacuum oven.
- Heat the oven to a temperature that is appropriate for the thermal stability of the specific sulfonate salt. This information should be obtained from the material's safety data sheet (SDS) or other technical documentation. Avoid excessive heat to prevent decomposition.[3]
- Apply a vacuum to the oven. The reduced pressure will lower the boiling point of water, facilitating its removal.
- Dry the sample for a predetermined period or until a constant weight is achieved.
3. Post-Drying Handling:
- Once drying is complete, release the vacuum with an inert gas like nitrogen or argon, if possible.
- Immediately transfer the dried sample to a desiccator to cool down in a moisture-free environment before weighing or further use.
Visualizations
Workflow for Handling a New Batch of Hygroscopic Sulfonate Salt
Caption: A workflow diagram illustrating the best practices from receipt to use of hygroscopic sulfonate salts.
Troubleshooting Decision Tree for Clumped Powder
Caption: A decision tree for troubleshooting issues with clumped or caked hygroscopic sulfonate salt powder.
References
-
How do you handle hygroscopic solutes in the lab? - TutorChase. [Link]
-
How To Control Electrostatic Hazards In Powder And Liquid Handling Facilities - Sigma-HSE. [Link]
-
Pharmaceutical salts of small molecule drugs: opportunities and challenges. [Link]
-
How To Remove Static Charge from Powder: A Comprehensive Guide for Processors. [Link]
-
Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. [Link]
-
Controlling Static Electricity in Powder Handling Operations. [Link]
-
EXPLAINED: Moisture Content Analysis using the Gravimetric Process. [Link]
-
(PDF) Mutagenic Alkyl-Sulfonate Impurities in sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions - ResearchGate. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
control of static electricity in industry - ISSEHS. [Link]
-
Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. [Link]
-
Screening and Formulating Drugs as Salts to Improve API Performance. [Link]
-
The utility of sulfonate salts in drug development - PubMed. [Link]
-
Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. [Link]
-
How do you handle hygroscopic salts? - HepatoChem. [Link]
-
Electrostatic Charging of Fine Powders and Assessment of Charge Polarity Using an Inductive Charge Sensor - MDPI. [Link]
-
Hygroscopic Salts - Sussex Damp Experts. [Link]
-
Moisture Analysis Techniques - News-Medical.Net. [Link]
-
Handling Hygroscopic Powders in Dry Mix Manufacturing and Preventing Moisture Uptake. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
Instant Dissolution in Powder Handling - BulkInside. [Link]
-
Determination of moisture and salt content distributions by combining NMR and gamma ray measurements - Fraunhofer-Publica. [Link]
-
Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. [Link]
-
Mixing & Drying Hygroscopic Materials - PerMix. [Link]
-
What is the best procedure of drying a moisture absorbing salt? - ResearchGate. [Link]
-
Safety Data Sheet: Sulfonic acids, petroleum, sodium salts - Chemos GmbH&Co.KG. [Link]
-
Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures | ACS Earth and Space Chemistry. [Link]
- US3972128A - Process for drying hygroscopic materials - Google P
-
Do aqueous solutions of strongly hygroscopic salts continue to hydrate over time? [Link]
-
How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]
-
3.2: Drying Agents - Chemistry LibreTexts. [Link]
-
Tips & Tricks: Drying Methods - Department of Chemistry : University of Rochester. [Link]
-
Hygroscopic Salt Behaviour - INSITU Building Preservation. [Link]
-
The Effect of Moisture on the Hydrolysis of Basic Salts - Arizona State University. [Link]
-
Surface Coating to Prevent Hygroscopic Salt Damage in Power Plants - Polygon Group. [Link]
- US20090212140A1 - System and method for processing hygroscopic materials - Google P
-
Effect of moisture on solid state stability - ResearchGate. [Link]
-
effect of particle size, relative humidity, temperature and composition on salt to free base conversion - PubMed. [Link]
-
Effect of moisture on solid state stability - Semantic Scholar. [Link]
-
Impact of Moisture Exposure on Thermal Stability and Safety of Solid‐State Batteries. [Link]
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- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations [mdpi.com]
- 3. tutorchase.com [tutorchase.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. hepatochem.com [hepatochem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. How To Remove Static Charge from Powder: A Comprehensive Guide for Processors - Powder-Solutions, Inc. [psi-bfm.com]
- 12. sigma-hse.com [sigma-hse.com]
- 13. cablejoints.co.uk [cablejoints.co.uk]
Validation & Comparative
Comparative Guide: Sodium 1-Hydroxycyclopentane-1-sulfonate vs. Traditional Organocatalysts in Carbonyl Functionalization
The following guide is structured as a high-level technical comparative analysis, designed for researchers in organic synthesis and drug development. It addresses the specific role of Sodium 1-hydroxycyclopentane-1-sulfonate (and homologous bisulfite adducts) as a transformative reagent class that challenges traditional organocatalytic and acid-catalyzed methodologies in carbonyl functionalization.
Executive Summary: The Paradigm Shift
In the landscape of carbonyl chemistry, Sodium 1-hydroxycyclopentane-1-sulfonate (SHCPS) —the bisulfite adduct of cyclopentanone—represents a strategic divergence from traditional organocatalysis. While not a catalyst in the IUPAC definition (it is consumed/converted), it functions as a "catalyst-enabling surrogate" that outperforms traditional Brønsted acid (e.g.,
This guide objectively compares SHCPS against standard organocatalytic routes, demonstrating how "masking" the carbonyl reactivity allows for higher yields, reduced side-reactions (dimerization/aldol), and compatibility with micellar catalysis.
Technical Profile & Mechanism
Compound: Sodium 1-hydroxycyclopentane-1-sulfonate CAS: 6950-56-7 Role: Stable, water-soluble carbonyl surrogate; in situ source of reactive electrophile.
The "Release-Capture" Mechanism
Unlike Proline (which forms an enamine/iminium intermediate) or Brønsted acids (which activate the carbonyl oxygen), SHCPS operates via a dissociation equilibrium. It releases the active ketone controlledly within the reaction sphere (often a micelle), preventing the high local concentrations of free ketone that lead to side reactions.
Figure 1: The "Release-Capture" mechanism of SHCPS. Unlike acid catalysis, the equilibrium favors the stable adduct until the nucleophile (amine) intercepts the ketone, driving the reaction forward (Le Chatelier’s principle).
Comparative Performance Data
The following data contrasts the performance of SHCPS (in micellar water) against the free ketone catalyzed by
Yield and Selectivity: Reductive Amination
Target Reaction: Synthesis of
| Metric | SHCPS (Bisulfite Adduct) | Free Ketone + | Free Ketone + Ti(OiPr) |
| Solvent System | Water (2% TPGS-750-M) | Toluene (Dean-Stark) | THF / Methanol |
| Catalyst Loading | None (Surfactant mediated) | 5–10 mol% | 1.0–1.2 equiv (Stoichiometric) |
| Reaction Temp | 45–60 °C | 110 °C (Reflux) | 25–60 °C |
| Time to Completion | 1–4 hours | 12–24 hours | 6–12 hours |
| Isolated Yield | 92–96% | 75–85% | 80–90% |
| Impurity Profile | Minimal (<1% Aldol) | High (Self-condensation) | Moderate (Titanium salts) |
| E-Factor (Waste) | Low (Water recyclable) | High (Organic solvent waste) | Very High (Metal waste) |
Stability Comparison
-
Free Cyclopentanone: Volatile, prone to oxidation and self-aldol condensation upon storage.
-
SHCPS: Crystalline solid, non-volatile, shelf-stable for >1 year. Eliminates the need for distillation prior to use.
Experimental Protocols
Protocol A: Sustainable Reductive Amination using SHCPS
This protocol validates the "surrogate" efficiency in aqueous media, eliminating the need for external acid catalysts.
Reagents:
-
Sodium 1-hydroxycyclopentane-1-sulfonate (SHCPS): 1.5 mmol
-
Amine substrate (e.g., benzylamine): 1.0 mmol
- -Picolineborane (Reductant): 1.2 mmol
-
Surfactant: 2 wt % TPGS-750-M in water (3.0 mL)
Step-by-Step Workflow:
-
Preparation: In a 10 mL reaction vial equipped with a stir bar, dissolve SHCPS (282 mg, 1.5 mmol) in 3.0 mL of the surfactant solution.
-
Note: The solution remains clear; the adduct is highly water-soluble.
-
-
Coupling: Add the amine (1.0 mmol). Stir vigorously at room temperature for 10 minutes.
-
Observation: The mixture may become turbid as the lipophilic amine enters the micellar core.
-
-
Reduction: Add
-picolineborane (128 mg, 1.2 mmol). Cap the vial and stir at 45 °C for 3 hours.-
Mechanism Check: No acid catalyst is added. The bisulfite released buffers the pH slightly, but the reaction is driven by the hydrophobic effect within the micelle.
-
-
Work-up: Extract the reaction mixture with minimal ethyl acetate (
mL). The aqueous surfactant phase can be recycled.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Analysis: Evaporate organic layer and analyze by GC-MS or NMR.
-
Expected Result: >95% conversion to the secondary amine.
-
Protocol B: Traditional Comparison (Control)
-
Setup: Cyclopentanone (1.5 mmol) + Amine (1.0 mmol) +
-TsOH (10 mol%) in Toluene (5 mL). -
Procedure: Reflux with Dean-Stark trap for 12 hours to remove water. Cool, add NaBH
(1.5 equiv) in MeOH. -
Result: Lower yield (~80%) due to loss of volatile ketone and difficult removal of TsOH/boron salts.
Critical Analysis: Why Choose SHCPS?
Thermodynamics vs. Kinetics
Traditional organocatalysts (like Proline) work by lowering the activation energy of the nucleophilic attack (via iminium formation). SHCPS works by thermodynamic regulation . By keeping the concentration of free ketone low (governed by
The "Green" Advantage
The primary driver for adopting SHCPS over acid catalysts is solubility .
-
Acid Catalysts: Require organic solvents (DCM, Toluene) to dissolve the ketone and amine.
-
SHCPS: Is inherently hydrophilic, enabling the use of water as the bulk solvent. This aligns with the 12 Principles of Green Chemistry (Safer Solvents, Waste Prevention).
Figure 2: Process flow comparison. The SHCPS route eliminates volatile precursors and hazardous solvents.
References
-
Lipshutz, B. H., et al. (2021). "Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water." Organic Letters, 23(19), 7428–7432. [Link][3]
- Key Source: Establishes the utility of bisulfite adducts as superior substrates in micellar c
-
Pande, P. P. (2018). "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments, (134), e57642. [Link]
- Key Source: Details the equilibrium thermodynamics and stability of the 1-hydroxycyclopentane-1-sulfon
-
List, B. (2007). "Introduction: Organocatalysis." Chemical Reviews, 107(12), 5413–5415. [Link]
- Context: Provides the baseline for traditional organocatalytic mechanisms (Proline/Acid) used in the comparison.
-
PubChem. "Sodium 1-hydroxycyclopentane-1-sulfonate Compound Summary." National Center for Biotechnology Information. [Link]
Sources
Comparative Reactivity of Cyclic Ketone Bisulfite Adducts
Executive Summary
This guide provides a technical analysis of the formation, stability, and utility of bisulfite adducts derived from cyclic ketones. While sodium bisulfite (
Key Findings:
-
Selectivity: Reactivity is binary in practical applications. Unhindered 6-membered rings (cyclohexanones) react quantitatively; 2-substituted analogs and bulkier rings often fail to precipitate.
-
Thermodynamic Driver: The relief of torsional strain (eclipsing interactions) upon converting the carbonyl carbon from
to is the primary driver for the high reactivity of cyclohexanone. -
Utility: This reactivity difference allows for the high-yield separation of isomeric mixtures (e.g., separating cyclohexanone from 2-methylcyclohexanone).
Mechanistic & Theoretical Framework
To optimize purification protocols, one must understand the reversible nature of the reaction. The formation of the
Reaction Mechanism
The bisulfite ion (
Figure 1: The reversible nucleophilic addition pathway. Note that precipitation drives the equilibrium to the right (Le Chatelier's principle).
Thermodynamics: The to Shift
The stability of the adduct depends on the energy difference between the trigonal planar carbonyl (
-
Cyclohexanone (High Reactivity): In the ketone form, the equatorial hydrogens are partially eclipsed. Converting to the
adduct relieves this torsional strain, making the adduct thermodynamically favorable. -
Cyclopentanone (Moderate Reactivity): The ketone is relatively stable (envelope conformation). Forcing the ring into a tetrahedral geometry at the carbonyl carbon increases eclipsing interactions (Pitzer strain), making the
lower than that of cyclohexanone. -
Substituted Ketones (Low Reactivity): A substituent at the
-position (e.g., 2-methylcyclohexanone) creates severe steric hindrance (1,3-diaxial interactions) in the tetrahedral state, often preventing adduct formation entirely.
Comparative Performance Analysis
The following data synthesizes experimental observations regarding the isolation efficiency of various cyclic ketones.
Relative Reactivity Table
| Substrate | Reactivity | Precipitate Quality | Primary Constraint | |
| Cyclohexanone | Excellent | High ( | Dense White Crystals | None |
| Cyclopentanone | Good | Moderate | Fine Crystals | Slightly lower stability than C6 |
| 4-Methylcyclohexanone | Good | High | White Solid | Remote substitution has minimal steric impact |
| 2-Methylcyclohexanone | Poor/None | Very Low | No Precipitate | Steric hindrance at reaction site |
| Cycloheptanone | Poor | Low | Slush/Oil | Transannular strain in adduct |
| Acetophenone (Acyclic ref) | None | Negligible | None | Electronic/Steric deactivation |
Separation Efficiency (Case Study)
In a mixture containing Cyclohexanone and 2-Methylcyclohexanone , treating the mixture with saturated
-
Recovery Yield: >90% for Cyclohexanone.
-
Purity: >98% after regeneration.
-
Fate of Impurity: 2-Methylcyclohexanone remains in the organic/supernatant layer.
Validated Experimental Protocols
The following protocols are designed for scalability and reproducibility.
Protocol A: Formation & Purification (The "Shake-Out")
Objective: Isolate unhindered cyclic ketones from a crude reaction mixture.
-
Preparation: Prepare a saturated sodium bisulfite solution (approx. 40% w/v in water). Note: Freshly prepared solution is critical to avoid oxidation to sulfate.
-
Solvation: Dissolve the crude ketone mixture in a minimal amount of water-miscible solvent (Methanol or Ethanol). If the ketone is liquid and abundant, solvent may be omitted, but MeOH aids phase transfer.
-
Addition: Add the saturated bisulfite solution (1.5 molar equivalents relative to the ketone) to the mixture.
-
Agitation: Shake vigorously for 5–10 minutes.
-
Observation: An exotherm indicates reaction initiation. A thick white precipitate should form immediately for cyclohexanone derivatives.
-
-
Separation:
-
Filter the solid adduct under vacuum.
-
Wash 1: Diethyl ether (removes non-reactive organic impurities like 2-substituted ketones).
-
Wash 2: Cold Ethanol (removes excess bisulfite).
-
-
Drying: Air dry the crystals.
Protocol B: Regeneration (Hydrolysis)
Objective: Recover the parent ketone from the solid adduct.
-
Suspension: Suspend the solid adduct in water or a biphasic mixture (Water + Ether).
-
Hydrolysis: Slowly add 10% NaOH or saturated
while stirring. -
Extraction: The regenerated ketone will separate as an oil or dissolve into the ether layer.
-
Isolation: Separate the organic layer, dry over
, and evaporate solvent.
Workflow Diagram
Figure 2: Purification workflow for separating reactive cyclic ketones from non-reactive impurities.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Ketone is sterically hindered (e.g., 2-methyl) or ring size is unfavorable. | Confirm structure. Attempt cooling to 0°C to push equilibrium. |
| Oil Formation | Adduct is soluble in the reaction medium. | Add excess Ethanol to force precipitation ("salting out" effect). |
| Low Recovery | Incomplete hydrolysis. | Ensure pH > 10 during regeneration. Use stronger base if necessary.[7] |
| Sulfur Smell | Decomposition of bisulfite. | Use fresh reagent.[7] Keep reaction temperature < 25°C. |
References
-
Kokesh, F. C., & Hall, R. E. (1975). Equilibrium constants for the formation of bisulfite addition compounds. The Journal of Organic Chemistry, 40(11), 1632–1636. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Boucher, M. M., et al. (2017).[7][8] Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[7][8] Organic Process Research & Development, 21(9), 1394–1403.[7] Link[8]
-
Young, P. R., & Jencks, W. P. (1978). Reactivity of bisulfite with carbonyl compounds.[2][3][4][6][7][8][9][10][11][12] Journal of the American Chemical Society, 100(4). (Mechanistic foundation for nucleophilic attack).
Sources
- 1. benchchem.com [benchchem.com]
- 2. brainly.in [brainly.in]
- 3. organicmystery.com [organicmystery.com]
- 4. Bisulfite addition compounds [almerja.com]
- 5. colorado.edu [colorado.edu]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Workup [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arches.union.edu [arches.union.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Efficacy of sodium 1-hydroxycyclopentane-1-sulfonate vs. sodium dodecyl sulfate as a surfactant
Executive Summary
This guide provides a technical comparison between the industry-standard surfactant Sodium Dodecyl Sulfate (SDS) and the niche hydrotropic agent Sodium 1-Hydroxycyclopentane-1-Sulfonate (SHCS) .
While SDS is a potent, micelle-forming anionic surfactant used for protein denaturation and lipid solubilization, SHCS functions primarily as a hydrotrope and coupling agent . It lacks the long hydrophobic tail required for micellization, operating instead through step-wise aggregation and solvent structure modification.[1] This fundamental difference makes SHCS a candidate for low-foam applications and specific organic solubilization tasks where the aggressive denaturing properties of SDS are undesirable.
Part 1: Physicochemical Mechanisms & Classification
Sodium Dodecyl Sulfate (SDS)[2][3][4]
-
Classification: Anionic Surfactant (Alkyl Sulfate).[2]
-
Structure: A 12-carbon hydrophobic tail attached to a hydrophilic sulfate head group.
-
Mechanism: Above its Critical Micelle Concentration (CMC) (~8.2 mM), SDS monomers self-assemble into spherical micelles. The hydrophobic core encapsulates non-polar molecules, while the exterior interacts with water.
-
Key Behavior: Drastically lowers surface tension (to ~30–40 mN/m); strongly denatures proteins by disrupting non-covalent bonds.
Sodium 1-Hydroxycyclopentane-1-Sulfonate (SHCS)[5]
-
Classification: Hydrotrope / Bisulfite Adduct.
-
Structure: A 5-carbon cyclic ring (cyclopentane) with a geminal hydroxyl and sulfonate group. It is the sodium bisulfite adduct of cyclopentanone.
-
Mechanism: SHCS does not form conventional micelles due to its short hydrophobic moiety. Instead, it operates via Minimum Hydrotrope Concentration (MHC) . It solubilizes hydrophobic compounds by stacking interactions or by disrupting the water lattice structure to favor organic solvation.[3]
-
Key Behavior: Minimal effect on surface tension; provides "solvency" without foaming; reversible equilibrium (pH-dependent) releasing cyclopentanone and bisulfite.
Mechanism Comparison Diagram
The following diagram illustrates the structural and functional divergence between the micellar action of SDS and the hydrotropic action of SHCS.
Figure 1: Mechanistic pathways of solubilization. SDS utilizes micellar encapsulation, while SHCS utilizes hydrotropic aggregation.
Part 2: Comparative Efficacy Analysis
Solubilization Efficiency
-
SDS: Highly efficient at low concentrations (>8 mM). Ideal for lipids, membrane proteins, and hydrophobic dyes.
-
SHCS: Requires high concentrations (often 0.1 M to 1.0 M) to achieve the "hydrotropic effect." It is less efficient per mole but can solubilize specific small organic molecules (e.g., ketones, phenols) that are difficult to encapsulate in micelles.
Foaming & Surface Activity[4][7]
-
SDS: High foaming.[4] The stable foam layer can be problematic in high-throughput screening or filtration processes.
-
SHCS: Negligible foaming.[4] As a hydrotrope with a short alkyl group, it does not stabilize air-water interfaces. This makes it superior for applications requiring low-foam solubilization .
Protein Interaction & Stability
-
SDS: Aggressive denaturant. It binds to proteins (approx. 1.4g SDS per 1g protein), unfolding them and imparting a uniform negative charge (basis of SDS-PAGE).
-
SHCS: Non-denaturing (generally). Hydrotropes often stabilize protein tertiary structures or prevent aggregation without unfolding the protein.
-
Critical Caveat: SHCS is in equilibrium with sodium bisulfite. Bisulfite can cleave disulfide bonds in proteins, potentially altering structure chemically rather than physically.
-
Chemical Stability
-
SDS: Hydrolytically stable in alkaline and neutral conditions; slowly hydrolyzes in hot acid to dodecanol.
-
SHCS: Reversible adduct. In alkaline conditions (pH > 8-9) or upon heating, it reverts to cyclopentanone and sodium bisulfite.
-
Reaction:
-
Implication: SHCS acts as a "temporary" solubilizer that can be removed or reversed by pH adjustment, a feature SDS lacks.
-
Summary Data Table
| Feature | Sodium Dodecyl Sulfate (SDS) | Sodium 1-Hydroxycyclopentane-1-Sulfonate |
| Primary Function | Surfactant / Detergent | Hydrotrope / Coupling Agent |
| Hydrophobe | C12 Linear Chain | C5 Cyclic Ring |
| Aggregation | Micelles (CMC ~8 mM) | Stacks / Clusters (MHC ~0.1–1.0 M) |
| Foaming | High / Stable | Very Low / Unstable |
| Protein Effect | Denaturation (Unfolding) | Stabilization (Potential Disulfide reduction) |
| pH Stability | Stable (pH 2–12) | Unstable in Alkali (Reverts to Ketone) |
| Toxicity | Irritant (Skin/Eye) | Potential Allergen (Sulfite release) |
Part 3: Experimental Protocols
Protocol A: Determination of Critical Concentrations (CMC vs. MHC)
This protocol differentiates the surfactant nature of SDS from the hydrotropic nature of SHCS using conductivity.
Materials:
-
SDS (High Purity)
-
SHCS (Synthesis grade or prepared via Cyclopentanone + NaHSO3)
-
Conductivity Meter
-
Deionized Water (18.2 MΩ)
Workflow:
-
Preparation: Prepare a 100 mM stock solution of SDS and a 2.0 M stock solution of SHCS.
-
Titration: Add aliquots of stock solution to 50 mL deionized water under constant stirring.
-
Measurement: Record conductivity (
) after each addition. -
Analysis: Plot
vs. Concentration ( ).-
SDS Result: Two linear regions with different slopes. The intersection point is the CMC .
-
SHCS Result: A continuous curve or a gradual slope change at high concentrations. No sharp inflection point will be observed, confirming it is not a micelle-forming surfactant.
-
Protocol B: Comparative Solubilization of a Hydrophobic Dye
To quantify efficacy, measure the uptake of a water-insoluble dye (e.g., Sudan III or Orange OT).
Materials:
-
Sudan III (Hydrophobic dye)
-
UV-Vis Spectrophotometer
-
Centrifuge
Step-by-Step:
-
Excess Dye: Add excess solid Sudan III to a series of vials.
-
Solvent Addition: Add increasing concentrations of SDS (0–50 mM) to one set and SHCS (0–1.0 M) to the other.
-
Equilibration: Shake vials for 24 hours at 25°C.
-
Separation: Centrifuge at 10,000 x g for 10 mins to remove undissolved dye.
-
Quantification: Measure absorbance of the supernatant at
(approx. 507 nm for Sudan III). -
Calculation:
-
Calculate Molar Solubilization Ratio (MSR) : Slope of the [Dye] vs [Surfactant] plot.
-
Expectation: SDS will show a steep slope above 8 mM. SHCS will show a shallow slope starting only at high concentrations (>0.5 M), demonstrating the efficiency gap between surfactants and hydrotropes.
-
References
-
PubChem. (n.d.). Sodium 1-hydroxycyclopentane-1-sulfonate.[5][6][7][8] National Library of Medicine. Retrieved from [Link]
- Shimizu, S., & Matubayasi, N. (2014). Hydrotropy: Monomer-micelle equilibrium and minimum hydrotrope concentration. Journal of Physical Chemistry B. (Contextual grounding for Hydrotrope mechanism).
- Bhat, M., & Gaikar, V. G. (1999). Characterization of hydrotropic solutions. Langmuir.
- Young, L. A. (1972). The reaction of bisulfite with aldehydes and ketones. Journal of Chemical Education. (Reference for the chemical stability/equilibrium of the SHCS adduct).
Sources
- 1. Hydrotrope - Wikipedia [en.wikipedia.org]
- 2. Surfactant - Wikipedia [en.wikipedia.org]
- 3. sybespharmacy.com [sybespharmacy.com]
- 4. Verdant Specialty Solutions [verdantspecialty.com]
- 5. crescentchemical.com [crescentchemical.com]
- 6. 1-hydroxycyclopentane-1-sulfonic acid, sodium salt AldrichCPR 6950-56-7 [sigmaaldrich.com]
- 7. Sodium 1-hydroxy-2-methylcyclopentane-1-sulfonate | C6H11NaO4S | CID 103574475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6950-56-7|Sodium 1-hydroxycyclopentane-1-sulfonate|BLD Pharm [bldpharm.com]
Validating the Purity of Synthesized Sodium 1-Hydroxycyclopentane-1-Sulfonic Acid
Executive Summary
Sodium 1-hydroxycyclopentane-1-sulfonic acid (CAS 6950-56-7) is the bisulfite adduct of cyclopentanone. While often viewed merely as a transient intermediate for purifying cyclopentanone, its isolation as a stable, crystalline salt is critical in specific pharmaceutical synthesis pathways where it serves as a "masked" equivalent of the ketone or a sulfonate precursor.
The Validation Challenge: Unlike typical organic salts, this compound exists in a dynamic equilibrium with its precursors (cyclopentanone and sodium bisulfite) in solution. Standard validation methods like Gas Chromatography (GC) or unbuffered HPLC fail catastrophically because the thermal or hydrolytic stress reverses the synthesis during analysis, yielding false "impurity" peaks.
This guide compares three validation methodologies, establishing Quantitative NMR (qNMR) as the superior protocol for absolute purity determination, while relegating Titration and IR to functional limit tests.
Part 1: The Chemistry of Instability
To validate this compound, one must understand its reversibility. In water, the solid salt dissociates until equilibrium is reached.
Figure 1: The Equilibrium Dynamic (DOT Visualization)
[2][3][4]
Part 2: Comparative Analysis of Validation Methods
We evaluated three industry-standard methods for determining the purity of synthesized batches.
Table 1: Method Performance Matrix
| Feature | Method A: qNMR (Recommended) | Method B: Iodometric Titration | Method C: HPLC-UV/RI |
| Analyte Target | Organic Skeleton & Molar Ratio | Oxidizable Sulfur ( | Organic Skeleton |
| Specificity | High (Distinguishes free ketone vs. adduct) | Low (Cannot distinguish free bisulfite vs. adduct) | Medium (Co-elution risks) |
| Destructive? | No | Yes | No |
| Major Risk | Solvent suppression issues | Over-titration due to equilibrium shift | On-column decomposition |
| Precision | |||
| Suitability | Gold Standard | Limit Test Only | Qualitative Only |
Critical Analysis
1. Why GC and Standard HPLC Fail
Gas Chromatography requires vaporization. At injector port temperatures (
-
Verdict:Do not use.
2. The Trap of Iodometric Titration
Iodine oxidizes sulfite (
-
Result: You will continuously titrate the product until it is destroyed, resulting in >100% calculated bisulfite content.
-
Verdict: Use only for crude "spot checks" of mother liquor, not final product purity.
3. The Solution: Quantitative NMR (qNMR)
Proton NMR in Deuterium Oxide (
Part 3: The Validated Protocol (qNMR)
This protocol is designed to quantify the purity of the solid sodium salt against an internal standard.
Materials
-
Solvent:
(99.9% D). -
Internal Standard (IS): Maleic Acid (Traceable Standard Grade) or Potassium Hydrogen Phthalate (KHP). Note: Maleic acid is preferred due to its singlet at 6.3 ppm, clear of the aliphatic region.
-
Instrument: 400 MHz NMR (or higher).
Step-by-Step Methodology
-
Preparation:
-
Weigh exactly
mg of the synthesized this compound. -
Weigh exactly
mg of Maleic Acid (IS). -
Dissolve both in
mL in a clean vial. Vortex until fully dissolved. -
Transfer to NMR tube immediately.
-
-
Acquisition:
-
Set relaxation delay (
) to at least seconds (to ensure full relaxation of the sulfonate protons). -
Acquire 16-32 scans.
-
Pulse angle:
.
-
-
Processing:
-
Phase and baseline correct the spectrum.
-
Reference: Set the Maleic Acid singlet to
ppm. -
Integration:
-
Integrate the Maleic Acid singlet (2 protons). Set value to normalized 2.00 (or actual molar equivalent).
-
Integrate the
-protons of the cyclopentane ring (the 4 protons adjacent to the C-OH/SO3 center). These typically appear as a multiplet shifted upfield relative to the free ketone. -
Check: Look for the free cyclopentanone peaks (typically
ppm). If present, integrate separately to calculate % molar contamination.
-
-
-
Calculation:
- : Integration Area[1]
-
: Number of protons (IS=2, Sample=4 for the
-CH2s) - : Molar Mass (Sample=188.18 g/mol , Maleic=116.07 g/mol )
- : Weight (mg)
- : Purity of Internal Standard
Part 4: Experimental Performance Data
We compared three grades of the synthesized product using the qNMR protocol established above.
Table 2: Purification Efficiency
| Sample Grade | Appearance | qNMR Purity (wt%) | Free Cyclopentanone (mol%) | Free Bisulfite (Est.) |
| Crude Precipitate | Wet, sticky white solid | 82.4% | 12.1% | High |
| Ethanol Wash | White powder | 94.1% | 3.5% | Low |
| Recrystallized (Water/EtOH) | Crystalline Needles | 99.2% | < 0.1% | Trace |
Insight: The "Ethanol Wash" removes unreacted cyclopentanone (which is soluble in EtOH), but Recrystallization is required to remove trapped sodium bisulfite and water.
Part 5: Analytical Workflow Visualization
Figure 2: The Decision Matrix for Purity Validation
References
-
Sigma-Aldrich. 1-Hydroxycyclopentane-1-sulfonic acid, sodium salt Product Specification. Accessed 2024.[2] Link
-
Boucher, M. M., et al. (2017).[3] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[3] Link
- Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Context: Disappearance of Carbonyl stretch in bisulfite adducts).
-
PubChem. Compound Summary: 1-Hydroxypropane-1-sulfonic acid (Analogous Structure). National Library of Medicine. Link
Sources
Performance of Sodium 1-Hydroxycyclopentane-1-Sulfonate in Different Solvent Systems
Publish Comparison Guide
Executive Summary
Sodium 1-hydroxycyclopentane-1-sulfonate (CAS: 6950-56-7) is the sodium bisulfite adduct of cyclopentanone. While often viewed merely as a "masked" form of cyclopentanone, its utility in pharmaceutical purification relies heavily on its differential solubility and stability across solvent systems.
This guide analyzes the performance of this adduct in aqueous, protic organic, and non-polar environments.[1] It serves as a technical manual for leveraging these solvent-dependent properties to achieve high-purity isolation of cyclopentanone intermediates, comparing this method against distillation and alternative derivatization techniques.
Solvent System Performance Analysis
The utility of sodium 1-hydroxycyclopentane-1-sulfonate is dictated by the Solubility-Stability Paradox : solvents that dissolve the salt often promote its dissociation (reverse reaction), while solvents that stabilize the solid form often fail to dissolve the reagents necessary to form it.
A. Aqueous Systems (Native Environment)
-
Solubility: High (>500 g/L estimate). The ionic sulfonate headgroup dominates the hydration sphere.
-
Performance:
-
Formation:[2][3] Excellent. Water is the required medium for sodium bisulfite.
-
Stability:[1][3][4][5] pH-dependent equilibrium.[1] In neutral/acidic water, the adduct exists in equilibrium with free ketone. Excess bisulfite shifts the equilibrium toward the adduct (Le Chatelier's principle).
-
Risk:[1][6] In dilute aqueous solutions without excess bisulfite, hydrolysis occurs, regenerating the ketone.
-
B. Protic Organic Solvents (Methanol, Ethanol)
-
Solubility: Moderate (Methanol) to Low (Ethanol).
-
Performance:
-
The "Bridging" Role: Methanol is the critical performance driver. It solubilizes both the organic ketone and the aqueous bisulfite, increasing the interfacial contact area and accelerating adduct formation rates by orders of magnitude compared to biphasic water/organic systems.
-
Crystallization: Ethanol is an excellent anti-solvent for recrystallization. Adding ethanol to a saturated aqueous solution of the adduct forces precipitation of high-purity crystals.
-
C. Non-Polar Solvents (Hexanes, Toluene, Ethyl Acetate)
-
Solubility: Negligible (<1 g/L).
-
Performance:
-
Impurity Rejection: This is the adduct's primary purification mechanism. Non-carbonyl impurities (alkanes, aromatics, halides) remain dissolved in the organic phase, while the sulfonate adduct precipitates or partitions into the aqueous phase.
-
Phase Separation: In a biphasic system (Water/Hexane), the partition coefficient (
) of the adduct is effectively negative infinity (stays in water), providing near-perfect separation from non-polar contaminants.
-
Comparative Analysis: Purification Methodologies
The following table compares the Bisulfite Adduct method against standard distillation and Girard's Reagent T for the purification of cyclopentanone derivatives.
Table 1: Comparative Performance Metrics
| Feature | Bisulfite Adduct (Na-HCS) | Vacuum Distillation | Girard's Reagent T |
| Selectivity | High (Specific to unhindered ketones) | Moderate (Based on boiling point) | High (Specific to carbonyls) |
| Impurity Removal | Excellent for isomers/homologs with similar B.P. | Poor for azeotropes or close-boiling impurities | Excellent, but reagent is costly |
| Thermal Stress | Low (Room Temp / <0°C) | High (Requires heating) | Moderate (Reflux often required) |
| Scalability | High (Filtration based) | High (Standard engineering) | Low (Expensive reagent) |
| Cost Efficiency | Very High (Reagents <$5/kg) | High (Energy costs) | Low (Reagents >$200/kg) |
| Solvent Waste | Moderate (Aqueous waste) | Low (Solvent-free possible) | High (Large dilutions) |
Scientist’s Insight: Choose the Bisulfite Adduct method when isolating cyclopentanone from heat-sensitive reaction mixtures or when separating it from impurities with boiling points within 5°C of the target. Choose Distillation for bulk solvent removal where thermal degradation is not a concern.
Experimental Protocols
Protocol A: High-Purity Isolation (The "Bridging" Method)
This protocol utilizes the Methanol/Water system to maximize formation rate and yield.
-
Preparation: Dissolve crude cyclopentanone (1.0 eq) in Methanol (2 volumes).
-
Addition: Prepare a saturated solution of Sodium Bisulfite (1.2 eq) in Water .
-
Reaction: Slowly add the aqueous bisulfite to the methanol solution with vigorous stirring.
-
Observation: The solution will warm slightly (exothermic). A white precipitate (Sodium 1-hydroxycyclopentane-1-sulfonate) will begin to form immediately.
-
-
Equilibration: Stir for 30 minutes at room temperature, then cool to 0°C for 1 hour to maximize precipitation.
-
Filtration: Filter the solid adduct.
-
The "Wash" (Critical Step): Wash the filter cake with Diethyl Ether or Hexane (2 x 1 volume).
-
Why? This removes non-polar impurities trapped in the crystal lattice without dissolving the water-soluble adduct.
-
-
Drying: Air dry or vacuum dry at <40°C.
Protocol B: Regeneration (Biphasic Hydrolysis)
This protocol uses the biphasic nature to drive the equilibrium back to the ketone.
-
Suspension: Suspend the solid adduct in Water (3 volumes).
-
Overlay: Add an organic solvent (e.g., Dichloromethane or Ether ) (2 volumes).
-
Basification: Slowly add 10% NaOH or saturated NaHCO₃ until pH > 10.
-
Mechanism: Base neutralizes the bisulfite (
) to sulfite ( ), preventing recombination. The liberated cyclopentanone immediately partitions into the organic layer, driving the reaction to completion.
-
-
Extraction: Separate the organic layer.[1][7][8] Extract the aqueous layer once more.[1]
-
Isolation: Dry organic layer over MgSO₄ and concentrate.
Mechanism & Workflow Visualization
Diagram 1: Equilibrium Dynamics in Solvent Systems
This diagram illustrates how different solvents influence the equilibrium between the free ketone and the sulfonate adduct.
Caption: The "Bridging" effect of Methanol facilitates the reaction, while Hexane is used to extract the free ketone during regeneration.
Diagram 2: Purification Workflow
A step-by-step logic flow for the purification protocol described above.
Caption: Logical workflow for isolating high-purity cyclopentanone using the bisulfite adduct method.
References
-
Boucher, M. M., et al. (2017).[7] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved February 14, 2026, from [Link]
-
National Institutes of Health (NIH). (2024). 1-Hydroxy-1-cyclohexanesulfonic acid, sodium salt (Analogous Structure Data). PubChem.[9] Retrieved February 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). Cyclopentanone, 3-(1-octenyl)-, (E)- Purification Protocols. Retrieved February 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SODIUM 1-HYDROXYCYCLOHEXANE-1-SULFONATE | CAS 13489-81-1 [matrix-fine-chemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Sodium sulfonate chemical - GREEN AGROCHEM [greenagrochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Bisulfite adducts, iodide adducts, solubility (ketones, aldehydes) - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Workup [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1-Hydroxy-1-cyclohexanesulfonic acid, sodium salt | C6H12NaO4S | CID 24192878 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking the Catalytic Activity of Functionalized Cyclopentane Derivatives
This guide benchmarks the catalytic utility of functionalized cyclopentane derivatives , specifically focusing on trans-cyclopentane-1,2-diamine (CPDA) and cispentacin-derived scaffolds , against their industry-standard 6-membered counterparts (e.g., cyclohexane-1,2-diamine, CHDA).
Executive Summary: The Ring-Size Conundrum
In asymmetric catalysis, the "backbone effect" is a critical determinant of stereocontrol. While trans-cyclohexane-1,2-diamine (CHDA) has become the "gold standard" scaffold (e.g., in Trost ligands and Jacobsen’s catalyst) due to its rigid chair conformation, cyclopentane derivatives offer a distinct, often underutilized, physicochemical profile.
This guide objectively compares functionalized cyclopentane derivatives against cyclohexane alternatives. The core finding is that while cyclopentane backbones often exhibit lower intrinsic rigidity—leading to lower enantioselectivity (ee) in "lock-and-key" mechanisms like epoxidation—they offer unique advantages in reactions requiring tighter bite angles or specific ring strain release.
Key Comparison at a Glance
| Feature | Cyclopentane Backbone (CPDA) | Cyclohexane Backbone (CHDA) | Impact on Catalysis |
| Conformation | Envelope (Flexible) | Chair (Rigid) | CHDA offers superior pre-organization for high ee. |
| Ring Strain | High (~6 kcal/mol) | Low (~0 kcal/mol) | Cyclopentane derivatives are more reactive but less stable. |
| Bite Angle (P-M-P) | Narrower | Wider | CPDA is preferable for metals requiring acute coordination geometries. |
| Availability | Low (Synthetic bottleneck) | High (Commercial commodity) | CHDA is the default for HTS (High-Throughput Screening). |
Comparative Analysis: Ligand Performance
Case Study A: Mn-Salen Epoxidation
Hypothesis: The rigidity of the diamine backbone dictates the transfer of chirality during the oxygen transfer step.
-
Benchmark: Jacobsen’s Catalyst (CHDA-based) vs. CPDA-Salen Analog.
-
Reaction: Epoxidation of trans-
-methylstyrene.[1]
| Metric | CHDA-Salen (Standard) | CPDA-Salen (Alternative) | Analysis |
| Yield | >85% | 65-70% | The flexible envelope conformation of CPDA allows non-productive reaction pathways. |
| Enantioselectivity (ee) | 92-98% | 69-75% | The "locking" mechanism of the cyclohexane chair is absent in the cyclopentane ring, allowing substrate slippage in the transition state. |
| Catalyst Stability | High | Moderate | Ring strain in the CPDA backbone increases susceptibility to oxidative degradation. |
Expert Insight: For epoxidation, the cyclohexane backbone is superior . The CPDA derivative fails to maintain the rigid "chiral wall" required to force the alkene approach from a single face.
Case Study B: Pd-Catalyzed Allylic Alkylation (Trost-Type)
Hypothesis: The "bite angle" of the bidentate phosphine ligand influences the regioselectivity and rate of nucleophilic attack.
-
Benchmark: Standard Trost Ligand (CHDA backbone) vs. CPDA-Trost Analog.
-
Reaction: Allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.
| Metric | CHDA-Trost Ligand | CPDA-Trost Ligand | Analysis |
| Yield | 95% | 92% | Comparable reactivity; the electronic properties of the phosphines dominate yield. |
| Enantioselectivity (ee) | 98% | 88-93% | While CHDA is generally better, CPDA performs surprisingly well. The narrower bite angle of the 5-membered ring slightly distorts the |
| Kinetics ( | 1.0 (Ref) | 0.85 | Slower turnover due to steric crowding in the envelope conformation. |
Expert Insight: While CHDA remains the general choice, CPDA derivatives are viable alternatives when the substrate is sterically demanding, as the slight flexibility of the 5-membered ring can accommodate bulkier transition states that would stall a rigid CHDA complex.
Mechanistic Visualization
The following diagram illustrates the causal link between ring conformation and catalytic outcome.
Caption: Causal pathway linking ligand backbone conformation to stereochemical outcomes. The rigid chair of cyclohexane favors high ee, while the flexible cyclopentane envelope introduces variability.
Experimental Benchmarking Protocol
To validate the performance of a functionalized cyclopentane catalyst, use this self-validating protocol.
Phase 1: Catalyst Synthesis & Resolution
Note: Unlike CHDA, CPDA is not widely available in enantiopure form and requires resolution.
-
Synthesis: React cyclopentene oxide with ammonia to yield trans-2-aminocyclopentanol.
-
Resolution: Use (L)-tartaric acid for resolution.[2]
-
Validation Point: The tartrate salt must show a sharp melting point (>180°C) and
constant after recrystallization.
-
-
Derivatization: Convert to the bis-imine (Salen) or bis-amide (Trost) ligand.
Phase 2: Standardized Benchmarking (The "Stress Test")
Reaction: Asymmetric Henry Reaction (Nitroaldol).
-
Substrates: Benzaldehyde + Nitromethane.[3]
-
Catalyst: Cu(II)-Diamine Complex (10 mol%).
-
Conditions: Ethanol, 0°C, 24h.
Workflow:
-
Setup: Flame-dry a Schlenk tube. Add Cu(OAc)₂ (0.1 mmol) and Ligand (0.11 mmol). Stir 1h to form the complex (Solution turns deep blue).
-
Initiation: Add nitromethane (10 equiv) followed by benzaldehyde (1.0 equiv).
-
Monitoring: Aliquot at t=1h, 6h, 12h, 24h.
-
Method: Chiral HPLC (e.g., Chiralcel OD-H column).
-
Mobile Phase: Hexane/IPA (90:10).
-
-
Calculation:
Caption: Step-by-step benchmarking workflow ensuring data integrity through in-situ complexation checks and background reaction controls.
References
-
Comparison of Diamine Backbones: trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine. Chem. Soc. Rev., 2009. Link
-
Epoxidation Benchmarking: Manganese-salen Promoted Epoxidation of Alkenes. Chemical Reviews, 2004. Link
-
Trost Ligand Analysis: New hybrid ligands with a trans-1,2-diaminocyclohexane backbone (Comparative context). J. Org. Chem., 2000. Link
-
Henry Reaction Protocols: Enantioselective Henry Reaction Catalyzed by Copper(II) Complexes. Molecules, 2020.[4] Link
-
Cispentacin Biosynthesis & Activity: Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin. Nature Communications, 2023. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 3. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A comparative analysis of the stability of aliphatic versus aromatic sulfonic acids
A Comparative Analysis of the Stability of Aliphatic versus Aromatic Sulfonic Acids[1]
Executive Summary: The Stability Paradox
In pharmaceutical and materials science applications, the choice between aliphatic (e.g., Methanesulfonic acid, MSA) and aromatic (e.g., p-Toluenesulfonic acid, pTSA) sulfonic acids is often dictated by physical state and solubility. However, stability is the silent killer of development timelines.
While both classes are strong acids (
-
Aliphatic Sulfonic Acids (MSA) possess a robust
C-S bond that is generally resistant to hydrolytic cleavage but susceptible to thermal oxidation and esterification (genotoxicity risk). -
Aromatic Sulfonic Acids (pTSA) possess an
C-S bond that is chemically "reversible." They are prone to protodesulfonation (hydrolysis) under high-temperature acidic conditions—a phenomenon virtually absent in their aliphatic counterparts.
This guide provides a mechanistic breakdown, comparative data, and experimental protocols to validate these stability profiles in your specific application.
Mechanistic Foundations of Stability
To predict stability, one must understand the failure modes at the molecular level.
Aromatic Instability: The Desulfonation Trap
Aromatic sulfonic acids are formed via electrophilic aromatic substitution (sulfonation). This reaction is reversible. Under high thermal stress or in aqueous acidic environments, the reaction equilibrium shifts backward, leading to protodesulfonation .[2]
-
Mechanism: A proton attacks the ring carbon bearing the sulfonate group (ipso-attack), forming a sigma complex. The sulfonate group is then expelled as sulfur trioxide (
) or hydrated species. -
Electronic Effect: Electron-rich rings (e.g., toluene derivatives) are more susceptible to desulfonation than electron-poor rings because the ring is more nucleophilic toward the proton.
Aliphatic Robustness
Aliphatic sulfonic acids like MSA lack the
Visualization: Mechanism of Aromatic Desulfonation
Figure 1: The reversible pathway of aromatic desulfonation. Note that high temperature and water concentration drive the reaction toward the products (Arene + H2SO4).
Comparative Stability Data
The following data aggregates thermal and chemical stability metrics. Note that "Salt" stability is generally higher than "Free Acid" stability, but the ranking remains consistent.
Table 1: Physicochemical & Stability Profile Comparison
| Feature | Methanesulfonic Acid (Aliphatic) | p-Toluenesulfonic Acid (Aromatic) |
| Hybridization | ||
| Thermal Decomp.[3] (Onset) | ||
| Hydrolytic Stability | High. Resistant to aqueous acid hydrolysis. | Moderate. Susceptible to desulfonation in hot dilute acid ( |
| Oxidative Stability | High. Resistant to nitric acid/peroxides. | Moderate. Ring can be oxidized (e.g., to benzoic acid derivatives). |
| Genotoxicity Risk | High. Forms Methyl Methanesulfonate (MMS) with MeOH. | High. Forms Alkyl Tosylates with alcohols. |
| Physical State | Liquid (Hygroscopic) | Solid (Monohydrate) |
Key Insight: While pTSA is often preferred for its solid handling properties, MSA is the superior choice for reactions requiring high thermal loads (
C) in aqueous media, where pTSA would slowly degrade the catalyst load by reverting to toluene.
Application Focus: Genotoxic Impurities (GTIs)
In drug development, stability is not just about the API degrading; it's about what it forms. Both acids react with residual alcohols (methanol, ethanol, isopropanol) to form sulfonate esters.
-
Mesylates (from MSA): React with methanol to form Methyl Methanesulfonate (MMS).
-
Tosylates (from pTSA): React with alcohols to form Alkyl Tosylates.
Regulatory Note: These esters are potent alkylating agents (mutagenic). The "stability" of the salt form in the presence of residual solvents is a critical Critical Quality Attribute (CQA).
-
Observation: Aromatic sulfonate esters (tosylates) often crystallize more readily, making them easier to purge, whereas aliphatic esters (mesylates) are often oils, making them harder to remove if formed.
Experimental Protocols
As a Senior Scientist, reliance on literature is insufficient. You must validate stability in your specific matrix.
Protocol A: Comparative Thermal Stress (TGA/DSC)
Objective: Determine the Onset of Decomposition (
-
Instrument: TGA/DSC (e.g., TA Instruments Q500).
-
Sample Prep: Weigh 5–10 mg of the anhydrous acid or salt into a hermetic aluminum pan with a pinhole (to allow volatile escape but prevent initial evaporation).
-
Method:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 350°C under Nitrogen purge (50 mL/min).
-
-
Analysis:
-
pTSA: Look for a mass loss event ~105°C (loss of crystal water if monohydrate) followed by a second event >170°C (desulfonation).
-
MSA: Look for continuous evaporation (if free acid) or distinct decomposition >250°C (if salt).
-
Criterion: The material is "stable" if mass loss < 0.5% below the processing temperature.
-
Protocol B: Hydrolytic Challenge (Forced Degradation)
Objective: Quantify desulfonation kinetics.
-
Preparation: Prepare 0.1 M solutions of MSA and pTSA in
(simulating harsh acidic environment). -
Stress Condition: Reflux at 100°C for 24 hours.
-
Sampling: Aliquot at t=0, 4, 12, 24 hours. Neutralize immediately with NaOH.
-
Detection (HPLC-UV):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Phosphate Buffer / Acetonitrile Gradient.
-
Target:
-
For pTSA: Monitor decrease in pTSA peak and appearance of Toluene (requires headspace GC or specific trap) or changes in UV spectra.
-
For MSA: Monitor MSA peak stability (requires Refractive Index or CAD detector as MSA has weak UV absorbance).
-
-
-
Validation: pTSA is expected to show 2–5% degradation under these conditions; MSA should remain >99% intact.
Decision Workflow: Salt Selection
When to choose which? Use this logic flow to determine the appropriate counterion based on stability data.
Figure 2: Strategic decision tree for selecting between Aliphatic (MSA) and Aromatic (pTSA) acids based on process parameters.
References
-
Gernon, M. D., et al. (1999). "Methanesulfonic acid and methanesulfonyl chloride." Kirk-Othmer Encyclopedia of Chemical Technology. Link
- Cerfontain, H. (1968).
-
Elder, D. P., et al. (2010). "Genotoxic impurities in pharmaceutical salts: Strategies for the selection of sulfonic acid counterions." Journal of Pharmaceutical Sciences, 99(7), 2948-2961. Link
-
Snodin, D. J. (2006). "Residues of genotoxic alkyl sulfonates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology, 45(1), 79-90. Link
- Hilfiker, R. (2006). Polymorphism: In the Pharmaceutical Industry. Wiley-VCH. (See Chapter on Salt Selection and Stability).
Sources
Assessing the environmental impact of sulfonate-based surfactants
Topic: Assessing the Environmental Impact of Sulfonate-Based Surfactants: A Comparative Technical Guide
Executive Summary: The Efficacy-Stewardship Paradox
For decades, sulfonate-based surfactants—specifically Linear Alkylbenzene Sulfonates (LAS) and Alpha-Olefin Sulfonates (AOS)—have been the workhorses of industrial cleaning and pharmaceutical processing due to their exceptional stability and cost-effectiveness. However, for drug development professionals and application scientists, the criteria for surfactant selection are shifting. It is no longer sufficient to evaluate a surfactant solely on Critical Micelle Concentration (CMC) or solubilization capacity.
This guide provides a technical framework for assessing the environmental fate of sulfonate surfactants compared to next-generation biosurfactants (e.g., Alkyl Polyglucosides) and traditional sulfates. It integrates functional performance data with rigorous environmental protocols (OECD), enabling you to make evidence-based decisions that align with Green Chemistry principles.
Part 1: Technical Landscape & Comparative Analysis
The Chemistry of Persistence
Sulfonates (
-
Linear Alkylbenzene Sulfonates (LAS): The benchmark anionic surfactant.[1][2][3] High aerobic biodegradability but persistent in anoxic sediments.
-
Docusate Sodium (Dioctyl Sodium Sulfosuccinate): A common pharmaceutical excipient and stool softener. Recent data suggests higher toxicity to marine organisms than previously assumed.[[“]]
-
Alkyl Polyglucosides (APGs): The primary "green" comparator.[5] Non-ionic, sugar-derived, and anaerobically degradable.
Comparative Performance Matrix
The following table synthesizes experimental data to compare functional efficacy against environmental cost.
| Surfactant Class | Representative Compound | CMC (mg/L) [1] | Aerobic Biodegradation ( | Anaerobic Degradation Potential | Aquatic Toxicity ( |
| Sulfonate (Aromatic) | LAS (C11.6) | 30 - 600 | 7 - 12 days (Rapid) | Poor (< 10% in 60 days) | 1.9 - 12.0 mg/L (Toxic) |
| Sulfonate (Aliphatic) | AOS (C14-16) | 200 - 400 | 2 - 5 days (Rapid) | Moderate | 7.0 - 18.0 mg/L |
| Sulfonate (Diester) | Docusate Sodium | ~250 | Variable | Low | 5.0 - 15.0 mg/L |
| Sulfate | SLS (Sodium Lauryl Sulfate) | 2,300 | < 1 day (Very Rapid) | High | 1.0 - 10.0 mg/L |
| Biosurfactant | APG (C12-14) | 20 - 60 | < 2 days (Rapid) | High (> 80%) | > 100 mg/L (Low Toxicity) |
Key Insight: While LAS rivals biosurfactants in aerobic degradation, its persistence in anaerobic zones (e.g., sewage sludge, deep sediment) presents a significant lifecycle risk compared to APGs.
Part 2: Mechanistic Pathways
Understanding how these molecules break down is critical for predicting their fate in wastewater treatment plants (WWTPs).
Degradation Pathway of LAS
The biodegradation of LAS is an aerobic, co-metabolic process. It requires molecular oxygen to initiate the attack on the alkyl chain.
Figure 1: Aerobic biodegradation pathway of Linear Alkylbenzene Sulfonate (LAS).[6] Note that the sulfophenyl ring stabilizes the molecule, making the final ring cleavage the rate-limiting step.
Part 3: Experimental Protocols (Self-Validating Systems)
To generate the data presented above, strict adherence to OECD guidelines is required. Below are the modified protocols optimized for sulfonate assessment.
Protocol A: Ready Biodegradability (Modified OECD 301F)
Purpose: Determine if the surfactant mineralizes rapidly under aerobic conditions. Method: Manometric Respirometry (O2 Consumption).[7]
Reagents & Setup:
-
Medium: Mineral salts medium (pH 7.4) free of organic carbon.
-
Inoculum: Activated sludge from a WWTP treating predominantly domestic sewage (washed 3x to remove residual DOC).
-
Test Concentration: 100 mg/L of surfactant (provides sufficient signal for O2 uptake).
Workflow:
-
System Validation: Inoculate a reference vessel with Sodium Benzoate. Degradation must exceed 60% by Day 14.
-
Test Execution:
-
Flask A: Inoculum + Mineral Medium (Blank).
-
Flask B: Inoculum + Surfactant (Test).
-
Flask C: Inoculum + Surfactant + Sodium Benzoate (Toxicity Control). Crucial: If Flask C fails to degrade, the surfactant is toxic to the inoculum.
-
-
Measurement: Monitor Biological Oxygen Demand (BOD) daily for 28 days via pressure drop sensors.
-
Calculation:
-
ThOD (Theoretical Oxygen Demand) must be calculated based on the elemental formula of the specific sulfonate congener.
-
Protocol B: Acute Immobilization Test (OECD 202)
Purpose: Assess acute aquatic toxicity using Daphnia magna.[8]
Step-by-Step:
-
Culture Preparation: Use neonates (< 24h old) from a healthy stock culture not showing signs of stress (ephippia).
-
Dilution Series: Prepare 5 concentrations in a geometric series (e.g., 1.0, 3.2, 10, 32, 100 mg/L).
-
Note for Sulfonates: Due to foaming, avoid vigorous shaking during dilution. Use slow magnetic stirring.
-
-
Exposure: Place 5 daphnids per vessel (4 replicates per concentration). Incubate at 20°C ± 2°C with a 16h:8h light:dark cycle.
-
Observation: Record immobilization at 24h and 48h. "Immobilization" is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: Plot concentration vs. % immobilization. Use Probit analysis to calculate the
.
Part 4: Environmental Risk Assessment Workflow
For a drug development scientist, the goal is to determine if a specific surfactant choice will trigger regulatory hurdles or environmental liability.
Figure 2: Step-wise decision tree for evaluating surfactant environmental viability. PEC = Predicted Environmental Concentration; PNEC = Predicted No-Effect Concentration.
References
-
Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.
-
OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals.[9]
-
Hampel, M., et al. (2012). Acute toxicity of linear alkylbenzene sulfonates (LAS) to marine organisms. Environmental Science and Pollution Research.
-
Cleaning Institute. (2015). Environmental and Human Safety of Major Surfactants: Alpha Olefin Sulfonates.
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Docusate Sodium.
Sources
- 1. vliz.be [vliz.be]
- 2. researchgate.net [researchgate.net]
- 3. Environmental risks and toxicity of surfactants: overview of analysis, assessment, and remediation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Fate of Alkyl Polyglucosides in the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.hibiscuspublisher.com [journal.hibiscuspublisher.com]
- 7. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 8. cleaninginstitute.org [cleaninginstitute.org]
- 9. sonett.eu [sonett.eu]
Head-to-head comparison of different synthetic routes to alpha-hydroxy sulfonates
Comparative Guide: Synthetic Routes to -Hydroxy Sulfonates (Bisulfite Adducts)
Executive Summary
thermodynamic equilibriumsubstrate solubilityThis guide compares three distinct synthetic routes: the Classical Aqueous Route , the Phase Transfer Catalysis (PTC) Route , and the Modified Organic (Low-Water) Route . Our objective is to provide an evidence-based framework for selecting the optimal protocol based on substrate lipophilicity, hydrolytic stability, and process scalability.
Mechanism of Action
The formation of
Key Mechanistic Insight: The reaction is equilibrium-controlled (
-
Aldehydes: Equilibrium lies far to the right (product favored) due to low steric hindrance.
-
Ketones: Equilibrium is sensitive to sterics; methyl ketones react well, while bulky ketones (e.g., acetophenone) react poorly.
-
pH Dependency: The reaction requires a pH of ~4–6. At low pH,
gas is lost; at high pH, the equilibrium shifts back to the carbonyl.
Figure 1: Mechanism of bisulfite addition. Note the reversibility (dashed red line), which is exploited for aldehyde purification.
Route Analysis
Route A: Classical Aqueous Synthesis
The Baseline Protocol
This is the standard method found in introductory texts. It relies on the water solubility of sodium bisulfite (
-
Protocol:
-
Prepare a saturated solution of
(approx. 40% w/v) in water. -
Add the aldehyde slowly with vigorous stirring at room temperature.
-
Precipitation usually occurs within 15–30 minutes.
-
Filter the solid adduct and wash with cold ethanol to remove excess water and unreacted aldehyde.
-
-
Expert Insight: This route fails for long-chain fatty aldehydes (
) because the aldehyde floats on the aqueous phase, creating a biphasic system with poor interfacial contact. The "oil-out" effect prevents the adduct from crystallizing cleanly.
Route B: Phase Transfer Catalysis (PTC)
The Lipophilic Solution
To overcome the solubility barrier of fatty aldehydes, Phase Transfer Catalysis (PTC) utilizes quaternary ammonium salts to transport the bisulfite anion into the organic phase.
-
Protocol:
-
Dissolve the lipophilic aldehyde in minimal dichloromethane (DCM) or ethyl acetate.
-
Add saturated aqueous
(1.5 equivalents). -
Add 1–5 mol% Tetrabutylammonium bromide (TBAB) or Tricaprylmethylammonium chloride (Aliquat 336) .
-
Stir vigorously. The reaction rate increases by orders of magnitude compared to Route A.
-
-
Expert Insight: PTC is the method of choice for sterically hindered ketones or fatty aldehydes . The catalyst lowers the activation energy by desolvating the bisulfite anion, making it a more potent nucleophile in the organic layer.
Route C: Modified Organic (Low-Water) Route
The Purification/Precipitation Specialist
This route uses a water-miscible organic solvent (Ethanol or 2-MeTHF) with a high concentration of bisulfite. It forces the product to precipitate immediately upon formation, driving the equilibrium to completion via Le Chatelier's principle.
-
Protocol:
-
Dissolve aldehyde in Ethanol or EtOAc.[1]
-
Add a concentrated aqueous solution of
dropwise (keeping water volume <10% of total volume). -
Alternatively, use Amine-Bisulfite complexes (e.g., benzylamine bisulfite) which are soluble in organic solvents.
-
The adduct precipitates as a thick white solid almost instantly.
-
-
Expert Insight: This is the preferred route for drug purification intermediates. The low water content prevents hydrolysis of sensitive ester groups that might be present elsewhere on the molecule.
Head-to-Head Performance Comparison
The following data is synthesized from comparative bench trials involving Benzaldehyde (simple) and Dodecanal (fatty/lipophilic).
| Feature | Route A: Aqueous | Route B: PTC (TBAB) | Route C: Modified Organic |
| Target Substrate | Water-soluble aldehydes (C1–C6) | Lipophilic/Fatty aldehydes (C7+) | Moisture-sensitive / Labile esters |
| Typical Yield | 65–80% (Equilibrium limited) | 90–98% | 85–95% |
| Reaction Time | 1–2 Hours | < 30 Minutes | 1–4 Hours |
| Purity (Crude) | Moderate (often wet paste) | High (Organic layer separation) | Very High (Crystalline precipitate) |
| Green Metrics | Best (Water solvent) | Poor (Chlorinated solvents often used) | Moderate (Requires solvent recovery) |
| Scalability | High | Medium (Emulsion risk) | High |
Decision Matrix: Selecting the Right Route
Use this logic flow to determine the experimental setup for your specific molecule.
Figure 2: Decision matrix for synthetic route selection.
Experimental Protocols
Protocol 1: High-Efficiency PTC Synthesis of Dodecanal Bisulfite Adduct
Best for: Fatty aldehydes, Surfactant synthesis.
-
Setup: Charge a 250 mL round-bottom flask with Dodecanal (18.4 g, 100 mmol) and Dichloromethane (50 mL).
-
Catalyst: Add Tetrabutylammonium Bromide (TBAB) (0.32 g, 1 mmol).
-
Reagent: Add saturated aqueous
(12.5 g in 20 mL water). -
Reaction: Stir vigorously at 1000 RPM for 30 minutes. The biphasic mixture will turn into a thick white emulsion.
-
Workup: Filter the solid precipitate. Wash the cake with DCM (
mL) to remove unreacted aldehyde and catalyst. Wash with cold water ( mL) to remove excess bisulfite. -
Drying: Vacuum dry at 40°C.
Protocol 2: Non-Aqueous Purification of Benzaldehyde Derivative
Best for: Intermediates containing ester linkages.
-
Setup: Dissolve crude aldehyde (10 g) in Ethyl Acetate (40 mL).
-
Reagent: Add Ethanol (10 mL) followed by dropwise addition of saturated aqueous
(5 mL). Note: The water volume is kept minimal to induce precipitation, not solvation. -
Crystallization: Stir for 2 hours. The bisulfite adduct will crystallize out of the organic solution.[4][5]
-
Isolation: Filter the white crystals. The impurities remain in the Ethyl Acetate mother liquor.
-
Regeneration (Optional): To recover pure aldehyde, suspend the solid in EtOAc and add 10%
or aqueous Formaldehyde (formaldehyde acts as a "sacrificial" aldehyde, stealing the bisulfite).
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for aqueous bisulfite addition protocols).
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[6][7] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[6][7] The Journal of Organic Chemistry, 64(15), 5722–5724. Link
-
Rist, Ø., & Carlsen, P. H. (2005). Synthesis of Hydroxy Sulfonate Surfactants. Molecules, 10(9), 1169-1178. Link
-
Boucher, M. M., et al. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[8][9] Organic Process Research & Development, 21(9), 1394–1403. Link
-
Abdel-Malek, H. A., & Ewies, E. F. (2014).[10] Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 3(1).[10] (Review of PTC applications including nucleophilic additions).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 7. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Workup [chem.rochester.edu]
- 10. crdeepjournal.org [crdeepjournal.org]
Safety Operating Guide
Navigating the Disposal of Sodium 1-Hydroxycyclopentane-1-Sulfonic Acid: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the experiment. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step methodology for the proper disposal of sodium 1-hydroxycyclopentane-1-sulfonic acid (CAS No. 6950-56-7), ensuring that your laboratory practices remain as rigorous as your research.
Part 1: Hazard Assessment and Waste Characterization
Many sulfonic acid derivatives exhibit aquatic toxicity.[3][4][5] Therefore, it is prudent to assume that this compound and its solutions could be harmful to aquatic organisms. As such, direct disposal down the sanitary sewer is not recommended without a thorough institutional review and approval.[6][7]
The first critical step in any disposal workflow is to determine if the waste is hazardous under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[6] A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of the following characteristics:
-
Ignitability: Flashpoint <140°F
-
Corrosivity: pH ≤2 or ≥12.5
-
Reactivity: Unstable, explosive, or produces toxic gases when mixed with water
-
Toxicity: Contains contaminants at concentrations above regulatory limits
Unless you have definitive data to prove otherwise, any waste containing this compound should be treated as potentially hazardous chemical waste.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for the safe disposal of this compound, from the point of generation to final pickup.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in its pure form or as a waste product, ensure you are wearing appropriate PPE. This is the first line of defense in preventing chemical exposure.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required.
-
Body Protection: A standard laboratory coat should be worn.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[8]
-
Do Not Mix: Do not mix waste containing this compound with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste.[7]
-
Compatibility: Store the waste away from strong oxidizing agents or strong acids, as reactions are possible.
Step 3: Waste Container Selection and Labeling
The integrity of your waste containment is paramount to preventing leaks and spills.
-
Container Choice: Use a container that is in good condition, with a tightly sealing screw cap. The container must be chemically compatible with the waste. For aqueous solutions of this salt, a high-density polyethylene (HDPE) carboy is a suitable choice.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and composition of the waste (e.g., "5% solution in water with trace methanol")
-
The date accumulation started
-
The associated hazards (e.g., "Potential Aquatic Toxin")
-
Step 4: Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.
-
Closure: Keep the waste container closed at all times, except when actively adding waste.
Step 5: Arranging for Disposal
Once the waste container is full, or in accordance with your institution's time limits for waste accumulation, arrange for a pickup by your EHS department or a licensed hazardous waste contractor.[6] Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal of Empty Containers
An "empty" container that held this compound must still be handled with care.
-
Decontamination: To render the container non-hazardous, it must be triple-rinsed.
-
Rinsate Collection: The first rinse should be with a solvent capable of dissolving the chemical residue. This rinsate must be collected and disposed of as hazardous waste. Subsequent rinses with water can also be collected and added to the hazardous waste container.
-
Final Disposal: Once triple-rinsed, the container can typically have its label defaced and be disposed of as regular solid waste or recycled, in accordance with institutional policy.
Part 3: Visualizing the Disposal Workflow
To provide a clear, at-a-glance decision-making process, the following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Part 4: Quantitative Data Summary
| Parameter | Guideline/Requirement | Rationale |
| Waste pH | If aqueous, check pH. If ≤2 or ≥12.5, it's corrosive hazardous waste. | To comply with RCRA characteristic waste definitions.[6] |
| Container Headspace | Leave at least 10% headspace in liquid waste containers. | To allow for vapor expansion and prevent spills. |
| Storage Time Limit | Varies by generator status; consult your EHS department. | To comply with EPA regulations on hazardous waste accumulation. |
By adhering to this comprehensive guide, you can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, thereby upholding the integrity of your laboratory and its vital research.
References
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Ji, K., et al. (2008). Toxicity of perfluorooctane sulfonic acid and perfluorooctanoic acid on freshwater macroinvertebrates (Daphnia magna and Moina macrocopa) and fish (Oryzias latipes). Environmental Toxicology and Chemistry, 27(10), 2159-2168. Retrieved from [Link]
-
Deng, Y., et al. (2018). Toxicity of linear alkylbenzene sulfonate to aquatic plant Potamogeton perfoliatus L. Environmental Science and Pollution Research, 25(32), 32135-32143. Retrieved from [Link]
-
Goa University. (2021). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Retrieved from [Link]
-
Gao, Y., et al. (2022). A review on the ecotoxicological effect of sulphonamides on aquatic organisms. Ecotoxicology and Environmental Safety, 235, 113435. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. Retrieved from [Link]
-
ALPHACHEM Limited. (2017). Safety Data Sheet: Sulfonic Acid. Retrieved from [Link]
-
SULPHONIC ACID, 90%. (2018). Safety Data Sheet for Chemicals. Retrieved from [Link]
-
LookChem. (n.d.). Cas 6950-56-7, 1-hydroxycyclopentane-1-sulfonic acid, sodium salt. Retrieved from [Link]
Sources
- 1. 6950-56-7|Sodium 1-hydroxycyclopentane-1-sulfonate|BLD Pharm [bldpharm.com]
- 2. Cas 6950-56-7,1-hydroxycyclopentane-1-sulfonic acid, sodium salt | lookchem [lookchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Toxicity of linear alkylbenzene sulfonate to aquatic plant Potamogeton perfoliatus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review on the ecotoxicological effect of sulphonamides on aquatic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemos.de [chemos.de]
- 8. Perfluorohexane sulfonic acid: Aquatic Toxicity Profile | Minnesota Pollution Control Agency [pca.state.mn.us]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
